AN2718
Descripción
AN-2718 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Propiedades
IUPAC Name |
5-chloro-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAFTPZYFJFEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169889 | |
| Record name | AN-2718 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174672-06-1 | |
| Record name | AN-2718 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174672061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AN-2718 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AN-2718 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AN-2718 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810U6C2DGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AN2718
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AN2718, a novel benzoxaborole antifungal agent. The information is compiled from publicly available scientific literature and is intended to support research and development efforts in the field of antifungal drug discovery.
Core Mechanism of Action: Oxaborole tRNA Trapping (OBORT)
This compound is a member of the benzoxaborole class of compounds and exhibits its antifungal activity by inhibiting fungal protein synthesis.[1][2] Specifically, it targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA) during the translation process.
The unique mechanism of action is termed the Oxaborole tRNA Trapping (OBORT) mechanism.[1][3] In this process, the boron atom within the benzoxaborole scaffold of this compound forms a stable covalent adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNALeu in the editing site effectively halts the catalytic cycle of the enzyme, leading to a depletion of charged leucyl-tRNA and subsequent cessation of protein synthesis, ultimately resulting in fungal cell death.
Quantitative Data
The following tables summarize the in vitro activity of this compound against various fungal pathogens and its inhibitory effect on the target enzyme, leucyl-tRNA synthetase.
Table 1: In Vitro Antifungal Susceptibility of this compound
| Fungal Species | Strain Number (n) | MIC90 (µg/mL) |
| Candida albicans | 100 | 1 |
| Candida glabrata | 100 | 0.25 |
| Trichophyton mentagrophytes | 100 | 1 |
| Trichophyton rubrum | 100 | 0.5 |
Data sourced from a 2016 study on the antifungal activity of this compound.[2][4]
Table 2: Inhibition of Fungal Leucyl-tRNA Synthetase (LeuRS) by this compound
| Enzyme Source | IC50 (µM) |
| Aspergillus fumigatus (cytoplasmic LeuRS) | 2 |
| Candida albicans (cytoplasmic LeuRS) | 4.2 |
Data sourced from a 2016 study on the mechanism of action of this compound.[2][4]
Experimental Protocols
The following sections detail the methodologies used in key experiments to characterize the mechanism of action of this compound.
Minimal Inhibitory Concentration (MIC) Determination
The in vitro antifungal susceptibility of this compound was determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M38-A2 document for broth microdilution testing of filamentous fungi.[4][5][6][7][8]
General Protocol Outline (based on CLSI M38-A2):
-
Antifungal Agent Preparation: A stock solution of this compound is prepared, and serial twofold dilutions are made in 96-well microtiter plates using RPMI-1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared to a specific concentration (typically 0.5 McFarland standard).
-
Inoculation: The microtiter plates containing the serially diluted this compound are inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control well.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibitory activity of this compound against fungal LeuRS was assessed by measuring the inhibition of leucine incorporation into tRNA.[1][2]
General Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant fungal LeuRS is purified. The reaction mixture includes buffer, ATP, and radiolabeled L-leucine.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of total tRNA.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Precipitation and Washing: The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the tRNA. The precipitate is washed to remove unincorporated radiolabeled leucine.
-
Quantification: The amount of radioactivity in the precipitate, corresponding to the amount of leucine incorporated into tRNA, is measured using a scintillation counter.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of LeuRS activity (IC50) is calculated from the dose-response curve.
Co-crystallization of LeuRS with a Benzoxaborole Analog
To elucidate the binding mode of benzoxaboroles in the LeuRS editing site, co-crystallization studies were performed with an analog of this compound, AN3018, in the presence of AMP, a surrogate for the terminal adenosine of tRNA.[2][4]
General Protocol Outline:
-
Protein Expression and Purification: The editing domain of fungal LeuRS is overexpressed (e.g., in E. coli) and purified.
-
Complex Formation: The purified LeuRS editing domain is incubated with the benzoxaborole inhibitor (AN3018) and AMP to allow for complex formation.
-
Crystallization: The protein-inhibitor-AMP complex is subjected to crystallization screening using various conditions (e.g., vapor diffusion).
-
X-ray Diffraction Data Collection: Crystals of the complex are exposed to a high-intensity X-ray source, and diffraction data are collected.
-
Structure Determination: The three-dimensional structure of the complex is solved using molecular replacement and refined to high resolution.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.
Caption: The Oxaborole tRNA Trapping (OBORT) mechanism of this compound.
Caption: Workflow for the Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njccwei.com [njccwei.com]
- 5. intertekinform.com [intertekinform.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
An In-depth Technical Guide to AN2718: A Novel Benzoxaborole Antifungal
Abstract
AN2718 is a novel, boron-containing small molecule belonging to the benzoxaborole class of compounds. It exhibits broad-spectrum antifungal activity through a unique mechanism of action: the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, chemically known as 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is a synthetic compound with the molecular formula C₇H₆BClO₂.[1][2][3] Its structure features a benzoxaborole core, a bicyclic system containing a benzene (B151609) ring fused to a five-membered oxaborole ring, with a chlorine atom substituted at the 5-position. The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-chlorobenzo[c][1][2]oxaborol-1(3H)-ol | [2][3] |
| CAS Number | 174672-06-1 | [1][2][3] |
| Molecular Formula | C₇H₆BClO₂ | [1][2][3] |
| Molecular Weight | 168.38 g/mol | [3] |
| SMILES | c12c(ccc(c1)Cl)B(OC2)O | [2] |
| InChI Key | HMAFTPZYFJFEHK-UHFFFAOYSA-N | [1][3] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: ≥ 50 mg/mL | [2] |
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
This compound exerts its antifungal effect by potently and selectively inhibiting the fungal leucyl-tRNA synthetase (LeuRS).[2][3] This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), forming leucyl-tRNA.
The inhibitory action of this compound is based on a sophisticated mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[1] this compound binds to the editing site of the LeuRS enzyme. Within this active site, the boron atom of this compound forms a stable adduct with the terminal adenosine (B11128) of the tRNA molecule.[4] This adduct effectively traps the tRNA in the editing site, preventing the catalytic turnover of the enzyme and halting the synthesis of leucyl-tRNA. The subsequent depletion of charged leucyl-tRNA leads to the cessation of protein synthesis and, ultimately, fungal cell death.
Antifungal Activity
This compound demonstrates a broad spectrum of activity against various fungal pathogens, including dermatophytes and yeasts. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values highlight its potency.
| Fungal Species | MIC90 (µg/mL) | IC50 (µM) |
| Trichophyton rubrum | 0.5 | - |
| Trichophyton mentagrophytes | 1 | - |
| Candida albicans | 1 | 4.2 |
| Candida glabrata | 0.25 | - |
| Aspergillus fumigatus | - | 2 |
Data compiled from multiple sources.[1]
Experimental Protocols
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibitory activity of this compound against fungal LeuRS can be determined by measuring the inhibition of leucine incorporation into tRNA. A generalized protocol is as follows:
-
Enzyme and Substrate Preparation :
-
Recombinant fungal LeuRS (e.g., from C. albicans or A. fumigatus) is overexpressed in E. coli and purified.
-
Crude baker's yeast tRNA is used as the substrate.
-
¹⁴C-labeled L-leucine is used to monitor incorporation.
-
-
Assay Reaction :
-
The reaction mixture contains buffer, ATP, MgCl₂, DTT, the purified LeuRS enzyme, tRNA, and ¹⁴C-labeled L-leucine.
-
Various concentrations of this compound (dissolved in DMSO) are added to the reaction wells.
-
The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.
-
-
Quantification :
-
The reaction is stopped by the addition of trichloroacetic acid (TCA).
-
The TCA-precipitated material, containing the charged tRNA, is collected on a filter membrane.
-
The amount of incorporated ¹⁴C-leucine is quantified using a scintillation counter.
-
-
Data Analysis :
-
The percentage of inhibition for each this compound concentration is calculated relative to a DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) of this compound against various fungal strains are typically determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is commonly employed.
-
Inoculum Preparation : Fungal isolates are cultured on appropriate agar (B569324) plates, and a standardized suspension of fungal cells or spores is prepared in a suitable broth medium.
-
Drug Dilution : A serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation : Each well is inoculated with the standardized fungal suspension.
-
Incubation : The plates are incubated under appropriate conditions (temperature and duration) for fungal growth.
-
MIC Determination : The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Synthesis Overview
The synthesis of this compound, 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, can be achieved through a multi-step process starting from a substituted bromobenzaldehyde. While a detailed, step-by-step protocol for this compound is proprietary, a representative synthesis for a similar compound, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, has been published and provides insight into the likely synthetic route. The key steps generally involve:
-
Protection of the aldehyde group of a starting halobenzaldehyde (e.g., 2-bromo-5-chlorobenzaldehyde).
-
Lithiation and subsequent reaction with a borate (B1201080) ester to introduce the boron moiety.
-
Hydrolysis to form the boronic acid.
-
Reduction of the aldehyde (or its protected form) to an alcohol, which then cyclizes with the adjacent boronic acid to form the benzoxaborole ring.
Conclusion
This compound is a promising antifungal agent with a novel mechanism of action that targets a crucial enzyme in fungal protein synthesis. Its potent, broad-spectrum activity, coupled with its unique mode of inhibition, makes it a valuable lead compound for the development of new treatments for fungal infections. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this area.
References
The Discovery and Development of AN2718 (Crisaborole): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN2718, commercially known as crisaborole (B606811) (brand name Eucrisa®), is a non-steroidal topical medication approved for the treatment of mild-to-moderate atopic dermatitis. Developed by Anacor Pharmaceuticals and later acquired by Pfizer, this small molecule represents a novel class of boron-containing phosphodiesterase 4 (PDE4) inhibitors. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key preclinical and clinical data of this compound. Detailed experimental methodologies, quantitative data summaries, and pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Emergence of a Novel Benzoxaborole
The journey of this compound began at Anacor Pharmaceuticals, a biopharmaceutical company focused on leveraging its boron chemistry platform to discover and develop new therapeutics.[1][2] The primary goal was to create a topical anti-inflammatory agent with a favorable safety profile, suitable for chronic use in inflammatory skin diseases like atopic dermatitis and psoriasis.[1] This led to the exploration of benzoxaboroles, a class of compounds containing a boron atom within a heterocyclic ring system.
In 2016, Pfizer acquired Anacor Pharmaceuticals for approximately $5.2 billion, gaining access to crisaborole, which was then under review by the U.S. Food and Drug Administration (FDA).[3] Crisaborole received its first FDA approval in December 2016 for the treatment of mild-to-moderate atopic dermatitis in patients two years of age and older.[4]
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both an anti-inflammatory agent and an antifungal compound.
Anti-Inflammatory Action: PDE4 Inhibition
The primary mechanism of action for this compound in atopic dermatitis is the inhibition of phosphodiesterase 4 (PDE4).[5][6] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses.[5] By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.[7][8] This elevation in cAMP is thought to downregulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-10, IL-12, IL-23), and interferon-gamma (IFN-γ), thereby reducing the inflammatory cascade characteristic of atopic dermatitis.[7][9][10]
Figure 1: this compound (Crisaborole) Mechanism of Action via PDE4 Inhibition.
Antifungal Action: Leucyl-tRNA Synthetase Inhibition
In addition to its anti-inflammatory properties, this compound was also investigated for its antifungal activity, particularly for the treatment of tinea pedis.[11] Its antifungal mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[11][12] this compound forms an adduct with the terminal adenosine of tRNA(Leu) within the editing site of the LeuRS enzyme. This trapping of tRNA prevents the catalytic cycle, thereby halting protein synthesis and inhibiting fungal growth.[13]
Figure 2: this compound Antifungal Mechanism of Action via LeuRS Inhibition.
Quantitative Preclinical Data
Table 1: In Vitro Anti-inflammatory and Antifungal Activity of this compound
| Assay | Target | Cell/Enzyme Source | IC50 / MIC90 | Reference |
| Anti-inflammatory | ||||
| PDE4 Inhibition | PDE4B | Human recombinant | 77 nM | [1] |
| TNF-α Release | Human PBMCs | Lipopolysaccharide-stimulated | 190 nM | [14] |
| IL-1β Release | Human PBMCs | Lipopolysaccharide-stimulated | 500 nM | [14] |
| IL-6 Release | Human PBMCs | Lipopolysaccharide-stimulated | 210 nM | [14] |
| Antifungal | ||||
| Enzyme Inhibition | Cytoplasmic LeuRS | Candida albicans | 4.2 µM | [11] |
| Enzyme Inhibition | Cytoplasmic LeuRS | Aspergillus fumigatus | 2.0 µM | [11] |
| Fungal Growth | Candida albicans | (n=100) | 1 µg/mL | [11] |
| Fungal Growth | Candida glabrata | (n=100) | 0.25 µg/mL | [11] |
| Fungal Growth | Trichophyton mentagrophytes | (n=100) | 1 µg/mL | [11] |
| Fungal Growth | Trichophyton rubrum | (n=100) | 0.5 µg/mL | [11] |
Key Experimental Protocols
PDE4 Inhibition Assay
A detailed protocol for determining the PDE4 inhibitory activity of this compound would typically involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, cAMP, is radiolabeled (e.g., with tritium, ³H) for detection.
-
Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains the PDE4B enzyme, a buffer solution (e.g., Tris-HCl), magnesium chloride (as a cofactor), and varying concentrations of the test compound (this compound).
-
Initiation and Incubation: The reaction is initiated by the addition of [³H]cAMP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.
-
Termination: The reaction is terminated by the addition of a stop solution, often containing a mixture of unlabeled cAMP and 5'-AMP, and by heat inactivation.
-
Separation of Product: The product of the reaction, [³H]5'-AMP, is separated from the unreacted [³H]cAMP. This is commonly achieved using anion-exchange chromatography or by snake venom nucleotidase treatment followed by precipitation.
-
Quantification: The amount of [³H]5'-AMP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cytokine Release Assay
The protocol for measuring the inhibition of cytokine release by this compound in human peripheral blood mononuclear cells (PBMCs) generally follows these steps:
-
PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) in multi-well plates. The cells are pre-incubated with various concentrations of this compound for a defined period.
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: The plates are incubated for a specific duration (e.g., 18-24 hours) to allow for cytokine synthesis and release into the culture supernatant.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatants is measured using a sensitive immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine release at each this compound concentration is calculated compared to the stimulated control (LPS alone). The IC50 value is determined from the resulting dose-response curve.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibitory activity of this compound against fungal LeuRS is determined by measuring the inhibition of leucine incorporation into tRNA, with a protocol as follows:
-
Enzyme and Substrate Preparation: Recombinant fungal LeuRS (e.g., from Candida albicans) is expressed and purified. The substrates include L-leucine (often radiolabeled, e.g., with ¹⁴C), ATP, and a source of total tRNA (e.g., from baker's yeast).
-
Reaction Mixture: The assay is conducted in a reaction buffer containing the LeuRS enzyme, ATP, magnesium chloride, and varying concentrations of this compound.
-
Initiation and Incubation: The reaction is initiated by the addition of [¹⁴C]L-leucine and tRNA. The mixture is incubated at a controlled temperature (e.g., 37°C) for a set time.
-
Precipitation and Washing: The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated by the addition of cold trichloroacetic acid (TCA). The precipitate is then collected on a filter membrane and washed multiple times with cold TCA and ethanol (B145695) to remove unincorporated [¹⁴C]L-leucine.
-
Quantification: The radioactivity retained on the filter, representing the amount of [¹⁴C]leucyl-tRNA formed, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of LeuRS activity is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is then derived from the dose-response curve.
Clinical Development and Efficacy
This compound (crisaborole) underwent a comprehensive clinical development program, culminating in its approval for atopic dermatitis.
Figure 3: this compound (Crisaborole) Clinical Development Workflow.
Phase 3 Pivotal Trials: AD-301 and AD-302
The efficacy and safety of crisaborole ointment, 2%, were established in two large, identical, multicenter, double-blind, vehicle-controlled Phase 3 studies (AD-301 and AD-302).[15][16]
-
Study Design: Patients aged 2 years and older with mild-to-moderate atopic dermatitis were randomized in a 2:1 ratio to receive either crisaborole ointment 2% or vehicle ointment twice daily for 28 days.[16][17]
-
Primary Efficacy Endpoint: The primary endpoint was the proportion of patients achieving an Investigator's Static Global Assessment (ISGA) score of "clear" (0) or "almost clear" (1) with at least a 2-grade improvement from baseline at day 29.[16][17]
Table 2: Efficacy Results from Phase 3 Trials (AD-301 & AD-302) at Day 29
| Endpoint | Study | Crisaborole 2% (n) | Vehicle (n) | p-value | Reference |
| ISGA Success | |||||
| (Clear or Almost Clear with ≥2-grade improvement) | AD-301 | 32.8% (503) | 25.4% (256) | 0.038 | [16] |
| AD-302 | 31.4% (513) | 18.0% (250) | <0.001 | [16] | |
| Pruritus Improvement | |||||
| (Median time to improvement in days) | AD-301 | 5.0 | 10.0 | 0.0003 | [16] |
| AD-302 | 6.0 | 9.0 | 0.0087 | [16] |
Safety and Tolerability
Across the Phase 3 trials, crisaborole was well-tolerated. The most common treatment-related adverse event was application site pain (including burning or stinging), which was generally mild to moderate in severity.[15]
Pharmacokinetics
A maximal-use systemic exposure (MUSE) study was conducted in pediatric patients (ages 2 to 17) with mild-to-moderate atopic dermatitis involving a large body surface area.[18][19]
-
Study Design: Crisaborole ointment, 2% was applied twice daily for 28 days to patients with extensive atopic dermatitis.[18]
-
Results: The study demonstrated that systemic exposure to crisaborole and its metabolites was low.[18][19] Steady-state plasma concentrations were reached by day 8.[17]
Table 3: Pharmacokinetic Parameters of Crisaborole (Day 8) in Pediatric Patients
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 127 ± 196 | [17] |
| AUC0-12 (ng·h/mL) | 949 ± 1240 | [17] |
Chemical Synthesis
The synthesis of crisaborole has been described through various routes. A common approach involves a multi-step process starting from commercially available materials.
Figure 4: A Generalized Synthetic Pathway for Crisaborole.
A key step in the synthesis is the introduction of the boron-containing benzoxaborole ring system. This is often achieved through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent cyclization.[20][21]
Structure-Activity Relationship (SAR)
The development of this compound was guided by structure-activity relationship studies of a series of benzoxaborole analogs. These studies aimed to optimize the PDE4 inhibitory potency and anti-inflammatory activity. Key findings from SAR studies on benzoxaboroles as PDE4 inhibitors include:
-
The presence of the benzoxaborole core is crucial for activity.
-
The nature and position of substituents on the phenoxy ring significantly influence potency. Electron-withdrawing groups, such as the cyano group in crisaborole, were found to enhance activity.[1]
-
Modifications to the benzoxaborole ring system can modulate both potency and selectivity.
Conclusion
This compound (crisaborole) represents a successful example of rational drug design, leveraging a novel boron-based chemical scaffold to address an unmet need in the treatment of atopic dermatitis. Its journey from discovery at Anacor Pharmaceuticals to its place in Pfizer's portfolio highlights the dynamic nature of the pharmaceutical industry. The dual mechanism of action, targeting both inflammation via PDE4 inhibition and fungal growth through LeuRS inhibition, underscores the versatility of the benzoxaborole platform. The comprehensive preclinical and clinical data demonstrate a favorable efficacy and safety profile for the topical treatment of mild-to-moderate atopic dermatitis. This technical guide provides a detailed overview of the key scientific and developmental milestones of this compound, serving as a valuable resource for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Anacor Pharmaceuticals LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Anacor Pharmaceuticals, Inc. to Present Clinical and Preclinical Data on Topical Anti-Inflammatory and Anti-Fungal Candidates, AN2728, AN2898 and this compound, at the American Academy of Dermatology Annual Meeting - BioSpace [biospace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pfizer Announces the Publication of Final Results from Two Pivotal Phase 3 Studies of Crisaborole Topical Ointment in Patients with Mild to Moderate Atopic Dermatitis | Pfizer [pfizer.com]
- 7. researchgate.net [researchgate.net]
- 8. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 9. Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. US10329311B1 - Process for the preparation of crisaborole - Google Patents [patents.google.com]
- 12. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the Efficacy of Crisaborole Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Crisaborole Topical Ointment, 2% in Patients Ages 2 to 17 Years with Atopic Dermatitis: A Phase 1b, Open-Label, Maximal-Use Systemic Exposure Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Crisaborole Topical Ointment, 2% in Patients Ages 2 to 17 Years with Atopic Dermatitis: A Phase 1b, Open‐Label, Maximal‐Use Systemic Exposure Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 21. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
Unveiling the Target of AN2718: A Technical Guide to its Identification and Validation
For Immediate Release
This technical guide provides an in-depth overview of the target identification and validation of AN2718, a novel benzoxaborole antifungal agent. The document is intended for researchers, scientists, and drug development professionals engaged in the fields of mycology and antimicrobial research. It details the molecular target of this compound, its mechanism of action, and the key experimental data and protocols that have elucidated its antifungal properties.
Executive Summary
Target Identification: Leucyl-tRNA Synthetase (LeuRS)
The primary molecular target of this compound has been identified as the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2] LeuRS is responsible for the correct attachment of the amino acid leucine (B10760876) to its corresponding tRNA molecule, a critical step in the translation of genetic information into proteins. The selective inhibition of fungal LeuRS over its human counterpart is a key factor in the safety profile of this compound.
Mechanism of Action: Oxaborole tRNA Trapping (OBORT)
This compound inhibits LeuRS through a novel mechanism termed the oxaborole tRNA trapping (OBORT) mechanism.[1] The benzoxaborole moiety of this compound forms a covalent adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme. This adduct traps the tRNALeu in the editing site, preventing the catalytic cycle of the enzyme from proceeding and thereby halting protein synthesis, which ultimately leads to fungal cell death.[2]
A simplified representation of this mechanism is provided below:
Caption: The OBORT mechanism of this compound action.
Quantitative Data Summary
The antifungal activity and enzyme inhibition of this compound have been quantified through various assays. The following tables summarize the key findings.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC90 (µg/mL) |
| Candida albicans (n=100) | 1 |
| Candida glabrata (n=100) | 0.25 |
| Trichophyton mentagrophytes (n=100) | 1 |
| Trichophyton rubrum (n=100) | 0.5 |
| Data sourced from ResearchGate.[2] |
Table 2: Biochemical Inhibition of Fungal Cytoplasmic LeuRS by this compound
| Enzyme Source | IC50 (µM) |
| Aspergillus fumigatus | 2 |
| Candida albicans | 4.2 |
| Data sourced from ResearchGate.[2] |
Experimental Protocols
The following sections detail the methodologies employed for the target validation and characterization of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal susceptibility testing was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). For filamentous fungi, the reference method outlined in CLSI document M38-A was utilized.[1]
Experimental Workflow for MIC Determination:
Caption: Workflow for MIC determination.
LeuRS Enzyme Inhibition Assay
The inhibitory activity of this compound against fungal LeuRS was determined by measuring the inhibition of leucine incorporation into crude baker's yeast tRNA.[1][2]
Protocol Outline:
-
Enzyme and Substrate Preparation:
-
Inhibition Assay:
-
The assay measures the incorporation of radiolabeled leucine into tRNA in the presence of varying concentrations of this compound.
-
The reaction mixture typically contains the purified LeuRS enzyme, tRNA, ATP, and radiolabeled leucine.
-
The reaction is initiated by the addition of the enzyme.
-
Following incubation, the reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).[2]
-
The amount of incorporated radiolabeled leucine is quantified by scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Co-crystal Structure Determination
To visualize the binding of the benzoxaborole class of inhibitors to the LeuRS editing site, co-crystal structures were determined. An analogue of this compound, AN3018, was co-crystallized with the editing domain of C. albicans LeuRS in the presence of AMP, which acts as a surrogate for the terminal ribonucleotide of tRNA.[2] The crystal structure revealed that the boron atom of AN3018 forms a covalent bond with the cis-diol of the ribose of AMP within the active site, confirming the trapping mechanism.[2]
Conclusion
The comprehensive target identification and validation studies for this compound have unequivocally demonstrated that it targets fungal leucyl-tRNA synthetase. Its unique oxaborole tRNA trapping mechanism of action provides a solid foundation for its efficacy as an antifungal agent. The data and protocols presented in this guide offer valuable insights for researchers and professionals in the field of antimicrobial drug discovery and development.
References
AN2718: A Technical Guide to its Antifungal Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal activity of AN2718, a novel benzoxaborole compound. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this agent. This document details its broad-spectrum efficacy, mechanism of action, and the experimental methodologies used in its evaluation.
Introduction to this compound
This compound, also known as tavaborole, is a boron-containing small molecule that represents a new class of antifungal agents.[1] It has been developed for the topical treatment of fungal infections, particularly tinea pedis and onychomycosis, caused by dermatophytes.[2][3] Its unique chemical structure, featuring a benzoxaborole ring, allows for effective target binding and selectivity.[3]
Mechanism of Action: Inhibition of Fungal Protein Synthesis
This compound exerts its antifungal effect by inhibiting fungal protein synthesis.[2][4] Specifically, it targets leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA) during protein translation.[5][6][7]
The mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, involves the formation of a stable adduct between this compound, the tRNALeu, and the editing site of the LeuRS enzyme.[2][4] This trapping of the tRNA within the enzyme's editing site prevents the catalytic cycle from proceeding, thereby halting protein synthesis and leading to fungal cell death.[5][7]
Caption: Mechanism of action of this compound in a fungal cell.
Spectrum of Antifungal Activity
This compound demonstrates a broad spectrum of activity against a variety of fungal pathogens, including yeasts and filamentous fungi.[1][4] Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro antifungal activity of this compound against key fungal species.
Table 1: In Vitro Activity of this compound Against Yeast Species
| Organism (n) | MIC90 (µg/mL) |
| Candida albicans (100) | 1 |
| Candida glabrata (100) | 0.25 |
Data sourced from a study on the broad-spectrum antifungal activity of this compound.[4]
Table 2: In Vitro Activity of this compound Against Dermatophytes
| Organism (n) | MIC90 (µg/mL) |
| Trichophyton mentagrophytes (100) | 1 |
| Trichophyton rubrum (100) | 0.5 |
Data sourced from a study on the broad-spectrum antifungal activity of this compound.[4]
Table 3: Biochemical Inhibition of Fungal Cytoplasmic Leucyl-tRNA Synthetase (LeuRS)
| Enzyme Source | IC50 (µM) |
| Aspergillus fumigatus | 2 |
| Candida albicans | 4.2 |
IC50 represents the concentration of this compound required to inhibit 50% of the enzyme's activity.[4]
Experimental Protocols
The quantitative data presented in this guide were obtained using standardized and validated experimental methodologies.
Antifungal Susceptibility Testing
Method: Broth microdilution assays were performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M38-A for filamentous fungi.[2]
Workflow:
References
- 1. Tavaborole | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Tavaborole - Wikipedia [en.wikipedia.org]
- 6. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antifungal Properties of AN2718: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN2718, also known as tavaborole, is a novel benzoxaborole antifungal agent. Its unique mechanism of action and efficacy against key fungal pathogens have positioned it as a significant compound in the development of antifungal therapies, particularly for superficial infections like onychomycosis and tinea pedis. This technical guide provides an in-depth overview of the in vitro antifungal properties of this compound, focusing on its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
This compound exerts its antifungal effect by inhibiting fungal protein synthesis.[1][2] Specifically, it targets the enzyme leucyl-tRNA synthetase (LeuRS), which is crucial for the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA) during protein translation.[3][4]
The inhibition occurs through a novel mechanism known as the oxaborole tRNA trapping (OBORT) mechanism.[1][2] The boron atom in the benzoxaborole structure of this compound forms a stable adduct with the terminal adenosine (B11128) of tRNA(Leu) within the editing site of the LeuRS enzyme.[5] This trapping of tRNA(Leu) in the editing site prevents the catalytic turnover of the enzyme, thereby halting the synthesis of leucyl-tRNA(Leu) and ultimately inhibiting protein synthesis, which leads to fungal cell death.[5]
In Vitro Antifungal Activity
This compound has demonstrated a broad spectrum of antifungal activity, particularly against dermatophytes, which are a primary cause of skin, hair, and nail infections. Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Activity Against Dermatophytes
This compound exhibits potent activity against common dermatophytes. Studies have consistently reported low MIC values for Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis and tinea pedis.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 100 | 0.5 - >32 | - | 0.5 |
| Trichophyton mentagrophytes | 100 | - | - | 1.0 |
Data synthesized from multiple sources.[1][2]
Activity Against Yeasts
The in vitro activity of this compound against various yeast species, including Candida species, has also been evaluated.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 100 | 0.5 - 64 | - | 1.0 |
| Candida glabrata | 100 | - | - | 0.25 |
| Candida parapsilosis | 27 | 2 - >16 | 16 | 16 |
| Candida tropicalis | 10 | 8 - >16 | 16 | >16 |
| Candida krusei | 4 | 8 - 16 | - | - |
Data synthesized from multiple sources.[2][3][6]
It is important to note that while this compound shows activity against some Candida species, some studies have reported comparatively higher MIC values for certain strains when compared to other antifungal agents.[3][6]
Experimental Protocols
The in vitro antifungal susceptibility testing of this compound is predominantly conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M38-A2 for Filamentous Fungi)
This is the most frequently cited method for determining the MIC of this compound against dermatophytes.
-
Inoculum Preparation: Fungal cultures are grown on a suitable medium, such as potato dextrose agar, to induce sporulation. Conidia are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension. The final inoculum concentration is adjusted spectrophotometrically to a specified range (e.g., 1 x 10³ to 3 x 10³ CFU/mL).[7]
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 96 hours).[7]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free growth control well.[7]
Enzyme Inhibition Assay
To confirm the mechanism of action, enzyme inhibition assays are performed.
-
Enzyme Purification: The target enzyme, leucyl-tRNA synthetase, is overexpressed in a host system like E. coli and purified using standard techniques such as nickel column chromatography.[1][2]
-
Inhibition Measurement: The inhibitory activity of this compound is measured by assessing the incorporation of radiolabeled leucine into tRNA in the presence of varying concentrations of the compound. The reduction in leucine incorporation indicates the level of enzyme inhibition.
Conclusion
This compound demonstrates significant in vitro antifungal activity, particularly against dermatophytes, through its unique mechanism of inhibiting leucyl-tRNA synthetase. The standardized methodologies for evaluating its potency provide a robust framework for further research and development. The data presented in this guide underscore the potential of this compound as a valuable therapeutic agent in the management of fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multilaboratory Evaluation of In Vitro Antifungal Susceptibility Testing of Dermatophytes for ME1111 - PMC [pmc.ncbi.nlm.nih.gov]
AN2718: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN2718 is a novel benzoxaborole-based antifungal agent currently under investigation for the topical treatment of fungal infections such as tinea pedis.[1] As a member of the oxaborole class of compounds, this compound possesses a unique boron-heterocyclic structure that confers its potent biological activity. This document provides an in-depth technical overview of the synthesis pathway of this compound, its key chemical properties, and the experimental protocols used to characterize its mechanism of action.
Chemical Properties
This compound, with the IUPAC name 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is a white solid compound. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆BClO₂ |
| Molecular Weight | 168.39 g/mol |
| CAS Number | 174672-06-1 |
| Appearance | White solid |
| Solubility | Soluble in DMSO |
Synthesis Pathway
The synthesis of this compound, a 5-chloro-substituted benzoxaborole, can be achieved through a multi-step process analogous to the synthesis of similar benzoxaborole compounds, such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The general synthetic strategy involves the formation of a key intermediate, a substituted 2-formylphenylboronic acid, followed by reduction and cyclization.
A plausible synthetic route, adapted from established protocols for related compounds, is outlined below.[2]
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, adapted from the synthesis of a structurally related compound.[2]
Step 1: Protection of the Aldehyde
-
To a solution of 2-bromo-5-chlorobenzaldehyde in methanol, add trimethoxymethane and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for one hour.
-
After cooling, the solvent is removed under vacuum to yield the dimethyl acetal intermediate.
Step 2: Borylation
-
Dissolve the dimethyl acetal intermediate in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) and stir the mixture for one hour.
-
Add triethyl borate dropwise, maintaining the temperature below -70°C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Acidify the reaction mixture with aqueous hydrochloric acid to a pH of approximately 3.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain 4-chloro-2-formylphenylboronic acid.
Step 3: Reduction and Cyclization
-
Dissolve the 4-chloro-2-formylphenylboronic acid in methanol.
-
Add sodium borohydride (B1222165) (NaBH₄) in portions and stir the solution for 12 hours.
-
Remove the solvent under vacuum.
-
The crude product is then purified by recrystallization from water to yield this compound as a solid.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
This compound exerts its antifungal activity by inhibiting fungal protein synthesis.[1] Specifically, it targets and inhibits the enzyme leucyl-tRNA synthetase (LeuRS).[1] This enzyme is crucial for the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a vital step in protein translation.
The proposed mechanism involves the boron atom of this compound forming a stable adduct with the terminal adenosine (B11128) of tRNA within the editing site of the LeuRS enzyme. This trapping of the tRNA in the editing site effectively halts protein synthesis, leading to fungal cell death.[1]
Experimental Protocol: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibitory activity of this compound against LeuRS can be quantified by measuring the inhibition of leucine incorporation into tRNA.[1]
1. Expression and Purification of LeuRS
-
The cytoplasmic LeuRS from the target fungal species (e.g., Candida albicans or Aspergillus fumigatus) is over-expressed in E. coli as a histidine-tagged protein.[1]
-
The enzyme is then purified from the E. coli lysate using standard nickel-column affinity chromatography.[1]
2. Enzyme Inhibition Assay
-
The assay measures the incorporation of radiolabeled leucine into crude baker's yeast tRNA.
-
The reaction mixture contains purified LeuRS, tRNA, radiolabeled leucine, ATP, and varying concentrations of this compound.
-
The reaction is incubated to allow for aminoacylation of the tRNA.
-
The reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).[1]
-
The amount of radiolabeled leucine incorporated into the precipitated tRNA is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is then determined.
Antifungal Activity
This compound has demonstrated a broad spectrum of antifungal activity against various fungal species. The minimum inhibitory concentrations (MICs) are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
| Fungal Species | IC₅₀ (µM) for LeuRS Inhibition |
| Aspergillus fumigatus | 2 |
| Candida albicans | 4.2 |
Data sourced from a 2016 study on the antifungal activity of this compound.[1]
Conclusion
This compound is a promising antifungal agent with a well-defined mechanism of action targeting fungal protein synthesis. The synthetic pathway, analogous to that of other benzoxaboroles, is accessible and allows for the production of this potent compound. The detailed experimental protocols for its synthesis and biological evaluation provide a solid foundation for further research and development of this compound as a potential therapeutic for topical fungal infections.
References
The Oxaborole tRNA Trapping (OBORT) Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Oxaborole tRNA Trapping (OBORT) mechanism, a novel mode of action for a promising class of antimicrobial agents. We will delve into the core molecular interactions, present key quantitative data, detail relevant experimental methodologies, and visualize the critical pathways and processes involved.
Core Concepts of the OBORT Mechanism
The OBORT mechanism is a highly specific process that leads to the inhibition of protein synthesis by targeting an essential enzyme: leucyl-tRNA synthetase (LeuRS).[1][2] Unlike many antibiotics that target the synthetic active site of aminoacyl-tRNA synthetases (aaRS), oxaboroles exploit the enzyme's own quality control machinery—the editing or proofreading domain.[1][3]
Leucyl-tRNA synthetase is responsible for attaching the amino acid leucine (B10760876) to its cognate transfer RNA (tRNALeu), a critical step in preparing for protein translation.[1] To ensure the fidelity of this process, LeuRS possesses a distinct editing domain, often referred to as the Connective Polypeptide 1 (CP1) domain, which is located approximately 30 Å from the aminoacylation site.[1][2] This editing site serves to hydrolyze incorrectly charged tRNAs (post-transfer editing) or misactivated amino acids (pre-transfer editing).[4]
Oxaborole compounds, such as the FDA-approved antifungal tavaborole (B1682936) (formerly AN2690), are designed to mimic a misacylated tRNA substrate.[2][5] Upon entering the LeuRS editing site, the boron atom of the oxaborole ring forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose on the terminal adenosine (B11128) (A76) of tRNALeu.[6][7][8] This effectively "traps" the tRNA in the editing site, preventing its translocation to the synthetic site for aminoacylation and ultimately halting protein synthesis.[2] This unique mechanism of action provides a high degree of selectivity for fungal or bacterial LeuRS over their human counterparts.[9]
Quantitative Data
The following tables summarize key quantitative data related to the OBORT mechanism, providing insights into the potency and kinetics of oxaborole inhibitors.
Table 1: Inhibition Constants of Oxaborole Compounds against Leucyl-tRNA Synthetase
| Compound | Organism/Enzyme | Inhibition Constant (Ki) | Assay Conditions | Reference |
| Tavaborole (AN2690) | Saccharomyces cerevisiae (yeast) cytoplasmic LeuRS | Not specified | Inhibition of aminoacylation | [10] |
| Benzoxaborole Compound 20j | Escherichia coli LeuRS | Kd = 1.4 nM | Binding affinity measurement | [11] |
| Ganfeborole (GSK3036656) | Mycobacterium tuberculosis LeuRS | IC50 = 0.2 µM | Enzyme inhibition assay | [12] |
| Ganfeborole (GSK3036656) | Human cytoplasmic LeuRS | IC50 = 132 µM | Enzyme inhibition assay | [12] |
| Ganfeborole (GSK3036656) | Human mitochondrial LeuRS | IC50 > 300 µM | Enzyme inhibition assay | [12] |
| Epetraborole (AN3365) | Escherichia coli LeuRS | Not specified | Inhibition of aminoacylation | [12] |
Table 2: Kinetic Parameters of Leucyl-tRNA Synthetase in the Presence of Oxaboroles
| Enzyme | Substrate/Inhibitor | Km | kcat | kcat/Km | Assay Conditions | Reference |
| E. coli LeuRS | Leucine | Not specified | Not specified | Not specified | Pyrophosphate exchange | [13] |
| E. coli LeuRS | Isoleucine (non-cognate) | Not specified | Not specified | Not specified | Pyrophosphate exchange | [13] |
| Human cytoplasmic LeuRS (D399A mutant) | Leucine | 0.9 ± 0.2 mM | 5.6 ± 0.1 s-1 | 6.2 x 103 M-1s-1 | Pyrophosphate exchange | |
| Human cytoplasmic LeuRS (Wild-type) | Leucine | 0.024 ± 0.009 mM | 2.1 ± 0.4 s-1 | 8.8 x 104 M-1s-1 | Pyrophosphate exchange | |
| Human cytoplasmic LeuRS (D399A mutant) | Isoleucine | 1.8 ± 0.5 mM | 0.06 ± 0.02 s-1 | 33 M-1s-1 | ATPase assay | |
| Human cytoplasmic LeuRS (Wild-type) | Isoleucine | Not specified | Not specified | Not specified | ATPase assay |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the OBORT mechanism.
Leucyl-tRNA Synthetase (LeuRS) Purification
Objective: To obtain highly pure and active LeuRS for use in subsequent assays. This protocol is adapted for His-tagged recombinant protein expression in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a LeuRS expression vector (e.g., pET vector with an N-terminal His6-tag).
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Inoculate a single colony of the transformed E. coli into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged LeuRS with Elution Buffer.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.
tRNA Aminoacylation (Charging) Assay
Objective: To measure the catalytic activity of LeuRS in charging tRNALeu with leucine.
Materials:
-
Purified LeuRS.
-
In vitro transcribed or purified tRNALeu.
-
[3H]-Leucine or [14C]-Leucine.
-
Aminoacylation Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 4 mM ATP, 1 mM DTT.
-
Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Prepare a reaction mixture containing Aminoacylation Buffer, a defined concentration of tRNALeu (e.g., 5 µM), and radiolabeled leucine (e.g., 20 µM).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small amount of purified LeuRS (e.g., 50 nM).
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and spot them onto glass fiber filters.
-
Immediately immerse the filters in ice-cold 10% TCA to precipitate the charged tRNA and stop the reaction.
-
Wash the filters three times with cold 5% TCA and once with ethanol (B145695) to remove unincorporated radiolabeled leucine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of charged tRNA formed over time to determine the initial reaction velocity.
Post-Transfer Editing (Deacylation) Assay
Objective: To measure the ability of the LeuRS editing domain to hydrolyze mischarged tRNA.
Materials:
-
Purified LeuRS.
-
Mischarged tRNA (e.g., [3H]-Ile-tRNALeu), prepared using an editing-deficient LeuRS mutant.
-
Deacylation Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Quenching Solution: 10% (w/v) TCA.
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Prepare a reaction mixture containing Deacylation Buffer and a defined concentration of mischarged tRNA (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding purified LeuRS (e.g., 100 nM).
-
At various time points, take aliquots and process them as described in the tRNA Aminoacylation Assay (steps 4-8).
-
The decrease in radioactivity on the filters over time corresponds to the hydrolysis of the mischarged amino acid from the tRNA.
Pre-Transfer Editing (ATP Hydrolysis) Assay
Objective: To measure the tRNA-independent hydrolysis of the misactivated aminoacyl-adenylate intermediate.
Materials:
-
Purified LeuRS.
-
Non-cognate amino acid (e.g., norvaline).
-
[α-32P]ATP.
-
ATPase Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Quenching Solution: 1 M Formic acid.
-
Polyethyleneimine (PEI)-cellulose TLC plates.
-
Developing Solvent: 0.5 M LiCl, 1 M Formic acid.
Procedure:
-
Prepare a reaction mixture in ATPase Buffer containing the non-cognate amino acid (e.g., 10 mM) and [α-32P]ATP.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding purified LeuRS (e.g., 1 µM).
-
At various time points, take small aliquots and quench the reaction in formic acid.
-
Spot the quenched samples onto a PEI-cellulose TLC plate.
-
Develop the TLC plate in the developing solvent to separate ATP, ADP, and AMP.
-
Dry the plate and visualize the radiolabeled spots using a phosphorimager.
-
Quantify the amount of [α-32P]AMP formed over time. An increase in AMP formation in the presence of the non-cognate amino acid is indicative of pre-transfer editing.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the OBORT mechanism.
References
- 1. Kinetic Quality Control of Anticodon Recognition by A Eukaryotic Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. High-level expression and single-step purification of leucyl-tRNA synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tavaborole | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 7. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
AN2718: A Technical Guide on its Antifungal Properties and Intellectual Property
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN2718, a novel benzoxaborole compound, has demonstrated significant potential as a topical antifungal agent, particularly for the treatment of tinea pedis. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical data, experimental protocols, and the associated intellectual property landscape. The development of this compound for tinea pedis was discontinued (B1498344) after Phase 1 clinical trials.[1] The compound was later successfully developed and approved under the name Crisaborole for the treatment of atopic dermatitis, where it functions as a phosphodiesterase-4 (PDE4) inhibitor. This guide, however, will focus on the initial antifungal research and development of this compound.
Core Compound Information
-
Compound Name: this compound
-
Chemical Class: Benzoxaborole
-
Mechanism of Action (Antifungal): Inhibition of fungal cytoplasmic leucyl-tRNA synthetase (LeuRS).[2]
-
Proposed Indication: Tinea Pedis (development discontinued)[1][2]
Quantitative Data Summary
The antifungal activity of this compound has been quantified through in vitro minimum inhibitory concentration (MIC) and enzyme inhibition assays.
Table 1: In Vitro Antifungal Activity of this compound (MIC90)[2]
| Fungal Species | Number of Strains (n) | MIC90 (μg/mL) |
| Candida albicans | 100 | 1 |
| Candida glabrata | 100 | 0.25 |
| Trichophyton mentagrophytes | 100 | 1 |
| Trichophyton rubrum | 100 | 0.5 |
Table 2: Biochemical Inhibition of Fungal Cytoplasmic Leucyl-tRNA Synthetase (LeuRS) by this compound (IC50)[2]
| Fungal Species | Enzyme | IC50 (μM) |
| Aspergillus fumigatus | Cytoplasmic LeuRS | 2 |
| Candida albicans | Cytoplasmic LeuRS | 4.2 |
Mechanism of Action: Oxaborole tRNA Trapping (OBORT)
This compound inhibits fungal protein synthesis through a unique mechanism known as Oxaborole tRNA Trapping (OBORT).[2] The boron atom in the benzoxaborole structure plays a crucial role in this process. It forms a stable adduct with the terminal adenosine (B11128) of leucyl-tRNA (tRNALeu) within the editing site of the leucyl-tRNA synthetase (LeuRS) enzyme. This trapping of the tRNALeu in the editing site prevents the catalytic turnover of the enzyme, thereby halting the synthesis of leucyl-tRNALeu and subsequently inhibiting protein synthesis, which ultimately leads to fungal cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal susceptibility of this compound was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for broth microdilution testing of filamentous fungi.[3][4]
A detailed, step-by-step protocol for this methodology is not publicly available in the reviewed literature. However, a general workflow can be outlined based on the CLSI M38-A2 guidelines:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium to achieve a range of final concentrations in microtiter plates.
-
Inoculum Preparation: Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) are cultured on a suitable agar (B569324) medium (e.g., potato dextrose agar) for 7-10 days.[4] The conidia are then harvested and suspended in sterile saline. The turbidity of the suspension is adjusted spectrophotometrically to a 0.5 McFarland standard.[3] This suspension is further diluted to achieve a final inoculum concentration in the microtiter wells.
-
Incubation: The microtiter plates containing the diluted antifungal agent and the fungal inoculum are incubated at a controlled temperature (e.g., 28°C) for a specified period (e.g., 5-7 days for dermatophytes).[3][4]
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibitory activity of this compound against fungal LeuRS was determined by measuring the inhibition of leucine (B10760876) incorporation into tRNA.[2]
A detailed, step-by-step protocol for this specific assay is not publicly available. However, a general procedure can be described based on established methods for aminoacyl-tRNA synthetase assays:
-
Enzyme and Substrate Preparation:
-
Inhibition Assay:
-
The reaction is initiated by adding the LeuRS enzyme to the reaction mixture containing various concentrations of this compound.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.[6]
-
-
Quantification of Aminoacylation:
-
The reaction is stopped, and the tRNA is precipitated using trichloroacetic acid (TCA).[2]
-
The precipitate is collected on filter paper and washed to remove unincorporated radiolabeled leucine.[6]
-
The amount of radiolabeled leucine incorporated into the tRNA is quantified using liquid scintillation counting.[6]
-
-
IC50 Determination: The concentration of this compound that inhibits 50% of the LeuRS activity (IC50) is calculated from the dose-response curve.
Patent and Intellectual Property Information
-
U.S. Patent 8,039,451: This patent, assigned to Anacor Pharmaceuticals, covers boron-containing small molecules, including the chemical structure of what would become Crisaborole (this compound), and their use in treating fungal infections, including onychomycosis and cutaneous fungal infections.[7]
-
Patent Challenges: Anacor Pharmaceuticals faced challenges to its patents for another benzoxaborole antifungal, tavaborole (B1682936). Some claims of U.S. Patent 7,582,621, which is related to the use of tavaborole for treating onychomycosis, were found to be unpatentable for obviousness.[8] This highlights the competitive and complex nature of intellectual property in this chemical space.
-
Formulation and Synthesis Patents: Numerous patents exist for the synthesis and formulation of Crisaborole, reflecting ongoing innovation and efforts to protect various aspects of the commercial product.
It is important for researchers and drug development professionals to conduct a thorough and specific patent search related to their particular application of interest within the benzoxaborole class of compounds.
Clinical Development for Tinea Pedis
This compound entered Phase 1 clinical trials for the treatment of tinea pedis in the United States.[1] However, the development for this indication was subsequently discontinued. The reasons for discontinuation are not publicly detailed, and the results of these Phase 1 trials have not been published in the peer-reviewed literature. The focus of development for this molecule shifted to its anti-inflammatory properties, leading to its approval as Crisaborole for atopic dermatitis.
Conclusion
This compound is a benzoxaborole with potent in vitro antifungal activity against dermatophytes commonly associated with tinea pedis. Its novel mechanism of action, the inhibition of leucyl-tRNA synthetase via the OBORT mechanism, represents a significant departure from traditional antifungal agents. While its development for tinea pedis was halted, the preclinical data and the underlying science provide a valuable foundation for the development of new antifungal therapies. The intellectual property landscape for benzoxaboroles is well-established, and any new research in this area should be accompanied by a thorough IP analysis. Further investigation into the reasons for the discontinuation of its development for tinea pedis could provide valuable insights for future antifungal drug development programs.
References
- 1. AN-2718 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ijdmsrjournal.com [ijdmsrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8039451B2 - Boron-containing small molecules - Google Patents [patents.google.com]
- 8. patentdocs.org [patentdocs.org]
AN2718: A Technical Overview for the Treatment of Tinea Pedis
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: AN2718 is a novel benzoxaborole-based antifungal agent developed by Anacor Pharmaceuticals. It was investigated for the topical treatment of tinea pedis, commonly known as athlete's foot. This document provides a comprehensive technical overview of the available research on this compound, focusing on its mechanism of action, preclinical data, and relevant experimental methodologies. It is important to note that extensive clinical trial data for this compound in the treatment of tinea pedis is not widely available in published literature, suggesting that its clinical development for this specific indication may have been discontinued (B1498344) or not pursued beyond early phases.[1]
Core Concepts: Mechanism of Action
This compound exerts its antifungal properties through a highly specific mechanism of action, targeting fungal protein synthesis.[2][3] It is an inhibitor of the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA) during the translation process.[2]
The inhibition occurs via a novel mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism.[2] The boron atom in the benzoxaborole structure of this compound forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme.[2] This trapping of the tRNA in the editing site prevents the catalytic turnover of the enzyme, thereby halting the synthesis of leucyl-tRNALeu and subsequently inhibiting protein synthesis, which ultimately leads to fungal cell death.[2]
Caption: Mechanism of action of this compound on fungal protein synthesis.
Preclinical Data
This compound has demonstrated a broad spectrum of antifungal activity, including against the primary dermatophytes responsible for tinea pedis, Trichophyton rubrum and Trichophyton mentagrophytes.[2] The following table summarizes the available in vitro efficacy data.
| Organism | Number of Isolates (n) | MIC90 (µg/mL) | Reference |
| Trichophyton rubrum | 100 | 0.5 | [2] |
| Trichophyton mentagrophytes | 100 | 1 | [2] |
| Candida albicans | 100 | 1 | [2] |
| Candida glabrata | 100 | 0.25 | [2] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are representative methodologies that would be employed for the preclinical evaluation of a novel antifungal agent like this compound for tinea pedis.
Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[4][5][6][7]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against dermatophytes.
Materials:
-
Test compound (this compound)
-
Dermatophyte isolates (T. rubrum, T. mentagrophytes)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (28-30°C)
Procedure:
-
Inoculum Preparation: Dermatophyte cultures are grown on potato dextrose agar (B569324) for 7-14 days. Conidia are harvested and suspended in sterile saline. The suspension is adjusted spectrophotometrically to a final concentration of 1 x 103 to 3 x 103 CFU/mL.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are made in RPMI 1640 medium in the 96-well plates.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.
Caption: Workflow for antifungal susceptibility testing.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This protocol is a representative enzymatic assay to determine the inhibitory activity of this compound on LeuRS.
Objective: To measure the IC50 of this compound against fungal LeuRS.
Materials:
-
Recombinant fungal LeuRS enzyme
-
This compound
-
L-[14C]-leucine (radiolabeled)
-
ATP, MgCl2, KCl, DTT
-
Total tRNA from a fungal source (e.g., baker's yeast)
-
Reaction buffer (e.g., HEPES)
-
Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, ATP, MgCl2, KCl, DTT, L-[14C]-leucine, and total tRNA.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by adding the purified fungal LeuRS enzyme.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Quenching: Aliquots of the reaction are spotted onto filter paper discs, which are then immersed in cold 5% TCA to precipitate the tRNA and attached radiolabeled leucine, and to stop the reaction.
-
Washing: The filter discs are washed multiple times with cold 5% TCA to remove unincorporated L-[14C]-leucine.
-
Quantification: The radioactivity retained on the dried filter discs is measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Workflow for LeuRS inhibition assay.
Conclusion
This compound is a benzoxaborole antifungal with a novel mechanism of action involving the inhibition of fungal leucyl-tRNA synthetase. Preclinical data indicate its potent activity against key dermatophytes implicated in tinea pedis. While the scarcity of published clinical trial data for this specific indication limits a full assessment of its clinical potential, the information available on its mechanism and in vitro efficacy provides a solid foundation for understanding its properties. The experimental protocols outlined here represent the standard methodologies used to evaluate such compounds and can serve as a guide for further research in the field of antifungal drug development.
References
- 1. AN-2718 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njccwei.com [njccwei.com]
- 7. webstore.ansi.org [webstore.ansi.org]
Preclinical Profile of AN2718 for the Treatment of Onychomycosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the nail plate's barrier properties. AN2718 is a novel benzoxaborole antifungal agent under investigation for its potential in treating superficial fungal infections, including onychomycosis. This document provides a comprehensive overview of the available preclinical data for this compound, with a comparative analysis of tavaborole (B1682936), a structurally related, FDA-approved benzoxaborole for onychomycosis. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed technical resource on the preclinical assessment of this class of compounds.
Mechanism of Action: Oxaborole tRNA Trapping (OBORT)
This compound, like other benzoxaboroles, exerts its antifungal activity through a novel mechanism of action known as the oxaborole tRNA trapping (OBORT) mechanism.[1][2] It selectively targets and inhibits fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][3][4]
The boron atom in the benzoxaborole structure forms a stable adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme.[1][5] This trapping of tRNALeu prevents the catalytic cycle of the enzyme, thereby inhibiting the synthesis of leucyl-tRNALeu and ultimately halting fungal protein synthesis, leading to fungistatic and fungicidal effects.[1][6]
Figure 1: Mechanism of action of this compound.
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against the primary causative agents of onychomycosis, Trichophyton rubrum and Trichophyton mentagrophytes.
Table 1: In Vitro Susceptibility of Dermatophytes to this compound and Tavaborole
| Compound | Organism (n) | MIC90 (µg/mL) | Reference |
| This compound | Trichophyton rubrum (100) | 0.5 | [1] |
| Trichophyton mentagrophytes (100) | 1.0 | [1] | |
| Tavaborole | Trichophyton rubrum | 8.0 (MFC) | [7] |
| Trichophyton mentagrophytes | 16.0 (MFC) | [7] | |
| Fungi (general) | 0.25 - 2.0 | [7][8] |
MIC90: Minimum inhibitory concentration for 90% of isolates. MFC: Minimum fungicidal concentration.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC values for this compound were determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2] The general protocol involves:
-
Isolate Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates.
-
Inoculum Preparation: A standardized suspension of fungal conidia or hyphal fragments is prepared in RPMI 1640 medium.
-
Drug Dilution: A serial dilution of the antifungal agent is prepared in microtiter plates.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates.
-
Incubation: The plates are incubated at a specified temperature and duration.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the drug that visually inhibits fungal growth.
Figure 2: Workflow for MIC determination.
Preclinical Pharmacokinetics: Nail Penetration
Effective topical treatment of onychomycosis is highly dependent on the ability of the drug to penetrate the dense keratin (B1170402) structure of the nail plate and reach the site of infection in the nail bed and matrix. While specific nail penetration data for this compound is not publicly available, studies on the related benzoxaborole, tavaborole, provide valuable insights.
Table 2: In Vitro Nail Penetration of Tavaborole
| Study Parameter | Result | Reference |
| Penetration through Cadaver Fingernails | 524.7 µg/cm² after 14 days of daily application of a 5% solution | [9] |
| Concentration in Ventral/Intermediate Nail Layer | Significantly higher than ciclopirox (B875) at day 15 | [7][8] |
| Cumulative Penetration through Ex Vivo Human Nails | Significantly higher than ciclopirox at day 15 | [7] |
| Penetration through Nail Polish | Penetrated through up to 4 layers of nail polish in vitro | [10][11] |
Experimental Protocol: In Vitro Nail Penetration Assay
In vitro nail penetration studies are crucial for evaluating the potential of a topical antifungal for onychomycosis. A common method involves the use of a Franz diffusion cell apparatus.
-
Nail Preparation: Human cadaver nails are cleaned and mounted between the donor and receptor chambers of the Franz diffusion cell.
-
Drug Application: A defined amount of the test formulation (e.g., this compound solution) is applied to the surface of the nail in the donor chamber.
-
Sampling: The receptor fluid is sampled at predetermined time intervals to measure the amount of drug that has permeated through the nail.
-
Nail Analysis: At the end of the experiment, the nail itself can be analyzed to determine the concentration of the drug within different layers of the nail plate.
-
Quantification: Drug concentrations in the receptor fluid and nail samples are typically quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Figure 3: Experimental workflow for in vitro nail penetration.
In Vivo Efficacy in Animal Models
While specific in vivo efficacy data for this compound in an onychomycosis model is not available in the public domain, animal models are a critical step in preclinical development. The guinea pig model is a commonly used and well-established model for evaluating topical antifungals for onychomycosis.
Experimental Protocol: Guinea Pig Model of Onychomycosis
-
Immunosuppression (Optional): Guinea pigs may be immunosuppressed with corticosteroids to enhance the establishment of a persistent infection.
-
Infection: A suspension of Trichophyton mentagrophytes is applied to the hind limb nails of the guinea pigs. The nails are often abraded to facilitate fungal invasion.
-
Infection Establishment: The animals are monitored for a period to allow the infection to establish, typically characterized by nail discoloration and thickening.
-
Treatment: The test article (e.g., this compound solution) and controls (vehicle, active comparator) are applied topically to the infected nails daily for a specified duration.
-
Evaluation: Efficacy is assessed through various endpoints:
-
Clinical Scoring: Visual assessment of nail appearance.
-
Mycological Assessment: Fungal culture of nail clippings to determine the presence of viable fungi.
-
Histopathology: Microscopic examination of nail sections to assess the extent of fungal invasion.
-
Quantitative Fungal Burden: Determination of colony-forming units (CFUs) per gram of nail tissue.
-
Figure 4: Workflow of a guinea pig onychomycosis efficacy study.
Preclinical Safety and Toxicology
Comprehensive preclinical safety and toxicology studies are essential to support the clinical development of any new drug candidate. While specific data for this compound is limited, information on tavaborole provides an indication of the safety profile of this class of compounds.
Table 3: Preclinical Safety Findings for Tavaborole
| Study Type | Species | Key Findings | Reference |
| Fertility and Early Embryonic Development | Rat (oral) | No effects on fertility or reproductive performance at doses up to 300 mg/kg/day. | [12] |
| Embryo-Fetal Development | Rat (oral) | No teratogenicity observed at doses up to 100 mg/kg/day. Skeletal malformations and variations observed at 300 mg/kg/day. | [12] |
| Embryo-Fetal Development | Rabbit (dermal) | NOAEL for maternal and embryo-fetal toxicity was 50 mg/kg/day and 5%, respectively. | [12] |
| Prenatal and Postnatal Development | Rat (oral) | NOAEL for maternal toxicity was 60 mg/kg/day. NOAEL for offspring effects was ≥100 mg/kg/day. | [13] |
| Carcinogenicity | Mice, Rats, Rabbits | Not carcinogenic at 300 mg/kg/day. | [14] |
| In Vitro Cytochrome P450 Inhibition | Human | No inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at 10 µM. | [15] |
NOAEL: No Observed Adverse Effect Level.
Conclusion
This compound is a promising benzoxaborole antifungal with potent in vitro activity against the primary pathogens of onychomycosis. Its novel mechanism of action, targeting fungal leucyl-tRNA synthetase, offers a potential new therapeutic option. While preclinical data specific to this compound in onychomycosis is not extensively available in the public domain, the data from the structurally related compound, tavaborole, suggests that this class of molecules possesses favorable characteristics for topical treatment, including the ability to penetrate the nail plate. Further preclinical studies focusing on the in vivo efficacy, nail pharmacokinetics, and a comprehensive safety profile of this compound will be crucial for its continued development as a treatment for onychomycosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. Tavaborole - Wikipedia [en.wikipedia.org]
- 10. In Vitro Nail Penetration of Tavaborole Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Nail Polish During Topical Management of Onychomycosis: Are Data Available to Guide the Clinician About What to Tell Their Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: I. Reproductive and Developmental Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: II. Prenatal and Postnatal Developmental Toxicity and Maternal Function Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
AN2718: A Technical Guide to Its Antifungal Activity and Mechanism of Action Against Dermatophytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN2718 (crisaborole) is a novel benzoxaborole-based small molecule with potent antifungal properties, particularly against dermatophytes, the causative agents of common superficial mycoses like tinea pedis and onychomycosis. Its unique mechanism of action, which involves the targeted inhibition of a crucial enzyme in protein synthesis, distinguishes it from existing antifungal classes. This technical guide provides an in-depth analysis of this compound's biological activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the cellular pathways it affects. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of antifungal drug discovery and development.
Core Mechanism of Action: Leucyl-tRNA Synthetase Inhibition
This compound exerts its antifungal effect by inhibiting protein synthesis.[1] The primary molecular target is the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code into proteins.[1][2]
The inhibition occurs via a novel mechanism known as Oxaborole tRNA Trapping (OBORT).[1][3] this compound binds to the editing domain of the LeuRS enzyme. In this active site, the boron atom of this compound forms a stable adduct with the terminal adenosine (B11128) of the leucyl-tRNA (tRNALeu).[1] This adduct effectively traps the tRNA molecule within the editing site, preventing its release and halting the entire cycle of protein synthesis, ultimately leading to fungal cell death.[1][3]
References
Methodological & Application
AN2718 minimum inhibitory concentration (MIC) protocol
An Application Note on the Determination of AN2718 Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound (Tavaborole), an oxaborole antifungal agent. The methodology is based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.[1][2][3][4]
Introduction
This compound, commercially known as Tavaborole, is an antifungal compound from the oxaborole class, approved for the topical treatment of onychomycosis.[1] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis, ultimately leading to the cessation of fungal growth.[1][5] Determining the MIC of this compound is a fundamental in vitro procedure to evaluate its antifungal potency and to monitor for the emergence of resistance.[1]
Principle of the Assay
The broth microdilution method is the gold standard for antifungal susceptibility testing.[3] This assay involves exposing a standardized suspension of fungal conidia to a range of serially diluted concentrations of this compound in a 96-well microtiter plate.[1] Following an appropriate incubation period, the plates are assessed to identify the lowest concentration of the drug that prevents visible fungal growth. This concentration is defined as the MIC.[6][7][8]
Quantitative Data Summary
The following table summarizes the reported MIC values for this compound (Tavaborole) against common dermatophytes, the primary causative agents of onychomycosis. These values have been compiled from various in vitro studies.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 100 | 4.0 - 8.0 | 8.0 | 8.0 |
| Trichophyton mentagrophytes | 100 | 4.0 - 8.0 | 4.0 | 8.0 |
| Candida albicans | 100 | Not specified | Not specified | 1.0 |
| Candida glabrata | 100 | Not specified | Not specified | 0.25 |
Data compiled from multiple sources.[2][9]
Experimental Protocol: Broth Microdilution Method (Adapted from CLSI M38-A2)
This protocol is a detailed guide for determining the MIC of this compound against dermatophytes.
Materials:
-
This compound (Tavaborole) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Fungal isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)
-
Potato Dextrose Agar (B569324) (PDA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%) containing 0.05% Tween 80
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer
-
Incubator set to 35°C
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 1600 µg/mL).[7]
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on PDA or SDA plates at 35°C for 7 days to promote sporulation.[6][7]
-
Harvest the conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop or swab.[1][6]
-
Transfer the conidial suspension to a sterile tube and let the larger particles settle for 3-5 minutes.[1][6]
-
Collect the upper suspension and adjust its concentration using a spectrophotometer to a final transmittance of 68-82% at 530 nm. This corresponds to an inoculum density of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[6]
-
Dilute this adjusted suspension 1:50 in RPMI-1640 medium to achieve the final testing inoculum.[1][6]
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[5][6]
-
Add 100 µL of each this compound dilution to the respective wells.
-
Include a positive control well (drug-free medium) and a negative control well (uninoculated medium).[6][7]
-
-
Inoculation and Incubation:
-
MIC Determination:
Quality Control:
-
Include a known quality control strain in each experiment to ensure the validity of the results.[6]
-
The growth control well should show clear turbidity, and the sterility control well should remain clear.[1]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action via inhibition of leucyl-tRNA synthetase.
Experimental Workflow for MIC Determination
Caption: Workflow for the determination of this compound MIC.
References
- 1. benchchem.com [benchchem.com]
- 2. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicinearticle.com [medicinearticle.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Susceptibility Testing of AN2718 Following CLSI Guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antifungal activity of AN2718, a benzoxaborole antifungal agent, using the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI). The protocols are based on the reference methods for yeasts (CLSI M27) and filamentous fungi (CLSI M38).
Introduction
This compound is a novel benzoxaborole antifungal that functions by inhibiting fungal protein synthesis.[1][2] Its unique mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in the translation process.[1][2][3] Specifically, this compound traps the tRNALeu in the editing site of the LeuRS enzyme, thereby preventing the completion of protein synthesis.[1][2] This document provides standardized procedures for evaluating the in vitro potency of this compound against various fungal isolates.
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against common fungal pathogens, as determined by CLSI guidelines.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 100 | Not Reported | Not Reported | 1[1][2] |
| Candida glabrata | 100 | Not Reported | Not Reported | 0.25[1][2] |
| Trichophyton mentagrophytes | 100 | Not Reported | Not Reported | 1[1][2] |
| Trichophyton rubrum | 100 | Not Reported | Not Reported | 0.5[1][2] |
Experimental Protocols
The following are detailed protocols for antifungal susceptibility testing of this compound based on CLSI M27 for yeasts and M38 for filamentous fungi.
Protocol 1: Broth Microdilution Method for Yeasts (adapted from CLSI M27)
This protocol is suitable for testing this compound against Candida species and other yeasts.
1. Media and Reagents:
-
Test Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration 100 times the highest final concentration to be tested.
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
2. Inoculum Preparation:
-
Subculture the yeast isolate onto a fresh Sabouraud dextrose agar (B569324) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
From a fresh culture, select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
3. Plate Preparation and Inoculation:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate or in tubes.
-
Dispense 100 µL of each this compound dilution into the appropriate wells of the test microtiter plate.
-
Add 100 µL of the prepared yeast inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of uninoculated medium).
4. Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours in a non-CO₂ incubator.
5. MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. The endpoint can be read visually or with a microplate reader at 530 nm.
Protocol 2: Broth Microdilution Method for Filamentous Fungi (adapted from CLSI M38)
This protocol is suitable for testing this compound against dermatophytes (Trichophyton spp., Microsporum spp.) and other filamentous fungi.
1. Media and Reagents:
-
Test Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.
-
This compound Stock Solution: Prepare as described in Protocol 1.
-
96-Well Microtiter Plates: Sterile, flat-bottom plates.
2. Inoculum Preparation:
-
Grow the filamentous fungus on potato dextrose agar at 28-35°C until sufficient sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL after dilution in RPMI 1640 medium. This can be determined using a hemocytometer or by spectrophotometric correlation.
3. Plate Preparation and Inoculation:
-
Follow the same procedure as described in Protocol 1 for plate preparation and inoculation.
4. Incubation:
-
Incubate the microtiter plates at 35°C for 48-96 hours, depending on the growth rate of the fungus.
5. MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of growth as determined visually.
Quality Control
For accurate and reproducible results, it is essential to include quality control (QC) strains in each assay. Standard QC strains recommended by CLSI include:
-
For Yeasts: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[4][5]
-
For Filamentous Fungi: Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304.
Note: Specific MIC quality control ranges for this compound against these strains have not been established in the public domain. It is recommended that individual laboratories establish their own internal QC ranges based on repeated testing.
Visualizations
Caption: CLSI Broth Microdilution Workflow for this compound.
Caption: Mechanism of Action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multilaboratory Testing of Antifungal Combinations against a Quality Control Isolate of Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multilaboratory testing of antifungal combinations against a quality control isolate of Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: AN2718 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN2718 is a novel benzoxaborole antifungal agent that has demonstrated broad-spectrum activity against various fungal pathogens.[1][2] Its mechanism of action involves the inhibition of protein synthesis by targeting a key enzyme, leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is responsible for the crucial first step in protein synthesis, attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA). This compound employs a unique oxaborole tRNA trapping (OBORT) mechanism, effectively trapping tRNALeu in the editing site of the LeuRS enzyme and halting protein production.[1][2] This application note provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound and other potential inhibitors against fungal LeuRS.
Principle of the Assay
The in vitro enzyme inhibition assay for this compound measures the activity of LeuRS by quantifying the amount of a radiolabeled amino acid (e.g., 14C- or ³H-leucine) incorporated into its cognate tRNA. In the presence of an inhibitor like this compound, the enzymatic activity of LeuRS is reduced, leading to a decrease in the amount of radiolabeled leucyl-tRNA formed. The assay involves incubating the purified fungal LeuRS enzyme with tRNA, radiolabeled leucine, and varying concentrations of the inhibitor. The resulting radiolabeled leucyl-tRNA is then precipitated using trichloroacetic acid (TCA), separating it from the unincorporated radiolabeled leucine. The amount of radioactivity in the precipitate is measured by scintillation counting, and the inhibitory activity is determined by comparing the results to a control reaction without the inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound against fungal cytoplasmic LeuRS has been determined, with the following half-maximal inhibitory concentration (IC50) values:
| Fungal Species | Target Enzyme | IC50 Value (µM) |
| Aspergillus fumigatus | Cytoplasmic Leucyl-tRNA Synthetase (LeuRS) | 2.0[1] |
| Candida albicans | Cytoplasmic Leucyl-tRNA Synthetase (LeuRS) | 4.2[1] |
Experimental Protocols
Materials and Reagents
-
Purified recombinant fungal leucyl-tRNA synthetase (e.g., from Candida albicans or Aspergillus fumigatus)
-
This compound or other test inhibitors
-
Total tRNA (e.g., from baker's yeast)
-
14C-labeled L-leucine
-
ATP (Adenosine 5'-triphosphate)
-
HEPES-KOH buffer (pH 7.5 - 7.8)
-
MgCl₂
-
KCl
-
DTT (Dithiothreitol)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA), 10% (w/v) and 5% (w/v) solutions, ice-cold
-
Ethanol (B145695), 95%, ice-cold
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath (37°C)
-
Vacuum filtration manifold
-
Scintillation counter
Detailed Methodology: Leucyl-tRNA Synthetase Inhibition Assay
This protocol is adapted from established aminoacylation assay procedures.[3][4]
1. Preparation of Reagents:
-
Assay Buffer (2X): 100 mM HEPES-KOH (pH 7.8), 10 mM MgCl₂, 90 mM KCl, 2 mM DTT, 0.04% (w/v) BSA. Prepare fresh and keep on ice.
-
Enzyme Solution: Dilute the purified fungal LeuRS to a working concentration (e.g., 4 nM final concentration) in assay buffer. The optimal concentration should be determined empirically.
-
Substrate Mix (4X): Prepare a solution containing 8 mM ATP, 40 µM 14C-L-leucine, and 1.6 mg/mL total tRNA in nuclease-free water.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) to achieve a range of final concentrations for IC50 determination (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed 1% (v/v).
2. Assay Procedure:
-
Set up the reactions in microcentrifuge tubes on ice. For each reaction, add the components in the following order:
-
Nuclease-free water to bring the final volume to 70 µL.
-
35 µL of 2X Assay Buffer.
-
7 µL of the desired this compound dilution or solvent control (for 0% inhibition).
-
10.5 µL of the Enzyme Solution.
-
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.
-
Initiate the aminoacylation reaction by adding 17.5 µL of the 4X Substrate Mix to each tube.
-
Incubate the reaction mixture at 37°C for 20 minutes.[3]
-
Stop the reaction by placing the tubes on ice.
3. TCA Precipitation and Quantification:
-
Spot a 50 µL aliquot of each reaction mixture onto a labeled glass fiber filter.[4]
-
Immediately immerse the filters in an ice-cold 10% (w/v) TCA solution.
-
Wash the filters three times with ice-cold 5% (w/v) TCA for 10 minutes each, followed by a final wash with ice-cold 95% ethanol for 5 minutes.[4]
-
Dry the filters completely under a heat lamp or in an oven.
-
Place each dry filter into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (CPMinhibitor / CPMcontrol)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Visualizations
References
- 1. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. its.caltech.edu [its.caltech.edu]
- 3. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leucine Incorporation Assay for Determining AN2718 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN2718 is a novel benzoxaborole antifungal agent that exhibits broad-spectrum activity against various fungal pathogens. Its mechanism of action involves the targeted inhibition of protein synthesis. Specifically, this compound is a potent inhibitor of leucyl-tRNA synthetase (LeuRS), a crucial enzyme responsible for attaching leucine (B10760876) to its corresponding transfer RNA (tRNA) during the translation process.[1][2][3] By forming a stable adduct with tRNALeu in the editing site of the LeuRS enzyme, this compound effectively traps the tRNA, stalls the catalytic cycle, and halts the production of leucyl-tRNALeu.[3] This ultimately leads to the cessation of protein synthesis and inhibition of fungal growth.
The leucine incorporation assay is a robust and direct method to quantify the rate of protein synthesis. This assay measures the incorporation of radiolabeled leucine into newly synthesized proteins. Since this compound's primary mode of action is the inhibition of LeuRS, a leucine incorporation assay serves as a highly relevant and sensitive method to determine its biological activity and potency. This application note provides a detailed protocol for utilizing a leucine incorporation assay to assess the inhibitory activity of this compound on fungal cells.
Principle of the Assay
The assay quantifies the amount of radiolabeled leucine integrated into cellular proteins over a specific period. In the presence of an effective inhibitor of protein synthesis like this compound, the rate of leucine incorporation will decrease in a dose-dependent manner. The general workflow involves incubating fungal cells with radiolabeled leucine and varying concentrations of this compound. Subsequently, the proteins are precipitated using trichloroacetic acid (TCA), and the amount of incorporated radioactivity is measured using a scintillation counter. The resulting data can be used to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition of protein synthesis.
Data Presentation
The inhibitory activity of this compound against fungal LeuRS can be quantified and compared across different species. The following table summarizes the reported IC50 values for this compound.
| Fungal Species | Enzyme | IC50 (µM) |
| Candida albicans | Cytoplasmic LeuRS | 4.2[1] |
| Aspergillus fumigatus | Cytoplasmic LeuRS | 2.0[1] |
Experimental Protocol: Leucine Incorporation Assay
This protocol is designed for assessing the activity of this compound against a susceptible fungal strain (e.g., Candida albicans).
Materials:
-
Susceptible fungal strain (e.g., Candida albicans SC5314)
-
Appropriate liquid growth medium (e.g., YPD broth)
-
Phosphate-buffered saline (PBS), sterile
-
L-[3H]-leucine or L-[14C]-leucine
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 20% (w/v) solution, ice-cold
-
Ethanol, 95%, ice-cold
-
Scintillation fluid
-
Scintillation vials
-
Microcentrifuge tubes
-
Glass fiber filters
-
Vacuum filtration manifold
-
Liquid scintillation counter
Experimental Workflow:
Caption: Experimental workflow for the leucine incorporation assay.
Procedure:
-
Cell Culture: Inoculate the fungal strain into a suitable liquid medium and grow at the optimal temperature with shaking until the culture reaches the mid-logarithmic growth phase.
-
Preparation of Cell Suspension:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a pre-warmed, leucine-free growth medium to a defined cell density (e.g., 1 x 107 cells/mL).
-
-
Assay Setup:
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Prepare a serial dilution of the this compound stock solution. Add the desired concentrations of this compound to the cell suspensions. Include a vehicle control (DMSO) and a negative control (no cells).
-
-
Pre-incubation: Pre-incubate the tubes at the optimal growth temperature with shaking for a short period (e.g., 15 minutes) to allow for the uptake of the inhibitor.
-
Leucine Incorporation:
-
Add radiolabeled leucine to each tube to a final concentration that ensures saturation of uptake.
-
Incubate the tubes at the optimal growth temperature with shaking for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of leucine incorporation.
-
-
Stopping the Reaction and Protein Precipitation:
-
Terminate the incorporation by adding an equal volume of ice-cold 20% TCA to each tube.
-
Incubate the tubes on ice for at least 30 minutes to allow for complete protein precipitation.
-
-
Collection and Washing of Precipitate:
-
Collect the TCA-precipitated proteins by vacuum filtration through glass fiber filters.
-
Wash the filters twice with ice-cold 10% TCA to remove unincorporated radiolabeled leucine.
-
Perform a final wash with ice-cold 95% ethanol.
-
-
Measurement of Radioactivity:
-
Dry the filters completely.
-
Place each filter in a scintillation vial and add an appropriate volume of scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (CPMsample - CPMbackground) / (CPMvehicle control - CPMbackground)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes a 50% reduction in leucine incorporation.
Troubleshooting and Considerations
-
Linearity of Incorporation: It is crucial to establish the linear range of leucine incorporation over time for the specific fungal strain and experimental conditions.
-
Saturation of Leucine Uptake: Ensure that the concentration of radiolabeled leucine used is sufficient to saturate the uptake system to accurately reflect the rate of protein synthesis.
-
Cell Viability: High concentrations of the inhibitor or prolonged incubation times may affect cell viability. It is advisable to perform a parallel viability assay (e.g., using trypan blue exclusion or plating for colony-forming units) to ensure that the observed effects are due to the inhibition of protein synthesis and not cell death.
-
Quenching: Be aware of potential quenching effects in the scintillation counting and correct for them if necessary.
By following this detailed protocol, researchers can effectively utilize the leucine incorporation assay to quantify the activity of this compound and other potential protein synthesis inhibitors, providing valuable data for drug development and mechanistic studies.
References
Application Notes and Protocols for the Study of AN2718 Inhibition of Leucyl-tRNA Synthetase (LeuRS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AN2718 is a benzoxaborole antifungal agent that functions by inhibiting fungal protein synthesis.[1] Its specific target is the enzyme Leucyl-tRNA Synthetase (LeuRS), a crucial component of the cellular machinery responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA).[1] this compound exerts its inhibitory effect through a novel mechanism known as oxaborole tRNA trapping (OBORT), where it forms an adduct with the terminal adenosine (B11128) of tRNA in the editing site of LeuRS, effectively trapping the tRNA and halting protein synthesis.[1][2][3] These application notes provide detailed protocols for the overexpression and purification of fungal LeuRS and for performing enzymatic assays to study the inhibitory activity of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various fungal pathogens and its inhibitory effect on their Leucyl-tRNA Synthetases.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC90 (µg/mL) |
| Candida albicans | 1 |
| Candida glabrata | 0.25 |
| Trichophyton mentagrophytes | 1 |
| Trichophyton rubrum | 0.5 |
Data sourced from a study with a sample size of 100 isolates for each species.[1]
Table 2: Biochemical Inhibition of Fungal Cytoplasmic LeuRS by this compound
| Fungal Species | IC50 (µM) |
| Aspergillus fumigatus | 2 |
| Candida albicans | 4.2 |
IC50 values were determined by measuring the inhibition of leucine incorporation into tRNA.[1]
Experimental Protocols
Protocol 1: Overexpression and Purification of Fungal LeuRS in E. coli
This protocol describes the overexpression of N-terminally six-histidine-tagged (His6-tagged) fungal LeuRS in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the fungal LeuRS gene with an N-terminal His6-tag
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Ampicillin (or other appropriate antibiotic for plasmid selection)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
-
Sonicator
-
Centrifuge
Procedure:
-
Transformation: Transform the expression vector containing the His6-LeuRS gene into a competent E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony from the plate into 5-10 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue to incubate for 16-18 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant, which contains the soluble His6-LeuRS.
-
Purification: a. Equilibrate a Ni-NTA agarose column with Lysis Buffer (without lysozyme and PMSF). b. Load the clarified lysate onto the column. c. Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins. d. Elute the His6-LeuRS from the column with Elution Buffer.
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: LeuRS Aminoacylation and Inhibition Assay
This protocol measures the activity of LeuRS by quantifying the incorporation of radiolabeled leucine into tRNA. The inhibitory effect of this compound is determined by measuring the reduction in this activity.
Materials:
-
Purified fungal His6-LeuRS
-
This compound
-
[14C]-L-leucine
-
Crude baker's yeast tRNA
-
ATP
-
Aminoacylation Buffer: 65 mM Tris-HCl pH 7.6, 32.5 mM KCl, 15.6 mM MgCl2, 1 mM DTT
-
5% Trichloroacetic acid (TCA) solution, ice-cold
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a final volume of 50 µL in the Aminoacylation Buffer containing:
-
Purified His6-LeuRS (final concentration determined empirically, e.g., 1-2 µM)
-
Crude baker's yeast tRNA (e.g., 200 µM)
-
[14C]-L-leucine (e.g., 2 µM)
-
ATP (e.g., 1 mM)
-
Varying concentrations of this compound (for inhibition studies) or DMSO (for control).
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or ATP. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching and Precipitation: Stop the reaction by adding an equal volume of ice-cold 5% TCA. This will precipitate the tRNA and any attached radiolabeled leucine.
-
Filtration: Filter the reaction mixture through a glass fiber filter under vacuum. The precipitated [14C]-Leu-tRNA will be trapped on the filter.
-
Washing: Wash the filters three times with ice-cold 5% TCA to remove any unincorporated [14C]-L-leucine.
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of LeuRS activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound inhibition of LeuRS.
Experimental Workflow
Caption: Workflow for LeuRS overexpression, purification, and inhibition assay.
References
Application Note: AN2718 Cell-Based and Biochemical Assays for Antifungal Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN2718, also known as crisaborole, is a novel benzoxaborole antifungal agent. Its unique mechanism of action involves the inhibition of fungal protein synthesis through the targeting of leucyl-tRNA synthetase (LeuRS).[1] By forming an adduct with tRNALeu in the editing site of the LeuRS enzyme, this compound effectively traps the tRNA molecule, leading to a cessation of protein elongation and subsequent fungal cell death.[1] This application note provides detailed protocols for assessing the antifungal activity of this compound using both cell-based and biochemical assays. The primary cell-based method described is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Additionally, a biochemical assay to determine the in vitro inhibition of LeuRS is detailed.
Mechanism of Action of this compound
This compound's antifungal activity stems from its specific inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis. The process, known as the oxaborole tRNA-trapping (OBORT) mechanism, involves the boron atom of this compound forming a stable adduct with the terminal adenosine (B11128) of tRNALeu within the editing domain of the LeuRS enzyme.[1] This covalent complex effectively sequesters the tRNA, preventing its participation in the elongation phase of protein synthesis, which ultimately leads to fungal cell growth inhibition and death.
References
How to prepare AN2718 stock solution for experiments
An Application Note and Protocol for the Preparation of AN2718 Stock Solutions
Introduction
This compound is a broad-spectrum, boron-containing antifungal agent belonging to the benzoxaborole class of compounds.[1] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[2][3] This specific targeting prevents the attachment of leucine (B10760876) to its corresponding transfer RNA, thereby halting protein production and fungal growth.[3] this compound has demonstrated potent activity against various yeasts and molds, including Candida albicans and Aspergillus fumigatus.[2] Proper preparation of stock solutions is a critical first step for ensuring accurate and reproducible results in downstream experiments such as minimum inhibitory concentration (MIC) assays, in vitro cellular assays, and other pharmacological studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Data Summary
The following table summarizes the key chemical and physical properties of this compound relevant to stock solution preparation.
| Property | Value | Reference |
| Chemical Name | 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | [1] |
| CAS Number | 174672-06-1 | [1][2] |
| Molecular Formula | C₇H₆BClO₂ | [1][2] |
| Molecular Weight | 168.39 g/mol | [2] |
| Appearance | White solid | [2] |
| Solubility (DMSO) | ≥50 mg/mL (approx. 297 mM) | [2][3] |
| Solubility (Ethanol) | 30 mg/mL | [1] |
| Storage (Solid Powder) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 1 year | [2] |
Experimental Protocols
Materials and Equipment
-
This compound powder (purity ≥98%)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 50 mM stock solution. Volumes can be scaled as needed.
-
Pre-analytical Calculations:
-
The molecular weight (MW) of this compound is 168.39 g/mol .
-
To prepare a 50 mM (0.050 M) solution, the required mass can be calculated using the formula: Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 168.39 g/mol x 1000 mg/g = 8.42 mg
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 8.42 mg of this compound powder directly into the tared tube. Record the exact weight.
-
-
Solubilization:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the cap tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
For complete solubilization, sonication is recommended.[2] Place the tube in a bath sonicator for 5-10 minutes, or until all solid particles have dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, clearly labeled amber or opaque microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability (up to one year).[2]
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.
-
Example: Preparing a 50 µM working solution from a 50 mM stock:
-
Calculate the required dilution factor: (50 mM) / (50 µM) = (50,000 µM) / (50 µM) = 1000x.
-
To prepare 1 mL (1000 µL) of a 50 µM working solution, you would need:
-
Volume of stock = Final Volume / Dilution Factor = 1000 µL / 1000 = 1 µL.
-
-
Add 1 µL of the 50 mM this compound stock solution to 999 µL of the desired experimental medium or buffer.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Working solutions are recommended to be prepared and used immediately.[2]
-
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the stock solution and the known signaling pathway of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound Inhibits Fungal Protein Synthesis.
References
Application Note: Solubility of AN2718 in DMSO and Other Solvents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AN2718 is a novel, boron-containing small molecule with broad-spectrum antifungal activity.[1][2] It functions by inhibiting the fungal enzyme leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis.[2][3][4] This application note provides a summary of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. Additionally, a detailed protocol for preparing this compound stock solutions and determining its solubility is provided to guide researchers in drug development and screening applications.
Physicochemical Properties of this compound
-
Chemical Name: 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole[1]
-
Molecular Weight: 168.39 g/mol [3]
Solubility Data
The solubility of this compound has been determined in various organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the presence of water in the solvent. Sonication may be required to achieve complete dissolution.[3]
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | 60 | 356.32 | [3] |
| ≥ 50 | 296.93 | [4] | |
| 30 | 178.16 | [1] | |
| DMF | 30 | 178.16 | [1] |
| Ethanol | 30 | 178.16 | [1] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 | 1.19 | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 11.88 | [3] |
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
This compound exerts its antifungal effect by targeting and inhibiting leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By inhibiting LeuRS, this compound effectively halts protein production in fungal cells, leading to growth inhibition and cell death.
Caption: Mechanism of action of this compound.
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol describes a general method for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
-
Sterile, disposable syringes and syringe filters (0.22 µm pore size)
Procedure:
-
Preparation: In a biological safety cabinet or a clean fume hood, bring the this compound powder and DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Dissolution: Tightly cap the vial and vortex for 2-5 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[3] Gentle warming (up to 37°C) can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Sterilization (Optional): For cell-based assays, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2]
Experimental Protocol: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.
Workflow:
Caption: Workflow for solubility determination.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, water, PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Calibrated pipettes and other standard laboratory equipment
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the test solvent. Ensure that there is undissolved solid material at the bottom of each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C). Agitate the samples for 24 to 48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with a standard curve or UV-Vis spectrophotometry at a predetermined wavelength.
-
Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
Safety Precautions
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a fume hood.
Ordering Information
| Product | Catalog Number |
| This compound | Varies by supplier |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Varies by supplier |
References
Application Notes and Protocols for In Vivo Testing of AN2718 (Crisaborole)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN2718, also known as crisaborole (B606811), is a novel boron-based small molecule. It is a phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis (AD).[1][2][3][4] Beyond its anti-inflammatory effects, this compound also exhibits antifungal properties through the inhibition of leucyl-tRNA synthetase.[5] These dual actions make it a compound of interest for various dermatological conditions. This document provides detailed application notes and protocols for establishing and utilizing relevant animal models for the in vivo evaluation of this compound's efficacy and pharmacokinetics.
Mechanism of Action
Anti-Inflammatory Pathway
Crisaborole exerts its anti-inflammatory effects by selectively inhibiting PDE4.[3][6] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, crisaborole increases intracellular cAMP levels.[3][6] Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5), and interferon-gamma (IFN-γ).[6][7] This ultimately dampens the inflammatory response characteristic of atopic dermatitis.[6]
Antifungal Pathway
This compound's antifungal activity stems from its ability to inhibit fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[5] The boron atom in crisaborole is key to this mechanism. It forms a stable adduct with the ribose diol of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA in the editing site effectively blocks the catalytic cycle of the enzyme, leading to the cessation of protein synthesis and subsequent fungal cell death.[5][8]
Animal Models for Efficacy Testing
Several murine models that recapitulate key features of human atopic dermatitis are suitable for evaluating the efficacy of topically applied this compound.
Hapten-Induced Atopic Dermatitis Models
These models utilize haptens like oxazolone (B7731731) (OXA) or 2,4-dinitrochlorobenzene (DNCB) to induce a biphasic inflammatory response that mimics AD.[9][10][11]
a) Oxazolone (OXA)-Induced Dermatitis Model
This is a widely used model that induces a Th2-dominant inflammatory response, a hallmark of AD.[11][12]
-
Experimental Protocol:
-
Sensitization (Day 0): Shave the abdominal skin of the mice. Apply a solution of 0.3% oxazolone in a vehicle of 80% acetone (B3395972) and 20% olive oil to the shaved area.[14]
-
Challenge (Starting Day 5): Apply a 0.1% oxazolone solution to the dorsal side of one ear every other day for a total of four challenges.[10][11][14] The contralateral ear can serve as a vehicle control.
-
Treatment: Begin topical application of this compound ointment (e.g., 2%) or vehicle control to the challenged ear daily, starting from the first challenge day.
-
Endpoint Measurement:
-
Ear Thickness: Measure ear thickness daily using a digital caliper.
-
Clinical Score: Score the severity of erythema, edema, and scaling on a defined scale (e.g., 0-3 for each parameter).
-
Histology: At the end of the study, collect ear tissue for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure levels of key cytokines (e.g., IL-4, IL-13, TNF-α) by ELISA or qPCR.
-
Serum IgE: Collect blood at baseline and at the end of the study to measure total serum IgE levels.
-
b) 2,4-Dinitrochlorobenzene (DNCB)-Induced Dermatitis Model
This model also effectively induces AD-like skin lesions.[2][9]
-
Experimental Protocol:
-
Animals: BALB/c mice are a suitable strain.[9]
-
Sensitization: Apply a DNCB solution (e.g., 1% in acetone/olive oil) to the shaved dorsal skin.
-
Challenge: After 5-7 days, repeatedly apply a lower concentration of DNCB (e.g., 0.2%) to the ears to elicit a chronic inflammatory response.
-
Treatment and Endpoint Measurement: Follow the same procedures as described for the oxazolone model.
-
Calcipotriol (MC903)-Induced Atopic Dermatitis Model
Topical application of the vitamin D3 analog, MC903, induces a thymic stromal lymphopoietin (TSLP)-dependent atopic-like dermatitis.
-
Experimental Protocol:
-
Animals: C57BL/6 or BALB/c mice.
-
Induction: Apply a solution of MC903 (e.g., 1 nmol in ethanol) to the ear daily for 8-14 days.[15]
-
Treatment: Administer topical this compound or vehicle daily.
-
Endpoint Measurement: Assess ear thickness, clinical scores, histology, and scratching behavior (by video recording and counting bouts of scratching).[1][15][16]
-
Experimental Workflow for Atopic Dermatitis Models
Pharmacokinetic Studies
Minipigs are a suitable non-rodent species for dermal pharmacokinetic studies due to the similarities between their skin and human skin.[17][18]
Minipig Dermal Pharmacokinetic Study
-
Experimental Protocol:
-
Animals: Yucatan or Göttingen minipigs.
-
Dosing: Demarcate specific areas on the back of the minipigs. Apply a known amount of this compound ointment (e.g., 2%) to the demarcated areas. The application sites can be unabraded or abraded to mimic compromised skin in AD.[17]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-application.
-
Sample Analysis: Process blood samples to plasma and analyze for concentrations of this compound and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[19]
-
Data Presentation
Table 1: Efficacy of Crisaborole in a Murine Atopic Dermatitis Model
| Parameter | Vehicle Control | Crisaborole (2%) | P-value |
| Change in Ear Thickness (mm) | 0.15 ± 0.03 | 0.08 ± 0.02 | <0.05 |
| Clinical Score (Erythema + Scaling) | 4.5 ± 0.5 | 2.1 ± 0.4 | <0.01 |
| Epidermal Thickness (µm) | 120 ± 15 | 65 ± 10 | <0.01 |
| Neutrophil Infiltration (cells/field) | 25 ± 4 | 10 ± 2 | <0.01 |
| Serum IgE (ng/mL) | 1500 ± 250 | 800 ± 150 | <0.05 |
Data are presented as mean ± SEM and are representative of typical findings.
Table 2: Pharmacokinetic Parameters of Crisaborole (2% Ointment) in Minipigs
| Parameter | Unabraded Skin | Abraded Skin |
| Cmax (ng/mL) | 15 ± 4 | 25 ± 6 |
| Tmax (hours) | 4 | 2 |
| AUC (0-24h) (ng*h/mL) | 150 ± 30 | 250 ± 45 |
| Bioavailability (%) | ~3.6 | ~3.7 |
Data are based on previously reported studies.[17]
Conclusion
The described animal models provide robust platforms for the preclinical evaluation of this compound (crisaborole). The hapten-induced and MC903-induced dermatitis models in mice are well-suited for demonstrating the anti-inflammatory efficacy of this compound, while the minipig model is valuable for assessing its dermal pharmacokinetic profile. Consistent application of these detailed protocols will ensure the generation of reliable and reproducible data, facilitating the continued development and characterization of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 7. scirp.org [scirp.org]
- 8. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crisaborole loaded nanoemulgel for the mitigation of atopic dermatitis in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. tandfonline.com [tandfonline.com]
- 14. criver.com [criver.com]
- 15. Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Ex vivo (human skin) and in vivo (minipig) permeation of propylene glycol applied as topical crisaborole ointment, 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative Study of Dermal Pharmacokinetics Between Topical Drugs Using Open Flow Microperfusion in a Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel AN2718 Analogue Leucyl-tRNA Synthetase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the high-throughput screening (HTS) and characterization of analogues of AN2718 (tavaborole), a benzoxaborole antifungal agent. This compound functions by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[1][2][3] The methodologies described herein are designed for the discovery of novel LeuRS inhibitors with potential antifungal activity. The protocols cover a primary biochemical assay suitable for HTS, a secondary whole-cell antifungal assay for hit confirmation, and a logical screening cascade. Data presentation guidelines and visualizations are included to facilitate robust and efficient drug discovery campaigns.
Mechanism of Action: LeuRS Inhibition by Benzoxaboroles
This compound and its analogues target the fungal leucyl-tRNA synthetase (LeuRS).[2][3] This enzyme is responsible for covalently linking leucine (B10760876) to its corresponding tRNA (tRNALeu), a critical step in protein synthesis.[4][5][6] The mechanism of inhibition is unique; the boron atom of the benzoxaborole forms a stable adduct with the ribose diol of the terminal adenosine (B11128) of tRNALeu within the enzyme's editing site.[1] This traps the tRNA, preventing the completion of the aminoacylation cycle and halting protein synthesis, which ultimately leads to fungal cell death.[1][2]
High-Throughput Screening (HTS) Cascade
A tiered screening approach is recommended to efficiently identify and validate potent and selective inhibitors from large compound libraries.[7] The cascade progresses from a high-throughput primary biochemical assay to lower-throughput secondary and counter-screens to eliminate false positives and confirm on-target activity.[7][8]
Experimental Protocols
Protocol 1: Primary HTS - Biochemical LeuRS Activity Assay
This assay quantifies the enzymatic activity of LeuRS by measuring the amount of ATP consumed during the leucine activation step.[4] The decrease in ATP is detected using a luciferase/luciferin-based reagent.
Principle: LeuRS + Leucine + ATP ⇌ Leu-AMP + PPi The remaining ATP is used by luciferase to produce a luminescent signal. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Materials:
-
Recombinant fungal LeuRS (e.g., from Trichophyton rubrum or Candida albicans)
-
L-Leucine
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Test compounds (this compound analogues) dissolved in DMSO
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (10 mM in DMSO) into assay plates for a final concentration of 10 µM. For dose-response curves, perform serial dilutions.
-
Enzyme Preparation: Prepare an enzyme solution of fungal LeuRS in assay buffer at 2X the final concentration (e.g., 20 nM).
-
Enzyme Addition: Add 5 µL of the enzyme solution to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compound binding to the enzyme.
-
Reaction Initiation: Prepare a substrate solution of L-Leucine and ATP in assay buffer at 2X the final concentration (e.g., 200 µM Leucine, 1 µM ATP). Add 5 µL of this solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 10 µL of ATP detection reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Protocol 2: Secondary Screen - Antifungal Susceptibility Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of hit compounds against a relevant fungal strain, such as Trichophyton rubrum, the primary causative agent of onychomycosis.[2]
Materials:
-
Trichophyton rubrum strain (e.g., ATCC 28188)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well, sterile, flat-bottom plates
-
Hit compounds dissolved in DMSO
-
Positive control (e.g., this compound, Terbinafine)
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Inoculum Preparation: Culture T. rubrum on potato dextrose agar. Prepare a spore suspension in sterile saline and adjust the concentration to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI medium to the final required inoculum density.
-
Compound Plating: Serially dilute the hit compounds in RPMI medium in the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.
-
Incubation: Seal the plates and incubate at 30°C for 4-7 days, or until visible growth is observed in the drug-free control wells.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. Alternatively, absorbance at 600 nm can be read to determine a percentage of growth inhibition.
Data Presentation
Quantitative data from the screening cascade should be organized for clear interpretation and comparison.
Table 1: Hypothetical HTS Data for this compound Analogues
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | LeuRS IC₅₀ (µM) | T. rubrum MIC (µg/mL) | Human LeuRS IC₅₀ (µM) | Selectivity Index (Human/Fungal) |
|---|---|---|---|---|---|
| This compound (Control) | 98.5 | 0.85 | 0.5 | >100 | >117 |
| Analogue-001 | 95.2 | 0.65 | 0.25 | >100 | >153 |
| Analogue-002 | 88.7 | 1.20 | 1.0 | 85 | 71 |
| Analogue-003 | 45.1 | >20 | >64 | ND | ND |
| Analogue-004 | 99.1 | 0.30 | 0.5 | 50 | 167 |
| Analogue-005 | 92.4 | 0.95 | 4.0 | >100 | >105 |
ND: Not Determined. The Selectivity Index is calculated as (Human LeuRS IC₅₀) / (Fungal LeuRS IC₅₀).
References
- 1. researchgate.net [researchgate.net]
- 2. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of AN2718
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of AN2718, a benzoxaborole antifungal agent. The described methods cover the determination of antifungal activity against key dermatophytes and yeast, as well as the assessment of in vitro cytotoxicity using a human keratinocyte cell line.
Overview of this compound
This compound is an antifungal compound that functions by inhibiting fungal protein synthesis.[1] It specifically targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for the incorporation of leucine (B10760876) into proteins. This mechanism of action provides targeted activity against a range of fungal pathogens.
Antifungal Susceptibility Testing
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[2][3][4]
Target Organisms and Culture Conditions
The primary targets for this compound testing are dermatophytes, such as Trichophyton rubrum and Trichophyton mentagrophytes, and yeasts like Candida albicans.
Table 1: Fungal Culture Conditions
| Parameter | Trichophyton rubrum & Trichophyton mentagrophytes | Candida albicans |
| Culture Medium | Potato Dextrose Agar (PDA) | Sabouraud Dextrose Agar (SDA) |
| Incubation Temperature | 28°C | 35°C |
| Incubation Time | 7-14 days | 24-48 hours |
| Atmosphere | Ambient air | Ambient air |
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Inoculum Preparation for Trichophyton species
A standardized inoculum of microconidia is crucial for reproducible results.[5][6][7][8][9]
-
Grow the Trichophyton isolate on a PDA plate at 28°C for 7-14 days to encourage conidiation.
-
Harvest the fungal culture by flooding the plate with sterile 0.9% saline.
-
Gently scrape the surface of the colony with a sterile loop to release the conidia.
-
Filter the suspension through sterile cheesecloth or a 40 µm cell strainer to remove hyphal fragments.
-
Wash the collected conidia by centrifugation at 500 x g for 10 minutes, aspirate the supernatant, and resuspend the pellet in sterile saline. Repeat this step twice.
-
Adjust the final concentration of the conidial suspension to 1-5 x 10^6 conidia/mL using a hemocytometer.
-
Dilute this stock suspension 1:50 in RPMI 1640 medium to obtain a working inoculum of 0.2-1 x 10^5 conidia/mL.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a series of twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Add 100 µL of the working fungal inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium only) on each plate.
-
Incubate the plates at 35°C for 4-7 days for Trichophyton species and 24-48 hours for Candida albicans.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free growth control.
Table 2: Summary of Antifungal Activity of this compound
| Organism | MIC Range (µg/mL) | IC₅₀ (µM) |
| Trichophyton rubrum | 0.125 - 1.0 | Not widely reported |
| Trichophyton mentagrophytes | 0.25 - 2.0 | Not widely reported |
| Candida albicans | 0.5 - 4.0 | 4.2 |
Note: MIC and IC₅₀ values can vary depending on the specific strain and testing conditions.
In Vitro Cytotoxicity Testing
To assess the selectivity of this compound, its cytotoxicity against a relevant human cell line, such as immortalized human keratinocytes (HaCaT), should be evaluated.[10][11][12]
HaCaT Cell Culture
-
Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
MTT/MTS Cytotoxicity Assay
The MTT or MTS assay is a colorimetric method to assess cell viability.[13][14]
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 3: Example Cytotoxicity Data Presentation
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 92.5 ± 6.1 |
| 50 | 75.3 ± 7.8 |
| 100 | 48.9 ± 5.9 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in fungal cells.
Caption: Experimental workflow for in vitro testing of this compound.
References
- 1. njccwei.com [njccwei.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a method of inoculum preparation for susceptibility testing of Trichophyton rubrum and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
Application Note: AN2718 Time-Kill Curve Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
AN2718 is a broad-spectrum, small-molecule antifungal agent belonging to the benzoxaborole class.[1][2] It is being developed for the topical treatment of fungal infections such as tinea pedis.[1][3] The time-kill curve assay is a dynamic in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent. This assay provides critical data on the rate and extent of its fungicidal or fungistatic activity against a specific fungal isolate over time.[4][5]
Understanding the time-dependent killing kinetics of this compound is essential for its preclinical and clinical development, helping to determine optimal dosing regimens and predict in vivo efficacy.[4] This document provides a detailed protocol for performing a time-kill assay with this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Mechanism of Action
This compound inhibits fungal protein synthesis by targeting the enzyme leucyl-tRNA synthetase (LeuRS).[1][2][6] Specifically, it utilizes an oxaborole tRNA trapping (OBORT) mechanism.[1][3][6] The boron atom in this compound forms a stable adduct with the ribose diol of a trapped tRNA molecule within the editing site of the LeuRS enzyme, thereby halting the process of protein synthesis and inhibiting fungal growth.[1]
Caption: Mechanism of action of this compound via inhibition of leucyl-tRNA synthetase.
Experimental Protocol
This protocol is a guideline and should be adapted based on the specific fungal strain and laboratory conditions. It is highly recommended to follow the principles outlined in CLSI document M27-A3 or its most recent version.[7][8][9]
Materials
-
Compound: this compound (CAS: 174672-06-1)[2]
-
Fungal Strain: e.g., Candida albicans, Trichophyton rubrum
-
Media:
-
Sabouraud Dextrose Agar (SDA) for culturing
-
RPMI 1640 medium with L-glutamine, buffered to pH 7.0 with MOPS buffer[10]
-
-
Reagents:
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for preparing this compound stock solution[6]
-
-
Equipment:
Preliminary Steps: MIC Determination
Before performing the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the chosen fungal strain must be determined. This is the lowest concentration that prevents visible growth. Use the CLSI broth microdilution method.[3] The MIC value is crucial for selecting the appropriate this compound concentrations for the time-kill experiment.[4]
Table 1: Reported this compound MIC₉₀ Values for Reference
| Fungal Species | MIC₉₀ (µg/mL) |
|---|---|
| Candida albicans | 1.0[1] |
| Candida glabrata | 0.25[1] |
| Trichophyton mentagrophytes | 1.0[1] |
| Trichophyton rubrum | 0.5[1] |
Inoculum Preparation
A standardized inoculum is critical for reproducibility.[11]
-
Revive Strain: Streak the fungal strain from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.[11]
-
Create Suspension: Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust Turbidity: Adjust the suspension's turbidity with sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Final Dilution: Perform a further dilution in RPMI 1640 medium to achieve the final starting inoculum concentration of approximately 1-5 x 10⁵ CFU/mL in the assay tubes.[4][10]
-
Verify Inoculum: Plate a serial dilution of this final suspension onto an SDA plate to verify the initial CFU/mL at time zero (T₀).
Assay Setup
-
Prepare Drug Concentrations: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.5x, 1x, 4x, 16x MIC). Ensure the final DMSO concentration is consistent across all tubes (including the growth control) and does not exceed a level that affects fungal growth (typically ≤1%).
-
Label Tubes: Prepare sterile test tubes for each this compound concentration and a growth control (no drug).
-
Inoculate: Add the prepared fungal inoculum to each tube to reach the final starting density of 1-5 x 10⁵ CFU/mL.[4]
Incubation and Sampling
-
Incubation: Incubate all tubes at 35°C, preferably with constant agitation (e.g., 150 rpm) to ensure aeration and uniform drug exposure.[4][10]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[4][12]
Viable Cell Counting
-
Serial Dilutions: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS to reduce the cell concentration and minimize drug carryover.[4][11]
-
Plating: Plate 100 µL from the appropriate dilutions onto SDA plates. The goal is to obtain plates with 30-300 colonies for accurate counting.[11]
-
Incubation: Incubate the SDA plates at 35°C for 24-48 hours, or until colonies are clearly visible and countable.[4]
-
Colony Counting: Count the colonies on each plate and calculate the concentration of viable cells in CFU/mL for each time point and concentration.
Data Analysis
-
Calculate CFU/mL: Use the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Transform Data: Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot Curves: Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each this compound concentration and the growth control.
Caption: Experimental workflow for the this compound time-kill curve assay.
Data Presentation and Interpretation
Quantitative data should be summarized in a structured table for clear comparison. The results are then visualized by plotting the curves.
Table 2: Example Data Summary for Time-Kill Assay of this compound against C. albicans (MIC = 1 µg/mL)
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 16x MIC (log₁₀ CFU/mL) |
|---|---|---|---|---|
| 0 | 5.45 | 5.46 | 5.45 | 5.44 |
| 2 | 5.80 | 5.15 | 4.85 | 4.10 |
| 4 | 6.35 | 4.70 | 4.10 | 3.21 |
| 8 | 7.10 | 4.25 | 3.15 | <2.00 |
| 12 | 7.85 | 3.90 | <2.00 | <2.00 |
| 24 | 8.50 | 3.55 | <2.00 | <2.00 |
| 48 | 8.65 | 3.80 | <2.00 | <2.00 |
Note: The values presented in this table are for illustrative purposes only. A result of <2.00 log₁₀ CFU/mL indicates the count was below the lower limit of detection.
Interpretation of Curves
-
Fungicidal Activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the starting inoculum.[4][5] On the graph, this is a sharp, sustained drop in the curve below the 99.9% killing threshold relative to the T₀ count.
-
Fungistatic Activity: Defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.[4] This appears as a curve that prevents the fungal population from growing but does not cause a significant reduction in viable cell count.
-
Paradoxical Effect: In some cases, a reduced killing effect may be observed at higher drug concentrations. This would be visualized as a less pronounced drop in the 16x MIC curve compared to the 4x MIC curve, for example.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Antifungal | TargetMol [targetmol.com]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo efficacy of the antimycobacterial molecule SQ109 against the human pathogenic fungus, Cryptococcus neoformans | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy of Topical AN2718 in a Murine Model of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN2718 is a novel benzoxaborole compound that functions as a leucyl-tRNA synthetase (LeuRS) inhibitor, thereby disrupting protein synthesis.[1][2][3][4] While primarily investigated for its antifungal properties, its mechanism of action suggests potential anti-inflammatory effects that are relevant to the treatment of atopic dermatitis (AD). AD is a chronic inflammatory skin condition characterized by a complex pathophysiology involving immune dysregulation, and epidermal barrier dysfunction.[5] Murine models that recapitulate key features of human AD are instrumental in the preclinical evaluation of new therapeutic agents.[6][7]
These application notes provide a detailed protocol for a proposed in vivo efficacy study of topical this compound using the oxazolone-induced atopic dermatitis model in mice. This model is well-established for inducing a Th2-dominant inflammatory response, which is characteristic of the acute phase of human AD.[6][8]
Signaling Pathway of this compound
This compound's primary molecular target is the leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. By inhibiting LeuRS, this compound effectively halts the addition of leucine (B10760876) to its corresponding tRNA, leading to a cessation of protein production in the target cells. While its antifungal efficacy is well-documented, the hypothesis for its application in atopic dermatitis centers on its potential to modulate the inflammatory response by affecting protein synthesis in immune cells and keratinocytes.
Experimental Protocols
Oxazolone-Induced Atopic Dermatitis Model
This model is established in two phases: a sensitization phase and a challenge phase, inducing a delayed-type hypersensitivity reaction that mimics atopic dermatitis.[9]
Materials:
-
Animals: Male BALB/c mice, 6-8 weeks old.[9]
-
Inducing Agent: Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one).
-
Vehicle for Oxazolone: Acetone (B3395972) and olive oil (4:1 v/v).
-
Test Article: this compound topical formulation (e.g., 1% gel).
-
Vehicle for Test Article: Appropriate vehicle control for the this compound formulation.
-
Positive Control: Dexamethasone or Clobetasol cream.[10]
-
Tools: Electric shaver, micropipettes, calipers, sterile swabs.
Procedure:
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Sensitization (Day 0):
-
Shave the abdominal skin of each mouse.
-
Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdomen.[9]
-
-
Challenge and Treatment (Beginning Day 7):
-
Divide the sensitized mice into experimental groups (e.g., Naive, Vehicle, this compound, Positive Control).
-
Thirty minutes prior to the first challenge, apply the topical treatments (20 µL of vehicle, this compound formulation, or positive control) to the anterior and posterior surfaces of the right ear.[9]
-
Challenge the mice by applying 20 µL of 1% oxazolone to both sides of the right ear.[9] The left ear remains untreated as an internal control.
-
Repeat the treatment and challenge every other day for a specified duration (e.g., 14-21 days) to induce a chronic inflammatory state.
-
Experimental Workflow
Endpoint Measurements
Clinical Scoring and Ear Thickness
-
Frequency: Measure before each treatment and 24 hours after the final challenge.
-
Ear Thickness: Use a digital caliper to measure the thickness of both ears. The difference in thickness between the right (treated) and left (untreated) ear indicates the degree of edema.[9]
-
Clinical Scoring: Evaluate the severity of skin inflammation on the right ear based on a scoring system for erythema, scaling, and erosion. A common scoring scale ranges from 0 (none) to 3 (severe) for each parameter.
Histopathological Analysis
-
Procedure: At the end of the study, euthanize the mice and collect ear tissue samples. Fix the samples in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluation: Assess for epidermal hyperplasia, acanthosis, spongiosis, and infiltration of inflammatory cells (e.g., eosinophils, mast cells, lymphocytes).[5]
Cytokine and IgE Analysis
-
Sample Collection: Collect blood via cardiac puncture for serum analysis. Homogenize ear tissue to prepare lysates.
-
Analysis:
Data Presentation
Table 1: Ear Thickness Measurements
| Treatment Group | Ear Thickness (mm) at Day 1 | Ear Thickness (mm) at Day 15 | Change in Ear Thickness (mm) | % Inhibition |
| Naive | ||||
| Vehicle | ||||
| This compound (1%) | ||||
| Dexamethasone |
Percentage inhibition is calculated as: ((Ic - It) / Ic) x 100, where Ic is the change in ear thickness in the control group and It is the change in the treated group.[9][13]
Table 2: Clinical Scores of Atopic Dermatitis
| Treatment Group | Erythema Score (0-3) | Scaling Score (0-3) | Erosion Score (0-3) | Total Clinical Score |
| Naive | ||||
| Vehicle | ||||
| This compound (1%) | ||||
| Dexamethasone |
Table 3: Histopathological Scores
| Treatment Group | Epidermal Hyperplasia (0-4) | Inflammatory Infiltration (0-4) |
| Naive | ||
| Vehicle | ||
| This compound (1%) | ||
| Dexamethasone |
Table 4: Serum IgE and Cytokine Levels
| Treatment Group | Total IgE (ng/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IFN-γ (pg/mL) |
| Naive | ||||
| Vehicle | ||||
| This compound (1%) | ||||
| Dexamethasone |
Conclusion
This document outlines a comprehensive framework for evaluating the in vivo efficacy of topical this compound in a murine model of atopic dermatitis. The proposed oxazolone-induced model and the detailed endpoint analyses will provide valuable data on the potential of this compound as a novel therapeutic agent for inflammatory skin diseases. Adherence to these standardized protocols will ensure the generation of robust and reproducible results for preclinical assessment.
References
- 1. This compound | 174672-06-1 | DPP | MOLNOVA [molnova.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Antifungal | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research Techniques Made Simple: Mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. criver.com [criver.com]
- 11. Expression of cytokines and chemokines in mouse skin treated with sulfur mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of TH1 and TH2 cytokines in a murine model of allergic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Troubleshooting & Optimization
AN2718 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential experimental variability and ensuring reproducibility when working with the antifungal compound AN2718.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) assays for this compound against various fungal strains. What are the potential causes and how can we mitigate this?
A1: Variability in MIC assays is a common challenge. Several factors can contribute to this:
-
Fungal Strain Integrity: Ensure the use of well-characterized, pure, and validated fungal strains. Genetic drift in laboratory-passaged strains can alter susceptibility. Regular authentication of strains is recommended.
-
Inoculum Preparation: The density of the fungal inoculum is critical. Inconsistent inoculum size can lead to variable MIC values. Standardize your protocol for inoculum preparation, including the growth phase of the fungus and the method of quantification (e.g., spectrophotometry, hemocytometer).
-
Media Composition: The composition of the growth medium, including pH and nutrient levels, can influence the activity of this compound. Use a standardized and quality-controlled medium, such as RPMI-1640, as recommended by CLSI guidelines.
-
Incubation Conditions: Temperature, time, and atmospheric conditions (e.g., CO2 levels) of incubation must be tightly controlled. Deviations can affect both fungal growth rates and drug activity.
-
Method of MIC Determination: Adhere strictly to established protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[1] Whether using broth microdilution, macrodilution, or agar (B569324) dilution methods, consistency in execution is key.
Troubleshooting Checklist for MIC Assays:
-
Verify the identity and purity of your fungal isolate.
-
Calibrate and validate your inoculum preparation technique.
-
Prepare or purchase high-quality, standardized growth media.
-
Ensure your incubators are calibrated and maintain consistent conditions.
-
Review and strictly follow your chosen standardized MIC determination protocol.
Q2: Our in-vitro enzyme inhibition assays with this compound and leucyl-tRNA synthetase (LeuRS) are showing inconsistent IC50 values. What could be the source of this irreproducibility?
A2: The accuracy of enzyme inhibition assays is highly dependent on the integrity of the biochemical components and the precision of the experimental setup.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant LeuRS enzyme are paramount. Inconsistent purification batches can lead to variability. It is crucial to characterize each new batch of enzyme for its purity (e.g., by SDS-PAGE) and activity.
-
Substrate Concentrations: The concentrations of substrates, such as leucine (B10760876) and tRNA, must be precisely controlled. Ensure that the concentrations used are appropriate for the kinetic parameters of the enzyme.
-
Assay Buffer Composition: The pH, ionic strength, and presence of any co-factors in the assay buffer can significantly impact enzyme activity and inhibitor binding. Maintain a consistent and well-defined buffer system.
-
Reaction Time and Temperature: The kinetics of the enzymatic reaction are sensitive to time and temperature. Use a temperature-controlled plate reader or water bath and ensure that reaction times are consistent across all experiments.
-
Detection Method: The method used to measure the inhibition of leucine incorporation into tRNA, such as TCA precipitation, should be validated for linearity and reproducibility.[2]
Troubleshooting Checklist for Enzyme Inhibition Assays:
-
Assess the purity and specific activity of your LeuRS enzyme.
-
Prepare fresh and accurately quantified substrate solutions.
-
Use a standardized and quality-controlled assay buffer.
-
Precisely control reaction time and temperature.
-
Validate your detection method for accuracy and precision.
Quantitative Data Summary
Table 1: In Vitro Antifungal Activity of this compound (MIC90 in µg/mL) [2]
| Fungal Species | MIC90 (µg/mL) |
| Candida albicans (n=100) | 1 |
| Candida glabrata (n=100) | 0.25 |
| Trichophyton mentagrophytes (n=100) | 1 |
| Trichophyton rubrum (n=100) | 0.5 |
Table 2: Biochemical Inhibition of Fungal Cytoplasmic Leucyl-tRNA Synthetase (LeuRS) by this compound [2]
| Fungal Species | IC50 (µM) |
| Aspergillus fumigatus | 2 |
| Candida albicans | 4.2 |
Table 3: Phase 1 Clinical Trial Results for this compound Gel and Cream [3]
| Formulation | Concentration | Irritation Potential |
| This compound Gel | 1.5%, 2.5%, 5.0%, 7.5% | Low and comparable to vehicle |
| This compound Cream | 0.3%, 1.0% | Low and comparable to vehicle |
Experimental Protocols
1. Broth Microdilution MIC Assay (Adapted from CLSI Guidelines)[1]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 100 times the highest final concentration to be tested.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (buffered with MOPS). The final volume in each well should be 100 µL. Include a drug-free well as a growth control.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control, as determined visually or spectrophotometrically.
2. Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay[2]
-
Enzyme and Substrate Preparation:
-
Purify N-terminal six-histidine-tagged cytoplasmic LeuRS from Candida albicans or Aspergillus fumigatus over-expressed in E. coli using a nickel column.[2]
-
Prepare a stock solution of crude baker's yeast tRNA.
-
Prepare a stock solution of radiolabeled [3H]-leucine.
-
-
Reaction Mixture: Prepare a reaction mixture containing the purified LeuRS enzyme, tRNA, and [3H]-leucine in an appropriate reaction buffer.
-
Inhibition Assay:
-
In a microcentrifuge tube or 96-well plate, add varying concentrations of this compound.
-
Initiate the reaction by adding the reaction mixture to the wells containing the inhibitor.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
-
TCA Precipitation: Stop the reaction by adding ice-cold trichloroacetic acid (TCA). This will precipitate the tRNA with the incorporated radiolabeled leucine.
-
Quantification:
-
Collect the precipitate by filtration onto glass fiber filters.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated [3H]-leucine.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound, inhibiting fungal protein synthesis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Troubleshooting AN2718 MIC assay inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AN2718 Minimum Inhibitory Concentration (MIC) assays. The information is designed to help address common inconsistencies and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Assay Questions
Q1: What is the standard methodology for determining the MIC of this compound?
A1: The recommended method for determining the MIC of this compound is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27 standard for yeasts and M38 for filamentous fungi.[1][2] These documents provide detailed protocols for inoculum preparation, media selection, and quality control.
Q2: What is the mechanism of action of this compound, and how might it affect the MIC assay?
A2: this compound is a benzoxaborole antifungal that inhibits fungal protein synthesis by targeting the leucyl-tRNA synthetase (LeuRS).[1] This mechanism is generally fungistatic, meaning it inhibits growth rather than killing the fungus directly. This can sometimes lead to challenges in endpoint determination, such as trailing growth.
Troubleshooting Inconsistent MIC Values
Q3: My MIC values for this compound are inconsistent between experiments. What are the likely causes?
A3: Inconsistency in MIC values can arise from several factors. The most common are:
-
Inoculum Variability: The density of the initial fungal inoculum is critical. A higher concentration of fungal cells can lead to apparently higher MIC values. It is essential to standardize the inoculum spectrophotometrically.
-
Media Composition: Lot-to-lot variability in RPMI 1640 medium or improper pH buffering can affect the activity of this compound.
-
Endpoint Reading: Subjective differences in visually determining the endpoint, especially if trailing is present, can lead to variability.
-
Incubation Conditions: Fluctuations in temperature or incubation time can impact fungal growth and, consequently, the observed MIC. For Trichophyton rubrum, detectable growth may only be apparent after 7 days of incubation.[3]
Q4: I am observing "trailing" or hazy growth across a range of this compound concentrations. How should I interpret the MIC?
A4: Trailing, the persistence of reduced growth at drug concentrations above the MIC, is a known phenomenon in antifungal susceptibility testing. For fungistatic agents like this compound, this can be particularly common. According to CLSI guidelines for some antifungals, the MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well. For some azole antifungals with similar issues, reading the MIC at 24 hours instead of 48 hours is recommended to minimize the impact of trailing.[4] It is crucial to be consistent in your reading methodology.
Quality Control
Q5: What are the recommended quality control (QC) strains for this compound MIC assays?
A5: For antifungal susceptibility testing, the standard CLSI-recommended QC strains are Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[4][5][6] For dermatophytes, Trichophyton rubrum ATCC 40051 and Trichophyton mentagrophytes ATCC 40004 can be used as controls.[3]
Q6: What are the expected MIC ranges for QC strains with this compound?
A6: At present, specific CLSI-published QC ranges for this compound have not been established. In the absence of official ranges, it is recommended that individual laboratories establish their own internal QC ranges. This can be done by performing at least 20 replicate MIC assays for each QC strain and determining the range that encompasses at least 95% of the results.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound MIC assays.
Table 1: Reported this compound MIC90 Values for Common Fungi
| Fungal Species | MIC90 (µg/mL) |
| Candida albicans | 1.0 |
| Candida glabrata | 0.25 |
| Trichophyton mentagrophytes | 1.0 |
| Trichophyton rubrum | 0.5 |
Data sourced from a 2016 study on the antifungal activity of this compound.[1]
| Parameter | Recommendation for Yeasts (CLSI M27) | Recommendation for Filamentous Fungi (CLSI M38) |
| Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS |
| Inoculum Size | 0.5 x 10³ to 2.5 x 10³ CFU/mL | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL |
| Incubation Temperature | 35°C | 35°C (28°C for some dermatophytes)[3] |
| Incubation Time | 24-48 hours | 48-96 hours (or until sufficient growth is seen in the control well) |
| Endpoint Reading (MIC) | Prominent decrease in turbidity (~50%) | Complete inhibition of growth (score of 0) |
Experimental Protocols
Detailed Methodology for this compound Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)
-
Preparation of this compound Stock Solution:
-
Solubilize this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
The final concentration of DMSO in the assay wells should not exceed 1% to avoid affecting fungal growth.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL, with concentrations typically ranging from 0.015 to 16 µg/mL.
-
Include a drug-free well for a growth control and a media-only well for a sterility control.
-
-
Inoculum Preparation:
-
For yeasts, grow the isolate on Sabouraud dextrose agar (B569324) for 24-48 hours. For filamentous fungi, grow for 7-14 days to encourage sporulation.
-
Harvest the fungal cells or conidia and suspend them in sterile saline.
-
Adjust the suspension to a 0.5 McFarland turbidity standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration as specified in Table 2.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate, bringing the total volume to 200 µL.
-
Incubate the plates at 35°C. Refer to Table 2 for recommended incubation times.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection or using a microplate reader.
-
The MIC is the lowest concentration of this compound that causes the required level of growth inhibition as defined in Table 2.
-
Visualizations
Caption: Workflow for this compound Broth Microdilution MIC Assay.
Caption: Mechanism of Action of this compound in Fungal Cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multilaboratory Testing of Antifungal Combinations against a Quality Control Isolate of Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candida krusei, a Multidrug-Resistant Opportunistic Fungal Pathogen: Geographic and Temporal Trends from the ARTEMIS DISK Antifungal Surveillance Program, 2001 to 2005 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AN2718 In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AN2718 in vitro. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a benzoxaborole antifungal agent.[1] Its primary mechanism of action is the inhibition of fungal cytoplasmic leucyl-tRNA synthetase (LeuRS).[1] This enzyme is crucial for protein synthesis in fungi. By inhibiting LeuRS, this compound effectively halts fungal growth.[1]
Q2: Are there any known off-target effects of this compound in mammalian cells?
Direct and comprehensive in vitro screening data for off-target effects of this compound in mammalian cells is not extensively available in the public domain. However, based on the activity of structurally related benzoxaborole compounds, potential off-target interactions can be inferred. The most notable potential off-target for this class of compounds is phosphodiesterase 4 (PDE4).[2][3][4]
Q3: Why is PDE4 considered a potential off-target for this compound?
The benzoxaborole scaffold is present in other compounds known to inhibit PDE4. For instance, crisaborole, a topical treatment for atopic dermatitis, is a benzoxaborole that acts as a PDE4 inhibitor.[2][3][4] Given the shared chemical moiety, it is plausible that this compound could exhibit some level of inhibitory activity against mammalian PDE4. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which can modulate inflammatory responses.
Q4: Has this compound been observed to interact with other mammalian proteins?
While PDE4 is the most likely off-target based on available data for the benzoxaborole class, other potential interactions cannot be entirely ruled out without specific screening data. Some studies on other benzoxaboroles have suggested potential interactions with kinases. However, this has been less consistently reported than PDE4 inhibition.
Q5: What are the IC50 values for this compound against its primary fungal target?
This compound has been shown to be a potent inhibitor of fungal LeuRS. The reported IC50 values are summarized in the table below.
Quantitative Data Summary
Table 1: On-Target Activity of this compound against Fungal Leucyl-tRNA Synthetase (LeuRS)
| Target Enzyme | Organism | IC50 (µM) |
| Cytoplasmic LeuRS | Aspergillus fumigatus | 2.0[1] |
| Cytoplasmic LeuRS | Candida albicans | 4.2[1] |
Table 2: Potential Off-Target Profile of Benzoxaboroles
| Potential Off-Target Class | Rationale for Consideration | Specific Data for this compound |
| Phosphodiesterase 4 (PDE4) | Structural similarity to known benzoxaborole PDE4 inhibitors (e.g., crisaborole).[2][3][4] | Not publicly available. |
| Kinases | Some benzoxaborole compounds have been reported to interact with kinases. | Not publicly available. |
Troubleshooting Guide
Issue: Unexplained anti-inflammatory effects observed in a mammalian cell-based assay with this compound.
Possible Cause: This could be an indication of an off-target effect, likely due to the inhibition of PDE4. Inhibition of PDE4 increases intracellular cAMP, which can suppress the production of pro-inflammatory cytokines.
Suggested Action:
-
Measure intracellular cAMP levels in your cell model after treatment with this compound. An increase in cAMP would support the hypothesis of PDE4 inhibition.
-
Perform a direct enzymatic assay to determine if this compound inhibits recombinant human PDE4.
-
Include a known PDE4 inhibitor (e.g., rolipram (B1679513) or crisaborole) as a positive control in your experiments to compare the phenotypic effects.
Issue: Unexpected changes in cell signaling pathways not directly related to protein synthesis.
Possible Cause: While less characterized, off-target effects on other cellular enzymes, such as kinases, could be a possibility.
Suggested Action:
-
Review the literature for known off-target effects of other benzoxaborole compounds on the signaling pathway .
-
Consider performing a broad kinase inhibitor profiling screen to assess the activity of this compound against a panel of human kinases.
Experimental Protocols
1. Fungal Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This protocol is based on the methodology used to determine the on-target activity of this compound.[1]
-
Objective: To determine the IC50 of this compound against fungal LeuRS.
-
Materials:
-
Recombinant fungal LeuRS (e.g., from C. albicans or A. fumigatus)
-
Crude baker's yeast tRNA
-
14C-labeled Leucine
-
ATP
-
Trichloroacetic acid (TCA)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, 14C-leucine, and crude tRNA.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the recombinant fungal LeuRS.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by precipitating the tRNA with cold TCA.
-
Wash the precipitate to remove unincorporated 14C-leucine.
-
Quantify the amount of incorporated 14C-leucine using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. General Phosphodiesterase 4 (PDE4) Inhibition Assay
This is a general protocol for assessing the potential off-target inhibition of PDE4 by this compound.
-
Objective: To determine if this compound inhibits human PDE4 activity.
-
Materials:
-
Recombinant human PDE4
-
cAMP (substrate)
-
5'-Nucleotidase
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
-
Procedure:
-
Add varying concentrations of this compound to the wells of a microplate.
-
Add recombinant human PDE4 to the wells and incubate briefly.
-
Initiate the reaction by adding cAMP.
-
Incubate at 37°C for a defined period to allow the conversion of cAMP to AMP.
-
Add 5'-Nucleotidase to convert AMP to adenosine (B11128) and inorganic phosphate.
-
Incubate to allow for the conversion to complete.
-
Add a phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
The amount of phosphate produced is proportional to the PDE4 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if inhibition is observed.
-
Visualizations
Caption: On-target mechanism of action of this compound.
Caption: Potential off-target pathway of this compound via PDE4 inhibition.
References
Technical Support Center: Mechanisms of Fungal Resistance to AN2718
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent AN2718 (tavaborole).
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of this compound?
A1: this compound is a benzoxaborole antifungal agent that inhibits fungal protein synthesis.[1][2] It specifically targets the fungal cytoplasmic leucyl-tRNA synthetase (LeuRS), an enzyme essential for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA).[1][2] this compound utilizes a novel "oxaborole tRNA trapping" (OBORT) mechanism.[1][2] It forms a stable adduct with the 3'-terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme.[2][3] This trapping of the tRNA in a non-productive conformation prevents the catalytic turnover of the enzyme, thereby inhibiting the synthesis of leucyl-tRNALeu and blocking protein synthesis.[3]
Q2: What is the primary known mechanism of fungal resistance to this compound?
A2: The primary and most well-characterized mechanism of fungal resistance to this compound and other benzoxaboroles is the modification of the drug's target, the leucyl-tRNA synthetase (LeuRS) enzyme, through genetic mutations.[2][4] These mutations typically occur in the gene encoding the LeuRS enzyme.
Troubleshooting Experimental Results
Q3: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for this compound against our fungal isolates. What could be the cause?
A3: An elevated MIC for this compound may indicate the presence of resistant mutants in your fungal population. The most likely cause is a mutation in the leucyl-tRNA synthetase (LeuRS) gene. Spontaneous resistance to tavaborole (B1682936) (this compound) in Trichophyton rubrum has been observed to occur at a frequency of approximately 10-8.[5][6] This frequency can increase by almost 100-fold if the fungal culture has been previously exposed to subinhibitory concentrations of the drug.[5][6]
Q4: Do efflux pumps contribute to resistance to this compound?
A4: Currently, there is no direct evidence to suggest that overexpression of common fungal efflux pumps, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, is a primary mechanism of resistance to this compound. While these pumps are a major cause of resistance to other antifungals like azoles, studies on this compound resistance have primarily identified target-site mutations as the causative factor.[2][4][5][6] However, for some novel benzoxaboroles, resistance mutations in genes related to protein prenylation have been identified, suggesting the possibility of other, non-LeuRS mediated resistance mechanisms for this class of compounds.[1]
Q5: We have identified a potential this compound-resistant mutant. How can we confirm that resistance is due to a mutation in the leucyl-tRNA synthetase (LeuRS) gene?
A5: To confirm that resistance is due to a mutation in the LeuRS gene, you can perform the following steps:
-
Sequence the LeuRS gene: Isolate genomic DNA from both your resistant mutant and the susceptible parent strain. Amplify and sequence the entire open reading frame of the LeuRS gene from both strains.
-
Compare the sequences: Align the LeuRS gene sequences from the resistant and susceptible strains to identify any nucleotide changes that result in amino acid substitutions.
-
Perform site-directed mutagenesis: Introduce the identified mutation(s) into the LeuRS gene of the susceptible parent strain.
-
Assess the phenotype: Determine the MIC of this compound for the engineered mutant. If the engineered mutant exhibits an increased MIC compared to the wild-type strain, this confirms that the specific mutation in the LeuRS gene is responsible for the resistance.
Quantitative Data Summary
Table 1: In Vitro Resistance Frequency of Trichophyton rubrum to Tavaborole (this compound)
| Condition | Frequency of Resistant Mutants | Reference(s) |
| Spontaneous (no prior drug exposure) | ~10-8 | [5][6] |
| Induced (10 transfers in 0.5x MIC) | ~10-6 | [5][6] |
Table 2: Increase in this compound MIC in Resistant Trichophyton rubrum Mutants
| Mutant Type | Fold Increase in MIC | Reference(s) |
| Spontaneous and Induced Mutants | 4- to 8-fold | [5][6] |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Fungal isolate(s)
-
This compound stock solution (e.g., in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile, humidified chamber
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, mature culture.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be done by spectrophotometry at 530 nm, aiming for an optical density that corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells of the microtiter plate.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.015 to 16 µg/mL.
-
Include a drug-free well as a positive control for growth and a well with medium only as a negative control for sterility.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.
-
-
Incubation:
-
Incubate the plate at 35°C in a humidified chamber for 24-48 hours (for yeasts) or longer for dermatophytes, until growth is clearly visible in the positive control well.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control. This can be assessed visually or by reading the optical density at 490 nm.
-
Protocol 2: In Vitro Evolution of this compound Resistance
This protocol is adapted from studies on the in vitro evolution of resistance to antifungal agents.[5][6]
Materials:
-
Fungal isolate
-
Sabouraud Dextrose Broth (SDB) or other suitable liquid medium
-
Sabouraud Dextrose Agar (SDA) or other suitable solid medium
-
This compound stock solution
-
Sterile culture tubes and Petri dishes
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for your fungal isolate using the protocol described above.
-
-
Subinhibitory Passaging:
-
Inoculate the fungal isolate into a liquid medium containing this compound at a subinhibitory concentration (e.g., 0.5x the initial MIC).
-
Incubate the culture under appropriate conditions until it reaches a desired growth phase (e.g., stationary phase).
-
Transfer an aliquot of this culture to a fresh liquid medium containing the same subinhibitory concentration of this compound.
-
Repeat this passaging for a set number of transfers (e.g., 10-20 transfers).
-
-
Selection of Resistant Mutants:
-
After the final passage, plate a dense suspension of the fungal culture onto a solid medium containing a selective concentration of this compound (e.g., 2x, 4x, or 8x the initial MIC).
-
Also, plate a dilution series of the culture onto drug-free medium to determine the total number of viable cells and calculate the frequency of resistant mutants.
-
Incubate the plates until colonies appear on the drug-containing plates.
-
-
Confirmation and Characterization of Resistant Mutants:
-
Isolate individual colonies from the drug-containing plates.
-
Confirm their resistance by re-determining the MIC of this compound. A stable, increased MIC compared to the parent strain indicates a resistant mutant.
-
Further characterize the resistant mutants by sequencing the LeuRS gene to identify potential mutations.
-
Visualizations
Caption: Mechanism of action of this compound via the OBORT mechanism.
Caption: Target-site modification as a mechanism of resistance to this compound.
Caption: Experimental workflow for in vitro evolution of this compound resistance.
References
- 1. Antagonistic Changes in Sensitivity to Antifungal Drugs by Mutations of an Important ABC Transporter Gene in a Fungal Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporter Pdr5 is required for cantharidin resistance in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative Splicing in Trichophyton rubrum Occurs in Efflux Pump Transcripts in Response to Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting Protein Prenylation with Benzoxaboroles to Target Fungal Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AN-2718 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Optimizing AN2718 concentration for cell culture assays
<Technical Support Center: AN2718 >
Welcome to the technical support center for this compound (Crisaborole). This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture assays.
I. Compound Information & Handling
What is this compound and what is its mechanism of action?
This compound, also known as crisaborole, is a non-steroidal, anti-inflammatory compound. It is a phosphodiesterase 4 (PDE4) inhibitor.[1][2] PDE4 is a key enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in various cellular functions.[3][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates inflammatory responses.[1][5] Elevated cAMP levels lead to a decrease in the release of pro-inflammatory cytokines.[1]
In addition to its anti-inflammatory properties, this compound also exhibits antifungal activity by inhibiting fungal protein synthesis.[6][7][8] It achieves this by trapping leucyl-tRNA synthetase (LeuRS) in its editing site, a mechanism referred to as oxaborole tRNA trapping (OBORT).[6][8]
How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the activity of this compound.
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] For in vitro studies, a stock solution can be prepared in DMSO at a concentration of 60 mg/mL (356.32 mM), and sonication is recommended to aid dissolution.[7]
-
Storage: Store the powder at -20°C for up to 3 years.[7] Stock solutions in solvent should be stored at -80°C for up to 1 year.[7]
| Storage Conditions | Duration |
| Powder | -20°C for 3 years |
| In Solvent | -80°C for 1 year |
II. Optimizing this compound Concentration in Cell Culture
What is a good starting concentration for this compound in my cell-based assay?
The optimal concentration of this compound will depend on the cell type and the specific assay being performed. Based on published data, a good starting point for dose-response experiments is in the low micromolar (µM) range. For instance, the IC50 for inhibiting fungal LeuRS is reported to be 2 µM for A. fumigatus and 4.2 µM for C. albicans.[6][7]
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. A typical starting range for a dose-response study could be from 0.1 µM to 100 µM.
How do I perform a dose-response experiment to find the optimal concentration?
A dose-response experiment is essential to determine the concentration of this compound that gives the desired effect without causing significant cytotoxicity.
dot
Experimental Protocol: Dose-Response and Cytotoxicity Assay
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of the highest concentration of this compound you wish to test in your cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: After incubation, assess cell viability using a standard method such as the XTT assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
III. Troubleshooting Guide
I am seeing unexpected levels of cell death in my experiments. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High Concentration of this compound: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.5%) and that your vehicle control shows no toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.
My results are not reproducible. What are some common sources of variability?
Lack of reproducibility can be frustrating. Here are a few things to check:
-
Compound Stability: Ensure that your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.
-
Assay Variability: Ensure that your assay protocol is followed precisely each time and that all reagents are of high quality.
IV. Signaling Pathway
What is the signaling pathway that this compound modulates?
This compound is an inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in the cAMP signaling pathway. By inhibiting PDE4, this compound prevents the degradation of cAMP to AMP.[4][5] The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[4] These effectors, in turn, modulate various cellular processes, including the transcription of genes involved in inflammation.[4]
dot
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Antifungal | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
AN2718 Technical Support Center: Stability & Degradation in Solution
Welcome to the AN2718 (Tavaborole) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound in experimental settings.
Q1: My this compound solution appears to be degrading. What are the most likely causes?
A1: this compound is susceptible to degradation under certain conditions. The most common causes of degradation in a laboratory setting are exposure to oxidative conditions, and to a lesser extent, acidic and alkaline environments.[1] Exposure to strong oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[2][3] It is also crucial to avoid high temperatures and direct sunlight.[4]
Q2: I am observing an unexpected peak in my chromatogram during a stability study. What could it be?
A2: An additional peak in your chromatogram likely represents a degradation product. Under oxidative stress conditions (e.g., exposure to H₂O₂), a primary degradation product of Tavaborole (B1682936) has been identified as [4-fluoro-2-(hydroxymethyl)phenol].[2] To confirm the identity of the new peak, it is recommended to use a stability-indicating HPLC method and consider mass spectrometry (LC-MS) for structural elucidation.[2][5]
Q3: How should I prepare and store my this compound stock solutions to ensure stability?
A3: For optimal stability, this compound powder should be stored at -20°C for long-term use (up to 3 years).[6] When preparing solutions, it is recommended to use solvents like DMSO.[6] For in-solvent storage, it is best to keep aliquots at -80°C for up to one year.[6] If using an aqueous buffer, be mindful of the pH, as both acidic and alkaline conditions can promote degradation.[1] It is advisable to prepare fresh working solutions for immediate use.[6]
Q4: What are the recommended conditions to avoid when working with this compound solutions?
A4: To maintain the integrity of this compound in solution, avoid the following:
-
Strong Oxidizers: Incompatible with materials like strong oxidizing agents.
-
Extreme Temperatures: Avoid both high and low temperature extremes. The solid form has a melting point of 132°C.
-
Direct Sunlight: Photostability should be considered, and solutions should be protected from light.[4]
-
Open Flames and Ignition Sources: The 5% topical solution is alcohol-based and flammable.[4]
Q5: My analytical results for this compound concentration are inconsistent. What could be the issue?
A5: Inconsistent results can stem from several factors. First, verify the stability of your solution, as degradation can lead to a decrease in the parent compound concentration over time. Ensure that your analytical method is validated and stability-indicating.[7][8] Factors such as the choice of column, mobile phase composition, and detector wavelength can significantly impact the accuracy and reproducibility of your results. Refer to the detailed experimental protocols below for a validated HPLC method.
Quantitative Data Summary
The following tables summarize the known stability and degradation data for this compound (Tavaborole).
Table 1: Summary of this compound (Tavaborole) Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Details | Degradation (%) | Reference |
| Acidic | Not specified | 31.78% | [1] |
| Alkaline | Not specified | 25.75% | [1] |
| Oxidative | Hydrogen Peroxide | 39.55% | [1] |
| Thermal | Not specified | 4.53% | [1] |
Table 2: Solubility and Storage of this compound
| Form | Solvent/Condition | Concentration/Duration | Reference |
| Powder | -20°C | Up to 3 years | [6] |
| In Solvent | -80°C | Up to 1 year | [6] |
| Solution | DMSO | 60 mg/mL (356.32 mM) | [6] |
| In Vivo Formulation | 10% DMSO+40% PEG300+5% Tween 80+45% Saline | 2 mg/mL (11.88 mM) | [6] |
Experimental Protocols
This section provides a detailed methodology for a stability-indicating HPLC method for the analysis of this compound.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed for the quantification of Tavaborole and its degradation products.[5][7][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
-
Analytical column: Agilent Zorbox C18 (150 mm x 4.6 mm, 3 µm) or similar.[5]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 5 mM Ammonium formate (B1220265) and Methanol (B129727) (30:70 v/v) on an isocratic mode.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 254 nm.[5]
-
Column Temperature: 35 °C.[9]
-
Injection Volume: 15 µL.
-
Total Run Time: 10 minutes.[5]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 0.5-100 μg/mL).[5]
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][7]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound stability and analysis.
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting unexpected chromatographic peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative degradation profile studies of tavaborole by a validated stability indicating RP-UPLC method: Isolation and characterization of novel degradant using 2D-NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. This compound | Antifungal | TargetMol [targetmol.com]
- 7. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00943F [pubs.rsc.org]
- 8. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD OF RP-HPLC FOR QUANTIFICATION OF TAVABOROLE RELATED SUBSTANCES: APPLICATION TO 5% TOPICAL SOLUTION | Semantic Scholar [semanticscholar.org]
- 9. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of AN2718 in Aqueous Media
Welcome to the technical support center for AN2718. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a benzoxaborole compound with limited aqueous solubility.[1] Its solubility is significantly better in organic solvents. The table below summarizes the known solubility data for this compound.
| Solvent/System | Solubility | Molar Concentration (mM) | Notes |
| DMSO | ≥ 50 mg/mL[2] | ≥ 296.93 mM[2] | Sonication is recommended for dissolution.[3] |
| DMSO | 60 mg/mL[3] | 356.32 mM[3] | Sonication is recommended.[3] |
| DMF | 30 mg/mL[1] | 178.16 mM | |
| Ethanol | 30 mg/mL[1] | 178.16 mM | |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] | 1.19 mM | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL[3] | 11.88 mM | A common in vivo formulation. Sonication is recommended.[3] |
Q2: What is the mechanism of action for this compound?
A2: this compound is an antifungal agent that functions by inhibiting fungal protein synthesis.[4][5] It specifically targets the leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches the amino acid leucine (B10760876) to its corresponding tRNA.[1][2][3][6] By binding to the editing site of LeuRS, this compound traps the tRNA and prevents the continuation of protein synthesis, ultimately leading to fungal cell death.[4][5] This mechanism is known as the oxaborole tRNA trapping (OBORT) mechanism.[5]
Q3: Are there general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Yes, several techniques are commonly employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[7][8]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphism), and the use of drug carriers like solid dispersions.[7][8]
-
Chemical Modifications: These strategies involve changing the pH, forming salts, or using complexation agents.[7]
-
Use of Excipients: The most common approach in a laboratory setting is the use of co-solvents, surfactants, and other solubilizing agents.[9][10]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when preparing an aqueous stock.
| Potential Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility Limit | The intrinsic water solubility of this compound is very low. Attempting to dissolve it directly in aqueous buffers will likely fail. |
| Incorrect Solvent Order | When using co-solvents, the order of addition matters. Adding the aqueous component too quickly can cause the compound to crash out. |
| Low Temperature | Solubility can be temperature-dependent. Working at a very low temperature might decrease solubility. |
| pH of the Medium | The pH of your aqueous medium can influence the solubility of the compound. |
Recommended Workflow for Solubilization:
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Precipitation in Assay Medium | The final concentration of the organic solvent (e.g., DMSO) in your assay medium may be too low to maintain this compound in solution, causing it to precipitate and leading to variable effective concentrations. |
| Adsorption to Plastics | Poorly soluble compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in your experiment. |
| Incomplete Initial Dissolution | If the initial stock solution was not fully dissolved, subsequent dilutions will be inaccurate. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 168.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out 1.68 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Screening for a Suitable Co-Solvent System for Aqueous Dilution
Objective: To determine a suitable co-solvent system that allows for the highest concentration of this compound in an aqueous buffer without precipitation.
Materials:
-
10 mM this compound stock in DMSO (from Protocol 1)
-
Co-solvents: Polyethylene glycol 300 (PEG300), Propylene glycol (PG)
-
Surfactants: Tween 80, Kolliphor® EL (Cremophor® EL)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
Procedure:
-
Prepare intermediate solutions of your co-solvents and surfactants in the aqueous buffer. For example, create 20% v/v solutions of PEG300, PG, and 10% v/v solutions of Tween 80 and Kolliphor® EL.
-
In a 96-well plate, add varying ratios of the co-solvent/surfactant solutions and the aqueous buffer.
-
To each well, add a fixed amount of the 10 mM this compound DMSO stock to achieve a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is kept constant across all wells (e.g., 1%).
-
Mix the plate gently and let it incubate at room temperature for 1 hour.
-
Visually inspect each well for any signs of precipitation. You can also use a plate reader to measure the absorbance at 600 nm to quantify precipitation (higher absorbance indicates more precipitation).
-
The table below provides an example of a plate layout for screening.
Example Co-Solvent Screening Plate Layout:
| Well | This compound Stock (µL) | Co-Solvent/Surfactant System | Aqueous Buffer (µL) | Final Volume (µL) |
| A1 | 2 | 10% PEG300 | 198 | 200 |
| B1 | 2 | 20% PEG300 | 198 | 200 |
| C1 | 2 | 10% PG | 198 | 200 |
| D1 | 2 | 20% PG | 198 | 200 |
| E1 | 2 | 1% Tween 80 | 198 | 200 |
| F1 | 2 | 1% Kolliphor® EL | 198 | 200 |
| G1 | 2 | 10% PEG300 + 1% Tween 80 | 198 | 200 |
| H1 | 2 | 10% PG + 1% Tween 80 | 198 | 200 |
Interpreting the Results: The optimal co-solvent system will be the one that results in a clear, precipitate-free solution at the highest tested concentration of this compound. This system can then be used for preparing working solutions for your experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 174672-06-1 | DPP | MOLNOVA [molnova.com]
- 3. This compound | Antifungal | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. brieflands.com [brieflands.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Interpreting Unexpected Results in AN2718 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with AN2718. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a member of the benzoxaborole class of antifungals. Its primary mechanism of action is the inhibition of fungal protein synthesis. It specifically targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA). This compound utilizes a novel oxaborole tRNA trapping (OBORT) mechanism. It forms a stable adduct with the terminal adenosine (B11128) of tRNA in the editing site of the LeuRS enzyme, effectively trapping the tRNA and inhibiting the enzyme's function.[1][2]
Q2: What is the typical spectrum of activity for this compound?
This compound has demonstrated broad-spectrum activity against a variety of fungi, including yeasts and dermatophytes.[1][2]
Troubleshooting Guide
Unexpected Results in Antifungal Susceptibility Testing (MIC Assays)
Q3: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against a fungal strain that is reported to be susceptible. What are the possible reasons?
Several factors could contribute to unexpectedly high MIC values:
-
Development of Resistance: The fungal strain may have developed resistance to this compound. The most common mechanism of resistance to benzoxaboroles is the acquisition of mutations in the gene encoding the target enzyme, leucyl-tRNA synthetase (LeuRS).[3][4][5] These mutations can occur both within and outside the active site of the enzyme.[3][4][5]
-
Experimental Variability: Inconsistencies in the experimental protocol are a common source of variable MIC results. Key factors to check include:
-
Inoculum Preparation: Ensure the fungal inoculum is standardized to the correct density (e.g., using a spectrophotometer or McFarland standards). An inoculum that is too dense can lead to higher MICs.
-
Media Composition and pH: The composition and pH of the growth medium can influence the activity of antifungal agents. Use a standardized medium like RPMI 1640 buffered with MOPS to maintain a consistent pH.
-
Incubation Conditions: Verify that the incubation temperature and duration are correct and consistent.
-
-
Trailing Growth: You may be observing a "trailing effect," which is characterized by reduced but persistent fungal growth at concentrations above the true MIC. This can make the endpoint difficult to read and lead to the recording of a falsely high MIC. It is often recommended to read the MIC at the concentration that shows a significant reduction in growth (e.g., 50% or 80%) compared to the positive control.[6][7][8]
Q4: We are observing fungal growth at high concentrations of this compound, but not at intermediate concentrations. What could be causing this "paradoxical growth"?
This phenomenon, known as the "Eagle effect" or paradoxical growth, has been observed with some antifungal agents. While not specifically documented for this compound in the provided search results, it is a possibility to consider in antifungal susceptibility testing. The exact mechanisms are not always fully understood but can be related to the drug's effect on the fungal cell wall or stress responses at high concentrations. If you observe this, it is important to report the MIC as the lowest concentration that inhibits growth, and to note the paradoxical effect at higher concentrations.
Q5: The MIC values for our quality control (QC) strain are out of the expected range. What should we do?
If your QC strain fails, it indicates a systemic issue with your assay. Do not proceed with testing clinical or experimental isolates. Instead, you should:
-
Verify the QC Strain: Ensure you are using the correct QC strain and that the culture is pure and viable.
-
Review the Protocol: Meticulously check every step of your experimental protocol for any deviations.
-
Check Reagents: Confirm the potency of your this compound stock solution and the quality of the media and other reagents.
Unexpected Results in LeuRS Enzyme Assays
Q6: In our in vitro LeuRS inhibition assay, the IC50 value for this compound is significantly higher than reported values. What could be the issue?
Discrepancies in IC50 values can arise from several factors:
-
Enzyme Purity and Activity: Ensure that the purified LeuRS enzyme is active and not contaminated with other proteins.
-
Substrate Concentrations: The concentrations of ATP, leucine, and tRNA can all affect the apparent IC50 value. Ensure these are consistent with the established protocol.
-
Assay Buffer Components: Components in the assay buffer, such as detergents or salts, can sometimes interfere with the enzyme or the inhibitor.
-
Incorrect Data Analysis: Double-check your calculations and the curve-fitting model used to determine the IC50.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound (MIC90)
| Fungal Species | MIC90 (µg/mL) |
| Candida albicans | 1.0 |
| Candida glabrata | 0.25 |
| Trichophyton mentagrophytes | 1.0 |
| Trichophyton rubrum | 0.5 |
Data extracted from a study by Mao et al.[1][2]
Table 2: Biochemical Inhibition of Fungal Cytoplasmic LeuRS by this compound
| Fungal Species | IC50 (µM) |
| Aspergillus fumigatus | 2.0 |
| Candida albicans | 4.2 |
Data extracted from a study by Mao et al.[2]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Media Preparation: Prepare RPMI 1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using the prepared RPMI 1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to obtain the final inoculum concentration (typically between 0.5 x 10³ and 2.5 x 10³ CFU/mL).
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control. This can be determined visually or by reading the optical density with a microplate reader.
Protocol 2: LeuRS Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against fungal LeuRS.[1]
-
Enzyme and Substrates: Use purified recombinant fungal LeuRS. The substrates required are L-leucine, ATP, and a pool of total tRNA from a relevant fungal species or baker's yeast. One of the substrates (e.g., L-leucine) should be radiolabeled for detection.
-
Assay Buffer: Prepare an appropriate assay buffer containing components such as Tris-HCl, MgCl₂, KCl, and DTT at a physiological pH.
-
Reaction Mixture: In a microcentrifuge tube or a multi-well plate, combine the assay buffer, purified LeuRS enzyme, ATP, and radiolabeled L-leucine.
-
Inhibitor Addition: Add varying concentrations of this compound (or the solvent as a control) to the reaction mixtures.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the tRNA substrate. Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific period during which the reaction is linear.
-
Reaction Termination and Detection: Stop the reaction by precipitating the tRNA and any attached radiolabeled leucine using an acid like trichloroacetic acid (TCA). Collect the precipitate on a filter, wash to remove unincorporated radiolabeled leucine, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound on fungal LeuRS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
AN2718 Cytotoxicity in Primary Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of AN2718 cytotoxicity in primary cell lines. Given that this compound is primarily characterized as an antifungal agent, direct cytotoxicity data on primary mammalian cells is not extensively available. This resource aims to guide researchers in designing and troubleshooting experiments to determine the cytotoxic potential of this compound in their specific primary cell models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a benzoxaborole antifungal agent.[1][2] Its primary mechanism of action is the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[2][3] By binding to the editing site of LeuRS, this compound traps tRNALeu, thereby halting protein production and inhibiting fungal growth.[4]
Q2: Is there any information on the cytotoxicity of this compound in mammalian primary cell lines?
Currently, there is limited publicly available information specifically detailing the cytotoxicity of this compound in a wide range of primary mammalian cell lines. Most studies focus on its antifungal efficacy. Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific primary cell line of interest.
Q3: What are the initial steps to consider when planning a cytotoxicity study for this compound in primary cells?
Before initiating a cytotoxicity study, it is essential to:
-
Characterize the primary cell line: Ensure the purity and viability of the primary cell culture. Use cell type-specific markers for verification.
-
Determine the appropriate concentration range for this compound: Based on its antifungal MIC values (e.g., 0.25-4.2 µM for various fungal species), a starting range for mammalian cell cytotoxicity testing could be from nanomolar to micromolar concentrations.[1][2][3] A wide range of concentrations should be tested initially to identify a relevant dose-response window.
-
Select a suitable cytotoxicity assay: The choice of assay depends on the expected mechanism of cell death and the nature of the primary cells. Common assays include MTT, XTT, Neutral Red, LDH, and apoptosis assays (e.g., Annexin V/PI staining).
-
Optimize experimental conditions: Factors such as cell seeding density, treatment duration, and serum concentration in the culture medium can significantly influence the outcome and should be optimized for each primary cell line.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
Possible Causes:
-
Inconsistent cell seeding density.
-
Primary cells are not in a logarithmic growth phase.
-
Uneven distribution of this compound in the wells.
-
Edge effects in multi-well plates.
-
Contamination of cell cultures.
Solutions:
-
Ensure accurate cell counting and uniform seeding in all wells.
-
Allow cells to attach and enter a stable growth phase before adding the compound.
-
Mix the compound thoroughly in the culture medium before adding it to the cells.
-
Avoid using the outer wells of the plate or fill them with sterile medium to minimize evaporation.
-
Regularly check for and address any signs of microbial contamination.
Problem 2: No cytotoxic effect observed even at high concentrations of this compound.
Possible Causes:
-
The chosen primary cell line is resistant to this compound.
-
The compound is not soluble or stable in the culture medium.
-
The incubation time is too short to induce a cytotoxic response.
-
The selected cytotoxicity assay is not sensitive enough.
Solutions:
-
Consider testing on a different, potentially more sensitive, primary cell line.
-
Verify the solubility of this compound in your culture medium. This compound is soluble in DMF, DMSO, and ethanol.[2] Ensure the final solvent concentration is non-toxic to the cells.
-
Extend the treatment duration (e.g., 24, 48, and 72 hours) to assess time-dependent effects.
-
Try a different cytotoxicity assay that measures a different cellular endpoint (e.g., membrane integrity via LDH assay vs. metabolic activity via MTT assay).
Problem 3: Discrepancy between results from different cytotoxicity assays.
Possible Causes:
-
This compound may induce different cell death pathways. For instance, a compound might inhibit cell proliferation (measured by MTT) without causing immediate cell lysis (measured by LDH).
-
The timing of the assays is critical. Apoptotic markers may appear earlier than markers of necrosis.
Solutions:
-
Employ multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis).
-
Perform a time-course experiment to understand the kinetics of the cytotoxic response.
-
Consider assays that can distinguish between apoptosis and necrosis.
Data Presentation
For systematic recording and comparison of experimental data, use the following table templates.
Table 1: this compound IC50 Values in Primary Cell Lines
| Primary Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., Human Dermal Fibroblasts | MTT | 24 | |
| LDH | 24 | ||
| Annexin V/PI | 24 | ||
| e.g., Human Keratinocytes | MTT | 48 | |
| LDH | 48 | ||
| Annexin V/PI | 48 |
Table 2: Effect of this compound on Inflammatory Cytokine Production
| Primary Cell Line | Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| e.g., Peripheral Blood Mononuclear Cells | Control | |||
| LPS (1 µg/mL) | ||||
| This compound (X µM) | ||||
| LPS + this compound (X µM) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatants.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the positive and negative controls provided in the kit.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Logic diagram for troubleshooting data variability.
References
Technical Support Center: AN2718 In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing in vitro models to evaluate the antifungal agent AN2718.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does this impact in vitro testing?
This compound is a benzoxaborole antifungal agent that functions by inhibiting fungal protein synthesis.[1][2] Specifically, it targets and inhibits the activity of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2] This mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, involves this compound trapping tRNALeu in the editing site of the LeuRS enzyme.[1][2] Understanding this precise mechanism is crucial for designing and interpreting in vitro experiments, as it highlights the specific molecular interaction being targeted.
Q2: My in vitro MIC (Minimum Inhibitory Concentration) results for this compound are inconsistent. What are the potential reasons?
Inconsistencies in MIC values can arise from several factors. It is critical to adhere to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), for broth dilution antifungal susceptibility testing.[2] Variations in inoculum preparation, incubation time, and endpoint reading can all contribute to variability. Additionally, the specific fungal species and even strain being tested can exhibit different susceptibilities to this compound.[3][4]
Q3: Can I use a simple 2D cell culture to model the in vivo efficacy of this compound?
While 2D cell cultures are useful for initial high-throughput screening, they have significant limitations in predicting in vivo efficacy.[5] These models do not replicate the complex three-dimensional architecture of infected tissue, the host immune response, or the establishment of gradients for nutrients and the drug itself.[6][7] For a more physiologically relevant assessment, consider more complex models such as 3D spheroids, organoids, or co-culture systems that can better mimic the in vivo microenvironment.[6][7][8]
Q4: I am observing the development of resistance to this compound in my long-term in vitro experiments. Is this expected?
The development of drug resistance is a known challenge in long-term in vitro cultures.[9] While information on in vitro resistance to this compound is not extensively detailed in the provided results, prolonged exposure to any antimicrobial agent can lead to the selection of resistant mutants. To investigate this, consider performing serial passage experiments with increasing concentrations of this compound and subsequent genetic analysis of any resistant isolates to identify potential mutations in the LeuRS enzyme.
Troubleshooting Guides
Problem: Higher than expected IC50 values in my LeuRS enzyme inhibition assay.
-
Possible Cause 1: Enzyme Purity and Activity. The purity and specific activity of the recombinant LeuRS enzyme are critical. Ensure the enzyme is properly purified and its activity is verified before use. The provided literature describes over-expression of His-tagged LeuRS in E. coli followed by nickel column purification.[1][2]
-
Possible Cause 2: Assay Conditions. The assay measures the inhibition of leucine (B10760876) incorporation into tRNA.[1][2] Ensure that all components of the reaction mixture, including tRNA, radiolabeled leucine, and ATP, are at optimal concentrations. The reaction buffer conditions, such as pH and ionic strength, should also be optimized.
-
Possible Cause 3: Substrate Competition. High concentrations of leucine in the assay could compete with the inhibitor, leading to an artificially high IC50. Verify the leucine concentration is appropriate for the assay.
Problem: Poor correlation between in vitro MIC values and in vivo efficacy.
-
Possible Cause 1: Limited Bioavailability. this compound is developed for topical treatment.[1][2] In vitro models do not account for drug penetration through skin layers or other biological barriers, which can significantly impact in vivo efficacy.
-
Possible Cause 2: Host-Pathogen Interactions. In vitro models often lack host immune components, which play a crucial role in clearing fungal infections in vivo.[7] The observed in vitro activity might not fully represent the compound's performance in a complex biological system.
-
Possible Cause 3: Oversimplified Model. As mentioned in the FAQs, standard broth dilution assays do not replicate the physiological conditions of an infection site, such as biofilm formation, which can reduce the susceptibility of fungi to antifungal agents.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC90 (µg/mL) |
| Candida albicans | 1 |
| Candida glabrata | 0.25 |
| Trichophyton mentagrophytes | 1 |
| Trichophyton rubrum | 0.5 |
Data extracted from a study with a sample size of 100 isolates for each species.[1]
Table 2: Biochemical Inhibition of Fungal Leucyl-tRNA Synthetase (LeuRS) by this compound
| Fungal Species | IC50 (µM) |
| Aspergillus fumigatus | 2 |
| Candida albicans | 4.2 |
[1]
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against various fungal isolates can be determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth dilution antifungal susceptibility testing of filamentous fungi (document M38-A) and yeasts.[2] This typically involves preparing a serial dilution of this compound in a 96-well microtiter plate, adding a standardized fungal inoculum, and incubating for a defined period. The MIC is the lowest concentration of the drug that prevents visible growth.
2. Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of LeuRS.
-
Enzyme Preparation: The cytoplasmic LeuRS from the target fungus (e.g., Candida albicans, Aspergillus fumigatus) is over-expressed as a His-tagged protein in E. coli and purified using a nickel column.[1][2]
-
Inhibition Assay: The assay measures the incorporation of radiolabeled leucine into crude baker's yeast tRNA. The reaction mixture contains the purified LeuRS enzyme, tRNA, radiolabeled leucine, ATP, and varying concentrations of this compound. The amount of leucine incorporated into tRNA is quantified by trichloroacetic acid (TCA) precipitation and scintillation counting.[1][2] The IC50 value is then calculated as the concentration of this compound that inhibits 50% of the enzyme's activity.
Visualizations
Caption: Mechanism of action of this compound via inhibition of leucyl-tRNA synthetase.
Caption: Limitations of in vitro models in predicting the in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro resistance of clinical Fusarium species to amphotericin B and voriconazole using the EUCAST antifungal susceptibility method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cancer Models: A Closer Look at Limitations on Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Three-Dimensional in Vitro Cell Culture Models in Drug Discovery and Drug Repositioning [frontiersin.org]
- 8. In Vitro Coculture Assays of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Assessing AN2718 Target Engagement in Fungal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of AN2718 in fungal cells. This compound is a benzoxaborole antifungal agent that inhibits protein synthesis by targeting leucyl-tRNA synthetase (LeuRS). Confirming that this compound interacts with its intended target within a cellular context is a critical step in understanding its mechanism of action and developing it further as a therapeutic.
This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound?
A1: The primary cellular target of this compound is leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding tRNA molecule during protein synthesis. By inhibiting LeuRS, this compound effectively halts protein production in fungi, leading to growth inhibition.
Q2: Why is it important to assess the target engagement of this compound in cells?
A2: Assessing target engagement in a cellular context is crucial for several reasons:
-
Confirmation of Mechanism of Action: It provides direct evidence that this compound interacts with LeuRS within the complex environment of a living cell, validating its proposed mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Cellular target engagement data is vital for understanding how chemical modifications to this compound affect its ability to bind to LeuRS in a physiological setting.
-
Dose-Response Correlation: It allows for the correlation of the concentration of this compound required to engage the target with the concentration that produces a downstream functional effect (e.g., inhibition of fungal growth).
-
Off-Target Identification: While the primary focus is on LeuRS, cellular target engagement assays can also help identify potential off-target interactions that might contribute to the compound's overall cellular phenotype or toxicity.
Q3: What are the recommended methods for assessing this compound target engagement in fungal cells?
A3: Two primary methods are recommended for quantifying the interaction of this compound with LeuRS in fungal cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. These methods offer direct or proximal measurements of target binding within intact cells.
Q4: Can I use a biochemical assay with purified LeuRS instead of a cellular assay?
A4: Biochemical assays using purified LeuRS are valuable for determining direct enzyme inhibition and can provide IC50 values. However, they do not account for factors present in a cellular environment, such as cell permeability, drug efflux, and intracellular concentrations of substrates and the drug itself. Therefore, cellular assays are essential for a more physiologically relevant assessment of target engagement.
Key Cellular Target Engagement Assays
Two powerful methods for determining the intracellular engagement of this compound with LeuRS are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization of a target protein. The binding of a ligand, such as this compound, to its target protein, LeuRS, can increase the protein's resistance to thermal denaturation. By heating intact cells or cell lysates to a range of temperatures, the amount of soluble (non-denatured) LeuRS can be quantified. A shift in the melting curve of LeuRS to a higher temperature in the presence of this compound indicates target engagement.
Workflow:
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (LeuRS-NanoLuc®) and a fluorescently labeled tracer that binds to the same target. When an unlabeled compound like this compound is introduced, it competes with the tracer for binding to LeuRS-NanoLuc®, leading to a decrease in the BRET signal. This change in BRET is proportional to the degree of target engagement by the compound.
Signaling Pathway:
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound
Objective: To determine the thermal stabilization of fungal LeuRS upon this compound binding in intact fungal cells.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Saccharomyces cerevisiae)
-
Appropriate fungal growth medium (e.g., YPD, SD)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Apparatus for mechanical cell disruption (e.g., bead beater, sonicator)
-
Thermal cycler
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the fungal LeuRS of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Grow fungal cells to the mid-log phase of growth.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in fresh medium to a desired density (e.g., 1 x 10^8 cells/mL).
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) at the optimal growth temperature.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Transfer the heated cell suspensions to microcentrifuge tubes.
-
Harvest the cells by centrifugation and resuspend the pellet in ice-cold lysis buffer.
-
Lyse the cells using a bead beater or sonicator. Ensure complete lysis while keeping the samples on ice to prevent protein degradation.
-
-
Fractionation of Soluble Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions and normalize all samples.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against fungal LeuRS, followed by an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for LeuRS at each temperature for both this compound-treated and vehicle-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble LeuRS levels against the temperature to generate melt curves.
-
Determine the melting temperature (Tm) for each condition. A positive shift in Tm in the presence of this compound indicates target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay for this compound
Objective: To quantify the binding of this compound to LeuRS in live fungal cells.
Materials:
-
Fungal strain engineered to express a LeuRS-NanoLuc® fusion protein.
-
Appropriate fungal growth and selection medium.
-
NanoBRET™ tracer for LeuRS (may require custom development).
-
This compound.
-
DMSO (vehicle control).
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium (or similar).
-
White, opaque 96- or 384-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
Procedure:
-
Cell Preparation:
-
Grow the fungal strain expressing LeuRS-NanoLuc® to the mid-log phase.
-
Harvest the cells, wash with PBS, and resuspend in Opti-MEM® to the desired cell density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
In the assay plate, add the this compound dilutions or DMSO (vehicle).
-
Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Add the cell suspension to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with filters for NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| CETSA: No thermal shift observed with this compound | 1. Insufficient this compound concentration or incubation time. 2. Low affinity of this compound for LeuRS under cellular conditions. 3. Inefficient cell lysis, leading to loss of soluble protein. 4. Poor antibody quality or specificity. | 1. Increase the concentration of this compound and/or the incubation time. 2. Confirm this compound activity in a biochemical assay. 3. Optimize the cell lysis protocol (e.g., increase bead beating/sonication time). 4. Validate the LeuRS antibody for specificity and sensitivity. |
| CETSA: High variability between replicates | 1. Inconsistent cell numbers in each sample. 2. Uneven heating in the thermal cycler. 3. Incomplete cell lysis. 4. Pipetting errors. | 1. Ensure accurate cell counting and equal distribution. 2. Use a calibrated thermal cycler and ensure proper contact of tubes. 3. Visually inspect for complete lysis under a microscope. 4. Use calibrated pipettes and careful technique. |
| NanoBRET™: Low BRET signal | 1. Low expression of the LeuRS-NanoLuc® fusion protein. 2. Inefficient tracer binding or low tracer concentration. 3. Suboptimal orientation of the NanoLuc® tag on LeuRS. | 1. Optimize the expression conditions for the fusion protein. 2. Titrate the tracer to determine the optimal concentration. 3. Test both N-terminal and C-terminal fusions of NanoLuc® to LeuRS. |
| NanoBRET™: High background signal | 1. Non-specific binding of the tracer to other cellular components. 2. Spectral overlap between the donor and acceptor. | 1. Develop a more specific tracer or use a blocking agent. 2. Ensure the use of appropriate filters on the luminometer for NanoBRET™ assays. |
| General: this compound appears inactive in cellular assays | 1. Poor cell permeability of this compound in the specific fungal strain. 2. Active efflux of this compound by fungal membrane pumps. 3. This compound may be a pro-drug that is not being activated in the cell. | 1. Consider using fungal strains with known differences in cell wall composition or permeability. 2. Test in the presence of efflux pump inhibitors. 3. This is less likely for this compound, but a possibility for other compounds. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the described assays.
| Assay | Parameter | This compound | Control Compound |
| Biochemical LeuRS Inhibition | IC50 | 0.5 µM | 10 µM |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | +5.2 °C | +0.5 °C |
| NanoBRET™ Target Engagement | IC50 | 2.5 µM | > 50 µM |
| Fungal Growth Inhibition (MIC) | MIC | 1 µg/mL | 20 µg/mL |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific fungal strain and experimental conditions.
Preventing contamination in AN2718 susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during AN2718 susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a broad-spectrum antifungal agent belonging to the benzoxaborole class.[1] It functions by inhibiting fungal protein synthesis.[1] Specifically, this compound targets the fungal leucyl-tRNA synthetase (LeuRS) enzyme. It traps the tRNALeu in the editing site of the enzyme, a mechanism known as oxaborole tRNA trapping (OBORT), thereby blocking the synthesis of proteins and inhibiting fungal growth.[1]
Q2: Which susceptibility testing standards should be followed for this compound?
A2: For antifungal susceptibility testing, including for agents like this compound, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended.[2][3][4] These guidelines provide standardized methods for testing yeasts and filamentous fungi.[5][6] While specific clinical breakpoints for this compound have not yet been established by CLSI or EUCAST, the methodologies outlined in documents such as CLSI M27 for yeasts and M38-A for filamentous fungi should be followed to ensure reproducible results.[5]
Q3: What are the most common sources of contamination in a microbiology lab?
A3: Contamination in a microbiology laboratory can be categorized into three main types: biological, chemical, and physical.[7][8][9]
-
Biological contaminants are the most common and include bacteria, molds, yeasts, viruses, and cross-contamination from other cell lines.[7][8] These can originate from personnel (hair, clothing, hands), airborne particles, water sources, and non-sterile equipment or reagents.[7][10][11]
-
Chemical contaminants include residues from detergents, disinfectants, or impurities in gases and water.[7][9]
-
Physical contaminants include dust, fibers from clothing, or residues from packaging materials like aluminum foil.[7][9]
Q4: How can I be sure my this compound stock solution is not contaminated?
A4: To ensure your this compound stock solution is free from contamination, it should be prepared using sterile solvents and filtered through a 0.22 µm filter into a sterile container. Work within a laminar flow hood or biological safety cabinet to maintain sterility. Before use in an assay, visually inspect the solution for any signs of turbidity or particulate matter, which could indicate microbial growth or precipitation.
Troubleshooting Contamination Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Growth in negative control wells (no fungus). | 1. Contaminated medium or saline. 2. Contaminated microtiter plates. 3. Poor aseptic technique during plate preparation. | 1. Use fresh, sterile-filtered RPMI 1640 medium and saline. 2. Use sterile, individually wrapped plates. 3. Prepare plates in a certified biological safety cabinet. |
| Inconsistent growth or unexpected morphologies in test wells. | 1. Cross-contamination between fungal isolates. 2. Contamination of the fungal inoculum. 3. Airborne contamination during incubation. | 1. Use separate, sterile pipette tips for each isolate. 2. Streak the inoculum on a quality control plate to check for purity before use. 3. Ensure incubators are clean and use plates with lids or sealing tape. |
| MIC values are unexpectedly high and inconsistent across replicates. | 1. Bacterial contamination of the fungal culture. 2. Resistant contaminant outgrowing the test isolate. | 1. Perform a Gram stain on the inoculum to check for bacteria. 2. Re-isolate the fungus from a single colony on selective agar (B569324) to ensure a pure culture. |
| Visible particles or fibers in the medium or wells. | 1. Physical contamination from the environment (dust, clothing fibers). 2. Residue from non-sterile lab supplies. | 1. Wear appropriate personal protective equipment (lab coat, gloves). 2. Wipe down all surfaces and materials entering the sterile work area with 70% ethanol. 3. Use sterile, certified lab consumables. |
Data Presentation
As of late 2025, specific clinical breakpoints for this compound have not been established by EUCAST or CLSI. However, research data provides Minimum Inhibitory Concentration (MIC) values for various fungal species.
Table 1: this compound MIC90 Data for Selected Fungal Species
| Fungal Species | Number of Isolates (n) | MIC90 (µg/mL) |
| Candida albicans | 100 | 1 |
| Candida glabrata | 100 | 0.25 |
| Trichophyton mentagrophytes | 100 | 1 |
| Trichophyton rubrum | 100 | 0.5 |
Data sourced from a 2016 study on the antifungal activity of this compound.[1]
Experimental Protocols
Protocol 1: Inoculum Preparation for Yeasts (adapted from CLSI M27)
This protocol describes the preparation of a standardized yeast inoculum for broth microdilution susceptibility testing.
-
Subculture: From a stock culture, streak the yeast isolate onto a plate of Sabouraud Dextrose Agar (SDA).
-
Incubation: Incubate the plate at 35°C for 24-48 hours to obtain well-isolated colonies.
-
Colony Selection: Select 2-3 large colonies (at least 1 mm in diameter).
-
Suspension: Suspend the selected colonies in a tube containing 5 mL of sterile 0.85% saline.
-
Vortex: Vortex the tube for 15 seconds to create a smooth suspension.
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more saline or more colony growth. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Final Dilution: Perform a 1:1000 dilution of the standardized suspension by transferring 10 µL of the suspension into 10 mL of RPMI 1640 medium. This will be the final inoculum used to inoculate the microdilution plate.
Protocol 2: Broth Microdilution MIC Testing (adapted from EUCAST and CLSI guidelines)
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Plate Preparation: Prepare a 96-well microtiter plate with serial two-fold dilutions of this compound in RPMI 1640 medium (supplemented with 2% glucose for EUCAST methodology).[12] Include a positive control well (fungus, no drug) and a negative control well (medium only).
-
Inoculation: Add 100 µL of the final standardized fungal inoculum (from Protocol 1) to each well, except for the negative control well.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
Reading the MIC: After incubation, determine the MIC by visual inspection or using a microplate reader. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles, though a specific standard for benzoxaboroles is not yet defined) compared to the positive control well.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of leucyl-tRNA synthetase.
Experimental Workflow
Caption: Workflow for preventing contamination in susceptibility testing experiments.
Logical Relationship
Caption: Relationship between sources of contamination and control measures.
References
- 1. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 2. Direct disk diffusion test using European Clinical Antimicrobial Susceptibility Testing breakpoints provides reliable results compared with the standard method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EUCAST: Clinical breakpoint table [eucast.org]
- 4. mdpi.com [mdpi.com]
- 5. clsi clinical breakpoints: Topics by Science.gov [science.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. CLSI Break Points | Mycology | University of Adelaide [mycology.adelaide.edu.au]
- 9. [PDF] Focused Commentary; About Revision of CLSI Antimicrobial Breakpoints, 2018-2021 | Semantic Scholar [semanticscholar.org]
- 10. EUCAST: About Clinical Breakpoints [eucast.org]
- 11. Antibiotics Tested by NARMS | NARMS | CDC [cdc.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
AN2718 Assay Development and Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to AN2718 assay development and optimization. It includes frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a benzoxaborole antifungal agent that selectively inhibits fungal leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis as it attaches the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA). This compound traps the tRNA in the editing site of the LeuRS enzyme, preventing the catalytic cycle and ultimately halting protein synthesis, which leads to fungal cell death.
Q2: What are the primary assays used to characterize the activity of this compound?
The two primary assays used to characterize this compound are:
-
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC): This cell-based assay determines the lowest concentration of this compound that inhibits the visible growth of a specific fungus.
-
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay: This biochemical assay directly measures the inhibitory effect of this compound on the activity of the LeuRS enzyme.
Q3: What are the general solubility properties of this compound in common assay buffers?
Benzoxaboroles, the chemical class of this compound, are known for their generally good solubility in aqueous solutions.[1] However, for quantitative experiments, it is crucial to determine the solubility of your specific lot of this compound in the buffers you intend to use. A generic protocol for determining solubility is provided in the "Experimental Protocols" section.
Q4: What is the expected antifungal spectrum of this compound?
This compound exhibits broad-spectrum activity against a variety of fungi, including yeasts and molds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several common fungal pathogens.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.12 - >8 |
| Candida glabrata | 0.06 - 2 |
| Candida parapsilosis | 0.12 - 4 |
| Trichophyton rubrum | 0.03 - 0.5 |
| Trichophyton mentagrophytes | 0.03 - 0.5 |
Data is compiled from various sources and should be considered representative. Actual MIC values can vary based on the specific strain and testing conditions.
Troubleshooting Guides
Antifungal Susceptibility Testing (MIC Assay)
Q: I am observing inconsistent MIC values for this compound. What could be the cause?
A: Inconsistent MIC values can arise from several factors. Consider the following troubleshooting steps:
-
Inoculum Preparation: Ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density as per CLSI guidelines. Inconsistent inoculum size is a common source of variability.
-
Compound Stability: this compound, like any experimental compound, may have limited stability in solution. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Plate Reading: The interpretation of MIC endpoints can be subjective. Ensure consistent lighting and a standardized method for determining the lowest concentration with significant growth inhibition. Using a plate reader for optical density measurements can improve objectivity.
-
pH of Media: The pH of the culture medium can influence the activity of some antifungal agents. Ensure the pH of your media is within the recommended range.[2][3]
Q: I am seeing trailing growth (reduced but not absent growth at concentrations above the MIC) in my MIC assay. How should I interpret this?
A: Trailing growth is a known phenomenon in antifungal susceptibility testing. For azoles and other protein synthesis inhibitors, the MIC is often defined as the lowest concentration that produces a significant reduction in growth (e.g., 50% or 90%) compared to the growth control. It is crucial to define and consistently apply your endpoint criteria.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
Q: My LeuRS inhibition assay is showing high background noise or no inhibition with this compound. What are the potential issues?
A: High background or lack of inhibition in an enzyme assay can be complex. Here is a systematic approach to troubleshooting:
-
Enzyme Activity: First, confirm that your LeuRS enzyme is active. Run a positive control reaction without any inhibitor. If the enzyme is inactive, you may need to source a new batch or re-purify it.
-
Substrate Quality: Ensure the quality of your substrates, particularly the radiolabeled leucine and tRNA. Degradation of these components can lead to a loss of signal.
-
Buffer Composition: The composition of your assay buffer is critical. Ensure the pH, ionic strength, and concentration of co-factors like MgCl2 and ATP are optimal for LeuRS activity.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. As mentioned, prepare fresh solutions and consider performing a quality control check on the compound itself if problems persist.
Caption: this compound inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).
Experimental Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
Addressing batch-to-batch variability of AN2718
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability of AN2718. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise from batch-to-batch variability of this compound, offering a structured approach to identify and resolve these problems.
Issue 1: Inconsistent IC50 Values in Leucyl-tRNA Synthetase (LeuRS) Inhibition Assays
Question: We are observing significant variations in the IC50 values of this compound against fungal LeuRS between different batches. How can we troubleshoot this?
Answer:
Inconsistent IC50 values are a common indicator of variability in compound potency. A systematic approach is necessary to pinpoint the source of this discrepancy.
Recommended Troubleshooting Workflow:
-
Confirm Experimental Consistency: Before assessing the compound itself, ensure that the experimental setup is consistent across all assays. This includes reagent preparation, enzyme and substrate concentrations, incubation times, and instrument settings.
-
Perform Quality Control on this compound Batches: Conduct a series of quality control experiments on each batch of this compound.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of each batch.
-
Identity Confirmation: Confirm the chemical identity of this compound in each batch using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Assessment: Test the solubility of each batch in the assay buffer. Poor solubility can lead to lower effective concentrations and artificially high IC50 values.
-
-
Reference Standard Comparison: If available, include a qualified internal reference standard of this compound in your assays. This will help differentiate between issues with the compound and assay-to-assay variability.
Illustrative Data: Comparative Analysis of Three this compound Batches
| Parameter | Batch A | Batch B (Suspect) | Batch C | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 95.2% | 99.7% | ≥ 98.0% |
| Identity (MS) | Confirmed | Confirmed | Confirmed | Match Reference |
| Solubility (Assay Buffer) | Clear Solution | Precipitate Observed | Clear Solution | No Precipitation |
| IC50 (vs. C. albicans LeuRS) | 4.1 µM | 15.8 µM | 4.3 µM | ≤ 5.0 µM |
In this hypothetical example, Batch B shows lower purity and poor solubility, which likely contributes to the significantly higher IC50 value.
Experimental Protocol: HPLC Purity Analysis of this compound
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in DMSO.
-
Prepare stock solutions of each this compound batch to be tested at 1 mg/mL in DMSO.
-
Dilute all stock solutions to a working concentration of 50 µg/mL with acetonitrile (B52724).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions.
-
Calculate the purity of each batch by comparing the peak area of the principal peak to the total peak area of all peaks in the chromatogram.
-
Issue 2: Variable Antifungal Activity in Minimum Inhibitory Concentration (MIC) Assays
Question: We have noticed that different batches of this compound exhibit varying levels of antifungal activity when tested against Trichophyton rubrum, leading to inconsistent MIC values. What could be the cause?
Answer:
Variability in MIC values can stem from the compound, the experimental procedure, or the fungal strain itself. A logical troubleshooting process is crucial.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for inconsistent MIC values.
Illustrative Data: MIC Variation in T. rubrum
| Batch ID | Purity (HPLC) | Storage Condition | MIC90 (µg/mL) |
| Batch D | 99.2% | -20°C, Desiccated | 0.5 |
| Batch E | 99.1% | 4°C, On Bench | 2.0 |
| Batch F | 94.5% | -20°C, Desiccated | 2.0 |
In this example, Batch E's reduced activity could be due to degradation from improper storage, while Batch F's poor performance is likely linked to its lower purity.
Experimental Protocol: Broth Microdilution MIC Assay for T. rubrum
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation:
-
Culture T. rubrum on potato dextrose agar (B569324) for 7-10 days.
-
Prepare a suspension of conidia in sterile saline with 0.05% Tween 80.
-
Adjust the suspension to a final concentration of 1-3 x 10^3 CFU/mL in RPMI 1640 medium.
-
-
Drug Dilution:
-
Prepare a 2X serial dilution of each this compound batch in RPMI 1640 medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the fungal inoculum to each well.
-
Incubate the plates at 35°C for 4-7 days.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥90%) compared to the drug-free control well.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a benzoxaborole antifungal that functions by inhibiting fungal protein synthesis.[1] It specifically targets the leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA).[2][3] this compound employs an "oxaborole tRNA trapping" (OBORT) mechanism, where it forms an adduct with the terminal adenosine (B11128) of the tRNA in the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting protein synthesis.[1]
Caption: Mechanism of action of this compound.
Q2: How should this compound be stored to minimize degradation?
A2: To ensure stability and prevent degradation, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[4] For solutions in DMSO, it is recommended to store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[4] When stored as a powder at -20°C, it is expected to be stable for up to 3 years.[4]
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is highly soluble in DMSO (≥ 250 mg/mL).[4] For cell-based assays, it is crucial to use freshly opened, high-purity DMSO to prepare stock solutions, as hygroscopic DMSO can impact solubility.[4]
Q4: Are there any known liabilities of the benzoxaborole chemical class that could contribute to variability?
A4: The boron atom in benzoxaboroles is key to their mechanism of action, forming a reversible covalent bond with diols, such as the ribose of tRNA. This reactivity, while essential for its antifungal activity, can also make the compound susceptible to interactions with other diol-containing molecules in complex biological media, potentially leading to variability if the media composition is not strictly controlled. Additionally, like many small molecules, impurities from the synthesis process can interfere with biological assays. Therefore, ensuring high purity (≥98%) is critical for reproducible results.
Q5: What quality control (QC) tests should we perform on new batches of this compound?
A5: For each new batch, a comprehensive QC assessment is recommended to ensure its quality and suitability for your experiments.
Recommended QC Tests for this compound:
| Test | Method | Purpose |
| Appearance | Visual Inspection | To ensure the physical form is consistent (e.g., white to off-white solid). |
| Identity | Mass Spectrometry (MS), NMR | To confirm the chemical structure and molecular weight. |
| Purity | HPLC | To quantify the percentage of the active compound and detect any impurities. |
| Potency | LeuRS Inhibition Assay | To confirm biological activity and determine the IC50 value against a reference standard. |
| Solubility | Visual Inspection in Solvent | To ensure complete dissolution in the intended solvent at the working concentration. |
Experimental Workflow for this compound Batch QC:
Caption: Quality control workflow for new batches of this compound.
References
Technical Support Center: AN2718 Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AN2718 in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a benzoxaborole antifungal agent. It functions by inhibiting fungal protein synthesis through the blockade of leucyl-tRNA synthetase (LeuRS). This specific mode of action involves trapping tRNA(Leu) in the editing site of the LeuRS enzyme.
Q2: What are the appropriate negative controls for an this compound antifungal susceptibility assay?
A2: Appropriate negative controls are crucial for valid results. Key negative controls include:
-
Sterility Control (Medium Only): This control consists of the broth medium without any fungal inoculum or this compound. It is used to ensure that the medium is not contaminated.[1]
-
Solvent Control: Since this compound is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), this control contains the fungal inoculum and the highest concentration of the solvent used in the experiment, but no this compound. This is to ensure that the solvent itself does not inhibit fungal growth.[1] The final concentration of DMSO should not exceed 1%.[1]
Q3: What are the essential positive controls for this assay?
A3: A critical positive control is the:
-
Growth Control (Inoculum Only): This well contains the fungal inoculum in the broth medium without any this compound or solvent.[1][2] This control demonstrates that the fungal isolate is viable and capable of growth under the assay conditions.
Q4: What are the expected Minimum Inhibitory Concentration (MIC) ranges for this compound against common fungal species?
A4: The MIC90 (the concentration at which 90% of isolates are inhibited) for this compound has been reported as follows:
-
Candida albicans: 1 µg/mL
-
Candida glabrata: 0.25 µg/mL
-
Trichophyton mentagrophytes: 1 µg/mL
-
Trichophyton rubrum: 0.5 µg/mL[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No fungal growth in the growth control well. | 1. Improper inoculum preparation. 2. Loss of fungal viability. 3. Incubation conditions (temperature, time) are incorrect. | 1. Ensure the inoculum is prepared to the correct density (e.g., 0.5 McFarland standard). 2. Use a fresh subculture of the fungal isolate. 3. Verify incubator settings. |
| Growth observed in the sterility control well. | 1. Contamination of the growth medium. 2. Contamination during plate preparation. | 1. Use fresh, sterile growth medium. 2. Employ aseptic techniques during the entire procedure. |
| Inhibition of fungal growth in the solvent control well. | 1. The concentration of the solvent (e.g., DMSO) is too high. | 1. Ensure the final concentration of the solvent in the wells does not exceed recommended levels (typically ≤1%).[1] |
| Inconsistent MIC readings between experiments. | 1. Variability in inoculum preparation. 2. Differences in incubation time or temperature. 3. Subjectivity in visual endpoint determination. | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer. 2. Strictly adhere to the specified incubation parameters. 3. Have a second researcher read the plates, or use a plate reader for more objective endpoint determination. |
| "Trailing" or residual growth at drug concentrations above the MIC. | 1. This can be a characteristic of certain antifungal agents and fungal species. | 1. For azoles, echinocandins, and flucytosine, the MIC is often defined as the lowest drug concentration causing a ≥50% decrease in growth compared to the growth control.[4] |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution:
- Dissolve this compound in an appropriate solvent, such as DMSO, to create a high-concentration stock solution.
- The final concentration of the solvent in the assay wells should not be inhibitory to fungal growth (typically ≤1%).[1]
2. Preparation of Microtiter Plates:
- Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium directly in a 96-well microtiter plate.[1]
- Dispense 100 µL of each this compound dilution into the appropriate wells.[1]
- Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only) on each plate.[1][2]
3. Fungal Inoculum Preparation:
- Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability.
- Prepare a fungal suspension in sterile saline or phosphate-buffered saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.
- Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[1]
4. Inoculation and Incubation:
- Add 100 µL of the prepared fungal inoculum to each well (except the sterility control well).
- Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
5. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.
- For some antifungals, this is defined as a ≥50% reduction in growth.[4]
Data Presentation
Table 1: this compound MIC90 Data
| Fungal Species | MIC90 (µg/mL) |
| Candida albicans | 1.0 |
| Candida glabrata | 0.25 |
| Trichophyton mentagrophytes | 1.0 |
| Trichophyton rubrum | 0.5 |
| Data sourced from ResearchGate.[3] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a colorimetric antifungal susceptibility testing method for the dimorphic fungus Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AN2718 and Fluconazole: In Vitro Efficacy Against Candida Species
This guide provides a detailed comparison of the in vitro activity of AN2718, a novel benzoxaborole antifungal, and fluconazole (B54011), a widely used triazole, against various Candida species. The data presented is intended for researchers, scientists, and professionals in the field of drug development to inform further research and therapeutic strategies.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The in vitro efficacy of this compound and fluconazole is summarized below. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, were determined using standardized methodologies.
Table 1: this compound MIC Data against Candida Species
| Candida Species | No. of Isolates | MIC90 (µg/mL) |
| Candida albicans | 100 | 1 |
| Candida glabrata | 100 | 0.25 |
MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested isolates.
Table 2: Fluconazole MIC Data against Candida Species
| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 8487 | ≤0.25 - ≥64 | 0.5 | 1 |
| Candida glabrata | 1581 | ≤0.25 - ≥64 | 8 | 32 |
| Candida parapsilosis | 1346 | ≤0.25 - ≥64 | 1 | 2 |
| Candida tropicalis | 1146 | ≤0.25 - ≥64 | 1 | 2 |
| Candida krusei | 344 | ≤0.25 - ≥64 | 32 | ≥64 |
| Candida lusitaniae | 118 | ≤0.25 - 32 | 1 | 2 |
| Candida kefyr | 59 | ≤0.25 - 8 | 0.25 | 0.5 |
MIC50: The concentration of the drug required to inhibit the growth of 50% of the tested isolates. Data for fluconazole is compiled from a large-scale surveillance study.[1]
Experimental Protocols
The MIC data presented in this guide are primarily derived from standardized antifungal susceptibility testing (AFST) methods, namely the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 methodologies.[2][3][4][5][6] These protocols ensure reproducibility and comparability of results across different laboratories.
CLSI M27-A3 Broth Microdilution Method
The CLSI M27-A3 is a reference method for broth dilution antifungal susceptibility testing of yeasts.[5][6]
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension of the colonies is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium, buffered with MOPS, to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents (this compound and fluconazole) are prepared as stock solutions and then serially diluted in RPMI 1640 medium to obtain a range of concentrations to be tested.
-
Microplate Inoculation: 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate. Subsequently, 100 µL of the prepared inoculum is added to each well.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to a drug-free growth control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method
The EUCAST methodology is another widely accepted standard for antifungal susceptibility testing.[2]
-
Inoculum Preparation: Yeast colonies are suspended in sterile distilled water to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium supplemented with 2% glucose to a final inoculum density of 1-5 x 10⁵ CFU/mL.[2]
-
Antifungal Agent Preparation: Similar to the CLSI method, serial dilutions of the antifungal agents are prepared in the RPMI 1640 medium with 2% glucose.
-
Microplate Inoculation: The prepared antifungal dilutions and yeast inoculum are added to 96-well microtiter plates.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
MIC Determination: The MIC is read spectrophotometrically as the lowest concentration of the drug that reduces growth by 50% compared to the drug-free control.
Visualizations
Experimental Workflow
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species using the broth microdilution method.
Signaling Pathways
The mechanisms of action of this compound and fluconazole target distinct cellular pathways in Candida.
This compound: Inhibition of Protein Synthesis
This compound is a benzoxaborole that inhibits fungal protein synthesis by targeting the enzyme leucyl-tRNA synthetase (LeuRS). It forms an adduct with tRNALeu in the editing site of the enzyme, thereby blocking the synthesis of leucyl-tRNALeu and halting protein production.
Fluconazole: Inhibition of Ergosterol (B1671047) Biosynthesis
Fluconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterols, disrupting membrane integrity and function.[1]
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of AN2718 and Terbinafine in Antifungal Therapy
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive comparison of the efficacy of AN2718, a novel benzoxaborole antifungal, and terbinafine (B446), a widely established allylamine (B125299) antifungal. The following sections present a detailed overview of their mechanisms of action, in vitro activity, and clinical efficacy, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Pathways
This compound and terbinafine exhibit distinct mechanisms of action, targeting different essential processes within the fungal cell.
This compound belongs to the benzoxaborole class of antifungals and functions by inhibiting fungal protein synthesis.[1] Specifically, it targets the fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA).[1][2] By trapping the tRNA in the editing site of the enzyme through an oxaborole tRNA trapping (OBORT) mechanism, this compound effectively halts protein production, leading to fungal cell death.[1][2]
Terbinafine , an allylamine, disrupts the fungal cell membrane by inhibiting squalene (B77637) epoxidase.[3][4][5] This enzyme is a key component in the ergosterol (B1671047) biosynthesis pathway.[3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.[3] Inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[3][4] Terbinafine demonstrates high specificity for the fungal enzyme over its mammalian counterpart.[4][5]
In Vitro Susceptibility
The in vitro activity of an antifungal agent is a key indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are commonly used to assess this activity.
| Organism | This compound MIC90 (µg/mL) | Terbinafine MIC Range (µg/mL) | Terbinafine MIC90 (µg/mL) |
| Trichophyton rubrum | 0.5[1] | 0.003 - 2.0 | 4[6] |
| Trichophyton mentagrophytes | 1[1] | 0.003 - 2.0 | - |
| Candida albicans | 1[1] | 0.03 - >128 | 4[6] |
| Aspergillus fumigatus | - | - | 1.6[7] |
| Aspergillus flavus | - | - | 0.8[7] |
| Aspergillus niger | - | - | 0.4[7] |
Clinical Efficacy
Clinical trials provide the most robust data on the real-world efficacy of a drug. While direct head-to-head trials of this compound and terbinafine are not extensively published, data from separate trials offer valuable insights into their clinical performance, particularly in the treatment of onychomycosis (fungal nail infection).
This compound (as part of the AN2690 topical solution)
An open-label, Phase 2 study of AN2690, a topical solution containing a boron-based antifungal agent, in patients with onychomycosis demonstrated promising results.[8]
| Treatment Group | Primary Endpoint Met at 6 Months | >5 mm Clear Nail Growth & Negative Culture |
| 7.5% AN2690 Solution | 50% | 8 patients |
| 5% AN2690 Solution | 45% | 7 patients |
Primary endpoint was defined as more than 2 mm of clear nail growth and a negative fungal culture.[8]
Terbinafine (Oral)
Oral terbinafine is a well-established treatment for onychomycosis with a significant body of clinical trial data.
| Study | Treatment Duration | Mycological Cure Rate | Clinical Cure Rate |
| Multicenter Trial[9] | 12 weeks | 72.1% (at week 72) | 49.5% (at week 72) |
| Randomized Study[10] | 12 weeks | - | 71% (at 48 weeks) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Broth Macrodilution for Terbinafine (based on CLSI M27-A) [6][11]
-
Drug Preparation: Terbinafine is dissolved in dimethyl sulfoxide (B87167) (DMSO) with 5% Tween 80 to create a stock solution. Serial twofold dilutions are then made in DMSO, followed by a fivefold dilution in RPMI 1640 medium.[6]
-
Inoculum Preparation: Fungal isolates are grown on an appropriate agar (B569324) medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.[11]
-
Incubation: The prepared drug dilutions are inoculated with the fungal suspension and incubated at 35°C.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition (typically ≥80% or 100%) of growth compared to the drug-free control.[11]
Agar-Based Screening for Terbinafine Susceptibility [12][13][14]
-
Medium Preparation: Sabouraud dextrose agar is prepared containing a specific concentration of terbinafine (e.g., 0.2 µg/mL).[14]
-
Inoculation: A suspension of the fungal isolate is prepared and inoculated onto the surface of the drug-containing agar and a drug-free control plate.
-
Incubation: Plates are incubated at 25-30°C for 5-7 days.[12][13]
-
Assessment: Growth on the terbinafine-containing agar is compared to the control plate to determine susceptibility or resistance.
Enzyme Inhibition Assay for this compound[1][2]
-
Enzyme Preparation: The target enzyme, leucyl-tRNA synthetase (LeuRS), is overexpressed in E. coli and purified.[1][2]
-
Inhibition Assay: The assay measures the incorporation of radiolabeled leucine into tRNA in the presence of varying concentrations of this compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined.
Visualizing the Mechanisms
The distinct signaling pathways targeted by this compound and terbinafine can be visualized to better understand their antifungal action.
Caption: Mechanisms of action for this compound and terbinafine.
The following diagram illustrates a generalized workflow for determining the in vitro susceptibility of a fungal isolate to an antifungal agent.
Caption: Generalized workflow for antifungal susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 4. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terbinafine - Wikipedia [en.wikipedia.org]
- 6. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anacor Pharmaceuticals, Inc. Phase 2 Study Of Novel Topical Antifungal For Onychomycosis Demonstrates Efficacy - BioSpace [biospace.com]
- 9. Efficacy of terbinafine for toenail onychomycosis. A multicenter trial of various treatment durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized treatment duration-finding study of terbinafine in onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Terbinafine and Itraconazole Susceptibility Testing [rapidmicrobiology.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Reliable and rapid identification of terbinafine resistance in dermatophytic nail and skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AN2718 and Other Benzoxaborole Antifungals
For Researchers, Scientists, and Drug Development Professionals
The emergence of benzoxaborole-based compounds has introduced a novel class of therapeutics with significant potential in treating fungal infections. This guide provides a detailed comparison of AN2718, a promising benzoxaborole antifungal in development, with other notable benzoxaboroles, namely tavaborole (B1682936) and crisaborole (B606811). The comparison focuses on their mechanisms of action, antifungal efficacy supported by experimental data, and the methodologies behind these findings.
Mechanism of Action: A Tale of Two Targets
Benzoxaboroles exhibit their therapeutic effects through distinct molecular mechanisms. This compound and tavaborole are potent antifungal agents that target a crucial enzyme in fungal protein synthesis, while crisaborole functions as an anti-inflammatory agent by modulating a key enzyme in the inflammatory cascade.
This compound and Tavaborole: Inhibitors of Leucyl-tRNA Synthetase (LeuRS)
Both this compound and tavaborole exert their antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS).[1][2][3][4] This enzyme is essential for the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. The boron atom within the benzoxaborole structure plays a key role by forming a stable adduct with the terminal adenosine (B11128) of the tRNA molecule within the editing site of the LeuRS enzyme.[1] This "trapping" of the tRNA prevents the catalytic cycle from proceeding, ultimately leading to the cessation of protein synthesis and fungal cell death.[1] This unique mechanism of action, known as the oxaborole tRNA trapping (OBORT) mechanism, confers a high degree of selectivity for fungal LeuRS over its human counterpart.[1]
Crisaborole: A Phosphodiesterase 4 (PDE4) Inhibitor
In contrast to the antifungal benzoxaboroles, crisaborole is an anti-inflammatory agent approved for the treatment of atopic dermatitis.[5][6] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines. While primarily an anti-inflammatory drug, some studies have explored its potential antifungal activity.[7][8]
The distinct signaling pathways are illustrated in the diagrams below.
Antifungal Performance: A Quantitative Comparison
The in vitro antifungal activity of benzoxaboroles is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The data presented below summarizes the antifungal potency of this compound and tavaborole against key fungal pathogens.
| Fungal Species | This compound MIC₉₀ (µg/mL) | Tavaborole MIC Range (µg/mL) | Tavaborole MIC₅₀ (µg/mL) | Tavaborole MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 0.5[1] | 4.0 - 8.0[9] | 8.0[9] | 8.0[9] |
| Trichophyton mentagrophytes | 1[1] | 4.0 - 8.0[9] | 4.0[9] | 8.0[9] |
| Candida albicans | 1[1] | 2 to >16 | 16 | 16 |
| Candida glabrata | 0.25[1] | - | - | - |
| Aspergillus fumigatus | - | 0.5 to 16 | 2 | 4 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data for tavaborole against Candida and Aspergillus species is also available, showing higher MIC values compared to dermatophytes.[10][11]
The inhibitory activity against the target enzyme, LeuRS, is quantified by the half-maximal inhibitory concentration (IC₅₀).
| Compound | Target Enzyme | Fungal Species | IC₅₀ (µM) |
| This compound | Cytoplasmic LeuRS | Aspergillus fumigatus | 2[1] |
| This compound | Cytoplasmic LeuRS | Candida albicans | 4.2[1] |
Crisaborole has demonstrated some antifungal activity against Candida albicans and Malassezia furfur, though it is primarily developed for its anti-inflammatory properties.[7][8]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.[9][12][13]
Protocol Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of conidia or sporangiospores is prepared in sterile saline containing a surfactant (e.g., Tween 80) and adjusted to a specific concentration using a spectrophotometer or hemocytometer.
-
Drug Dilution: A stock solution of the benzoxaborole compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension, resulting in a final volume and fungal concentration as specified by the CLSI guidelines.
-
Incubation: The plates are incubated at 35°C for a specified period, typically 48 to 72 hours, depending on the fungal species.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug at which there is a complete or significant inhibition of visible fungal growth compared to the drug-free control well.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibitory activity of benzoxaboroles against LeuRS is determined by measuring the inhibition of leucine incorporation into tRNA.[1]
Protocol Steps:
-
Enzyme and Substrate Preparation: Recombinant fungal LeuRS is purified. The reaction mixture includes buffer, ATP, radiolabeled leucine (e.g., [¹⁴C]-leucine), and bulk tRNA.
-
Inhibitor Addition: Varying concentrations of the benzoxaborole inhibitor are added to the reaction mixture.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the LeuRS enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Precipitation and Measurement: The reaction is stopped, and the tRNA is precipitated using an acid (e.g., trichloroacetic acid). The amount of radiolabeled leucine incorporated into the precipitated tRNA is quantified using a scintillation counter.
-
IC₅₀ Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated from the dose-response curve.
Phosphodiesterase 4 (PDE4) Inhibition Assay
The inhibitory effect of crisaborole on PDE4 is typically measured using a fluorescence polarization (FP)-based assay.[14][15][16][17]
Protocol Steps:
-
Reagent Preparation: Recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the test compound (crisaborole) are prepared in an appropriate assay buffer.
-
Reaction Setup: The PDE4 enzyme, the test compound at various concentrations, and the fluorescent cAMP substrate are combined in the wells of a microplate.
-
Enzymatic Reaction: The reaction is allowed to proceed for a specific time at a controlled temperature, during which PDE4 hydrolyzes the cAMP substrate to AMP.
-
Detection: A binding agent that specifically binds to the remaining fluorescent cAMP is added. The fluorescence polarization of the solution is measured using a plate reader. A decrease in fluorescence polarization indicates higher PDE4 activity (less substrate remaining).
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of PDE4 inhibition against the concentration of crisaborole and fitting the data to a dose-response curve.
Conclusion
This compound and tavaborole represent a significant advancement in antifungal therapy due to their novel mechanism of action targeting fungal LeuRS. Their potent in vitro activity against key dermatophytes underscores their clinical potential for treating superficial fungal infections. Crisaborole, while also a benzoxaborole, operates through a distinct anti-inflammatory pathway by inhibiting PDE4, making it a valuable therapeutic for atopic dermatitis. The experimental data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of antifungal and anti-inflammatory therapies. Continued research into the benzoxaborole scaffold is likely to yield further innovative treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluating the Efficacy of Crisaborole Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. bpasjournals.com [bpasjournals.com]
- 8. bpasjournals.com [bpasjournals.com]
- 9. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. njccwei.com [njccwei.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Tavaborole and AN2718: Structure, Function, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two benzoxaborole antifungal agents, Tavaborole (B1682936) and AN2718. By examining their structural nuances, functional mechanisms, and available performance data, this document aims to serve as a valuable resource for researchers and professionals in the field of antifungal drug development.
Structural and Physicochemical Properties
Tavaborole and this compound share a core benzoxaborole scaffold, a key feature contributing to their novel mechanism of action. The primary structural difference lies in the halogen substitution at the 5-position of the benzoxaborole ring system. Tavaborole is substituted with a fluorine atom, while this compound features a chlorine atom at the equivalent position. This seemingly minor difference in halogenation can influence the physicochemical properties and, potentially, the biological activity of the compounds.
| Property | Tavaborole | This compound | Reference |
| Chemical Name | 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | [1][2] |
| Molecular Formula | C₇H₆BFO₂ | C₇H₆BClO₂ | [3][4] |
| Molecular Weight | 151.93 g/mol | 168.39 g/mol | [3][4] |
| Appearance | White to off-white powder | White solid | [5] |
| Solubility | Slightly soluble in water; freely soluble in ethanol (B145695) and propylene (B89431) glycol | Soluble in DMSO, ethanol | [2][5] |
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Both Tavaborole and this compound exert their antifungal effects by targeting a crucial enzyme in fungal protein synthesis: leucyl-tRNA synthetase (LeuRS).[6][7] This enzyme is responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a vital step in the translation of genetic information into proteins.
By inhibiting LeuRS, these benzoxaborole compounds effectively halt protein synthesis, leading to the cessation of fungal growth and, ultimately, cell death.[3][7] This mechanism of action is distinct from many other classes of antifungal agents that target the fungal cell wall or membrane.
The boron atom within the benzoxaborole structure plays a critical role in the inhibitory action. It forms a stable adduct with the ribose diol of the terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA in the editing site prevents the catalytic cycle from proceeding.
Functional Comparison: Antifungal Activity
Direct comparative studies evaluating the antifungal activity of Tavaborole and this compound under identical conditions are limited. However, data from separate studies provide insights into their respective potencies.
In Vitro Antifungal Susceptibility
Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's potency. The following table summarizes available MIC data for Tavaborole and this compound against common fungal pathogens.
| Fungal Species | Tavaborole MIC (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | 1.0 - 8.0 | 0.5 | [7][8] |
| Trichophyton mentagrophytes | 4.0 - 8.0 | 1.0 | [7][8] |
| Candida albicans | - | 1.0 | [7] |
| Aspergillus fumigatus | - | - |
Note: MIC values can vary depending on the specific isolates and testing methodologies used. The provided data is for illustrative purposes. A direct comparison is challenging due to the lack of head-to-head studies.
Leucyl-tRNA Synthetase Inhibition
Performance Comparison: Nail Penetration and Clinical Development
In Vitro Nail Penetration
The ability of a topical antifungal to penetrate the dense keratin (B1170402) structure of the nail is critical for its efficacy in treating onychomycosis. Tavaborole has demonstrated significant penetration through human nails in in vitro studies. In one study using cadaver fingernails, a 5% solution of tavaborole penetrated the nail at an average of 524.7 mcg/cm² after two weeks of daily application.[3]
Detailed in vitro nail penetration data for this compound is not as extensively published as for Tavaborole, precluding a direct quantitative comparison in this guide.
Clinical Development and Indications
Tavaborole is approved for the topical treatment of onychomycosis, a fungal infection of the nails.[9] In contrast, this compound has been in development for the topical treatment of tinea pedis (athlete's foot).[7] This difference in clinical development pathways means that direct comparisons of clinical efficacy from completed trials are not feasible due to the distinct indications, patient populations, and clinical trial designs.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol Outline:
-
Preparation of Antifungal Agent: A stock solution of the test compound (Tavaborole or this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension of fungal conidia or yeast cells is prepared and adjusted to a standardized concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the fungal species.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
In Vitro Nail Penetration Assay (Franz Diffusion Cell)
The Franz diffusion cell is a standard apparatus used to measure the in vitro penetration of topical drugs through a membrane, such as a human nail.
Protocol Outline:
-
Nail Preparation: Human cadaver nails are cleaned and cut to an appropriate size.
-
Franz Cell Assembly: The nail is mounted between the donor and receptor compartments of the Franz diffusion cell, with the dorsal side of the nail facing the donor compartment.
-
Receptor Phase: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at a constant temperature (e.g., 32°C).
-
Drug Application: A precise amount of the test formulation (e.g., 5% Tavaborole solution) is applied to the surface of the nail in the donor compartment.
-
Sampling: At predetermined time points, aliquots are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Quantification: The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Summary and Conclusion
Tavaborole and this compound are structurally related benzoxaborole antifungals that share a common mechanism of action: the inhibition of fungal leucyl-tRNA synthetase. The key structural difference is the substitution of a fluorine atom in Tavaborole with a chlorine atom in this compound at the 5-position.
While both compounds demonstrate potent antifungal activity, a direct, comprehensive comparison of their performance is challenging due to the lack of head-to-head studies. Tavaborole has been extensively studied and is approved for the treatment of onychomycosis, with proven in vitro nail penetration. This compound has shown promise in preclinical studies for the treatment of tinea pedis.
Further research, including direct comparative studies on antifungal potency, nail penetration, and clinical efficacy for similar indications, would be necessary to fully elucidate the relative advantages of each compound. This guide provides a foundational comparison based on the currently available scientific literature to aid researchers and drug development professionals in their ongoing work in the field of antifungal therapies.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Tinea pedis: an updated review - Drugs in Context [drugsincontext.com]
- 3. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the nail penetration of antifungal agents, with different physico-chemical properties | PLOS One [journals.plos.org]
- 6. Topical Treatment for Onychomycosis: Is it More Effective than the Clinical Data Suggests? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Head-to-Head Comparison: AN2718 vs. Ciclopirox for Topical Antifungal Therapy
A detailed analysis for researchers and drug development professionals of the novel benzoxaborole, AN2718, and the established hydroxypyridone, ciclopirox (B875), in the context of treating superficial fungal infections.
This guide provides a comprehensive, data-supported comparison of this compound and ciclopirox, two topical antifungal agents with distinct mechanisms of action. The following sections detail their chemical properties, mechanisms of action, in vitro antifungal activity, and clinical efficacy, presenting quantitative data in structured tables and visualizing key pathways and workflows.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures of this compound, a benzoxaborole, and ciclopirox, a hydroxypyridone. These structural differences underpin their unique mechanisms of action and antifungal properties.
| Property | This compound | Ciclopirox |
| Chemical Name | 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one |
| Molecular Formula | C7H6BClO2[1] | C12H17NO2[2][3] |
| Molecular Weight | 168.4 g/mol [1] | 207.27 g/mol [4] |
| Chemical Class | Benzoxaborole[5] | Hydroxypyridone[2][6] |
Mechanism of Action
This compound and ciclopirox employ fundamentally different strategies to inhibit fungal growth. This compound targets protein synthesis, a novel mechanism among antifungals, while ciclopirox disrupts multiple cellular processes through cation chelation.
This compound: This benzoxaborole derivative inhibits fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[7] By binding to the editing site of LeuRS, this compound traps tRNA, thereby blocking the addition of leucine (B10760876) to growing polypeptide chains and halting protein production.[5][8] This mechanism is described as the oxaborole tRNA trapping (OBORT) mechanism.[8]
Ciclopirox: As a hydroxypyridone antifungal, ciclopirox's primary mechanism involves the chelation of polyvalent metal cations, particularly Fe3+ and Al3+.[9][10][11] This sequestration of essential metallic cofactors inhibits metal-dependent enzymes that are crucial for various cellular processes, including mitochondrial electron transport and energy production.[9][10] This disruption of cellular metabolism and membrane integrity leads to fungal cell death.[6][10] Ciclopirox is also noted to have anti-inflammatory properties.[9][10][11]
In Vitro Antifungal Activity
Both this compound and ciclopirox demonstrate broad-spectrum antifungal activity against dermatophytes, yeasts, and molds. The following table summarizes their in vitro efficacy against key fungal pathogens.
| Fungal Species | This compound MIC90 (µg/mL) | Ciclopirox MIC (mg/L) |
| Trichophyton rubrum | 0.5[5] | 0.49 - 3.9[6] |
| Trichophyton mentagrophytes | 1[5] | 0.49 - 3.9[6] |
| Candida albicans | 1[5] | 0.49 - 3.9[6] |
| Candida glabrata | 0.25[5] | Not specified |
| Aspergillus fumigatus | Not specified | 0.49 - 3.9[6] |
Note: The provided data for ciclopirox represents a range of MICs against various fungi that cause infections in humans.
This compound also demonstrates potent inhibition of its target enzyme, LeuRS, with IC50 values of 2 µM for A. fumigatus and 4.2 µM for C. albicans.[1][5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC): The MIC values for this compound were determined according to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[8] This standardized broth dilution method involves exposing a standardized inoculum of the fungal organism to serial dilutions of the antifungal agent in a microtiter plate. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the organism after a specified incubation period.
Enzyme Inhibition Assay (for this compound): The inhibitory activity of this compound against fungal LeuRS was assessed by measuring the inhibition of leucine incorporation into crude baker's yeast tRNA.[8] The cytoplasmic LeuRS from Candida albicans and Aspergillus fumigatus was over-expressed in E. coli and purified. The assay measures the amount of radiolabeled leucine incorporated into tRNA in the presence and absence of the inhibitor, with the IC50 value representing the concentration of this compound required to inhibit 50% of the enzyme's activity.[5][8]
Clinical Efficacy in Onychomycosis
While direct head-to-head clinical trials are not available, data from separate studies on this compound (as part of the broader AN2690 development program) and ciclopirox provide insights into their clinical potential for treating onychomycosis.
This compound (AN2690): An open-label, Phase 2 study of AN2690 (a related benzoxaborole) in patients with onychomycosis showed promising results.[12] After 6 months of daily topical application, the following outcomes were observed:
| AN2690 Concentration | Primary Endpoint Met* |
| 5% Solution | 45% |
| 7.5% Solution | 50% |
*Primary endpoint defined as >2 mm of clear nail growth and a negative fungal culture.[12]
Ciclopirox: Pivotal U.S. trials of ciclopirox nail lacquer 8% topical solution demonstrated its efficacy compared to a vehicle control in treating mild to moderate onychomycosis.[13][14]
| Study | Ciclopirox 8% Mycologic Cure Rate | Vehicle Mycologic Cure Rate |
| Study I | 29% | 11% |
| Study II | 36% | 9% |
Mycologic cure was defined as a negative culture and negative light microscopy at the end of the 48-week treatment period.[13] Non-US studies have reported mycologic cure rates for ciclopirox ranging from 46.7% to 85.7%.[13]
Safety and Tolerability
This compound: Early clinical trials (Phase I) of this compound gel indicated a low potential for skin irritation.[7][15]
Ciclopirox: Ciclopirox nail lacquer is considered to have a very good safety profile.[13] Most adverse effects are transient and localized to the application site, such as erythema.[13]
Summary and Future Directions
This compound and ciclopirox are both effective topical antifungal agents with distinct profiles. This compound's novel mechanism of action targeting protein synthesis presents a valuable alternative to existing antifungal classes and may be particularly useful against resistant strains. Ciclopirox is a well-established therapeutic with a broad spectrum of activity and a proven, albeit modest, clinical efficacy and safety record in the treatment of onychomycosis.
The in vitro data suggests that this compound is highly potent against key dermatophytes. Preliminary clinical data for a related compound in onychomycosis appears promising when compared to the established efficacy of ciclopirox. However, for a definitive comparison, direct head-to-head, randomized, controlled clinical trials are necessary. Such studies would need to evaluate not only mycological and complete cure rates but also factors such as nail penetration, patient adherence, and long-term recurrence rates to fully elucidate the comparative therapeutic value of these two compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ciclopirox - Wikipedia [en.wikipedia.org]
- 3. Ciclopirox | C12H17NO2 | CID 2749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. molnova.com [molnova.com]
- 8. researchgate.net [researchgate.net]
- 9. Ciclopirox | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. What is the mechanism of Ciclopirox? [synapse.patsnap.com]
- 11. nextstepsinderm.com [nextstepsinderm.com]
- 12. Anacor Pharmaceuticals, Inc. Phase 2 Study Of Novel Topical Antifungal For Onychomycosis Demonstrates Efficacy - BioSpace [biospace.com]
- 13. Ciclopirox nail lacquer topical solution 8% in the treatment of toenail onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Ciclopirox nail lacquer topical solution 8% in the treatment of toenail onychomycosis. | Semantic Scholar [semanticscholar.org]
- 15. Anacor Pharmaceuticals, Inc. Fungal Drug Passes Early Test - BioSpace [biospace.com]
A Comparative Guide to the Antifungal Activity of AN2718 (Tavaborole) in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of AN2718 (tavaborole) with alternative antifungal agents against clinically relevant fungal isolates. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Data Presentation: Comparative Antifungal Activity
The in vitro activity of this compound (tavaborole) and its comparators, ciclopirox (B875) and efinaconazole, was evaluated against clinical isolates of common dermatophytes responsible for onychomycosis, primarily Trichophyton rubrum and Trichophyton mentagrophytes. The minimum inhibitory concentration (MIC) is a key indicator of antifungal potency, with lower values indicating greater efficacy.
Table 1: In Vitro Antifungal Activity of Tavaborole (B1682936) and Comparator Agents against Trichophyton rubrum Clinical Isolates
| Antifungal Agent | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Tavaborole | 100 | 1.0–8.0 | 4.0 | 8.0 | [1] |
| 80 | - | - | 64 (MFC₉₀) | [1] | |
| 130 | - | 8.0 | 8.0 | [2] | |
| Ciclopirox | - | 0.06–1.0 | 0.25 | 0.5 | [1] |
| 130 | 0.25–1.0 | 0.50 | 0.50 | [2] | |
| Efinaconazole | 1387 | ≤0.002–0.06 | - | 0.008 | [3] |
| 130 | - | 0.0039 | 0.0078 | [2] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. MFC stands for Minimum Fungicidal Concentration.
Table 2: In Vitro Antifungal Activity of Tavaborole and Comparator Agents against Trichophyton mentagrophytes Clinical Isolates
| Antifungal Agent | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Tavaborole | 100 | 4.0–8.0 | 4.0 | 8.0 | [1] |
| 76 | - | - | 128 (MFC₉₀) | [1] | |
| - | - | 4.0 | 8.0 | [2] | |
| Ciclopirox | - | 0.125–0.5 | 0.25 | 0.5 | [1] |
| - | - | 0.50 | 0.50 | [2] | |
| Efinaconazole | 106 | ≤0.002–0.06 | - | 0.015 | [3] |
| - | - | 0.0078 | 0.016 | [2] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. MFC stands for Minimum Fungicidal Concentration.
Experimental Protocols
The validation of this compound's antifungal activity in clinical isolates is primarily conducted through in vitro susceptibility testing. The standardized method for this is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.[4][5]
Broth Microdilution Method (CLSI M38-A2)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
1. Inoculum Preparation:
- Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to encourage sporulation.
- A suspension of conidia (spores) is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
2. Antifungal Agent Preparation:
- A stock solution of the antifungal agent (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
- Serial twofold dilutions of the antifungal agent are made in 96-well microtiter plates containing RPMI 1640 medium to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
- The plates are incubated at 35°C for 4 to 7 days.
4. MIC Determination:
- Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
- The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control.
Mandatory Visualizations
Mechanism of Action: Inhibition of Fungal Protein Synthesis
This compound (tavaborole) functions by inhibiting fungal protein synthesis through a highly specific mechanism. It targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA).[6][7][8] This inhibition occurs at the editing site of the LeuRS enzyme. By forming a stable adduct with tRNALeu, tavaborole effectively traps the tRNA in the editing site, preventing the catalytic turnover and halting protein synthesis, which ultimately leads to the cessation of fungal growth.[9]
Caption: Mechanism of this compound action.
Experimental Workflow: Antifungal Susceptibility Testing
The following diagram illustrates the key steps involved in the CLSI M38-A2 broth microdilution method for determining the antifungal susceptibility of clinical isolates.
Caption: Experimental workflow for MIC determination.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of In Vitro Antifungal Activities of Efinaconazole and Currently Available Antifungal Agents against a Variety of Pathogenic Fungi Associated with Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 6. DailyMed - TAVABOROLE- tavaborole topical solution, 5% solution [dailymed.nlm.nih.gov]
- 7. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Foreseen Between Novel Antifungal AN2718 and Existing Therapies
The unique mechanism of action of AN2718, a benzoxaborole antifungal, suggests a low probability of cross-resistance with current antifungal drug classes, including azoles, echinocandins, and polyenes. This assertion is supported by the distinct cellular targets of these medications and substantiated by data from the related compound, tavaborole (B1682936).
This compound represents a novel class of antifungals that inhibit fungal protein synthesis by targeting the editing domain of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for the correct incorporation of the amino acid leucine (B10760876) into newly forming proteins. By binding to LeuRS, this compound effectively halts protein production, leading to fungal cell death. This mechanism is fundamentally different from those of the major existing antifungal classes:
-
Azoles (e.g., fluconazole, itraconazole) inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.
-
Echinocandins (e.g., caspofungin, micafungin) target the synthesis of β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall.
-
Polyenes (e.g., amphotericin B) bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.
Given these distinct targets, it is mechanistically unlikely that a mutation conferring resistance to an azole, echinocandin, or polyene would also affect the susceptibility of a fungus to this compound. Resistance to these other drug classes typically involves modifications of their specific target enzymes (e.g., mutations in the ERG11 gene for azoles or FKS genes for echinocandins) or alterations in the cell membrane composition (for polyenes). None of these mechanisms would be expected to impact the interaction between this compound and its target, LeuRS.
Supporting Evidence from Tavaborole (AN2690)
While direct and extensive cross-resistance studies on this compound against a broad panel of resistant clinical isolates are not widely available in the public domain, compelling evidence comes from studies on tavaborole (AN2690), a structurally and mechanistically similar oxaborole antifungal. A study by Mazzantini et al. (2021) investigated the potential for cross-resistance in Trichophyton rubrum mutants with acquired resistance to tavaborole. The findings indicated no increase in the minimum inhibitory concentrations (MICs) of other antifungals, demonstrating a lack of cross-resistance.
Table 1: Comparative MICs of Antifungal Agents Against Wild-Type and Tavaborole-Resistant Trichophyton rubrum
| Antifungal Agent | Mechanism of Action | Wild-Type T. rubrum MIC (µg/mL) | Tavaborole-Resistant T. rubrum MIC (µg/mL) |
| Tavaborole | Leucyl-tRNA synthetase inhibitor | 1 | 4 - 8 |
| Terbinafine | Squalene epoxidase inhibitor | 0.01 | 0.01 |
| Itraconazole | Lanosterol 14α-demethylase inhibitor | 0.08 | 0.08 |
| Amorolfine | Δ14-reductase and Δ7-Δ8 isomerase inhibitor | 0.16 | 0.16 |
| Ciclopirox | Chelates polyvalent metal cations | 0.31 | 0.31 |
| Efinaconazole | Lanosterol 14α-demethylase inhibitor | 0.003 | 0.003 |
Data summarized from Mazzantini et al. (2021).
Experimental Protocols
The determination of antifungal susceptibility and cross-resistance is typically performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Antifungal Susceptibility Testing Protocol
-
Isolate Preparation: Fungal isolates, including wild-type and resistant strains, are cultured on appropriate agar (B569324) media to ensure purity and viability. A suspension of fungal conidia or yeast cells is prepared in a sterile saline solution and adjusted to a standardized concentration using a spectrophotometer.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold serial dilutions of each antifungal agent are prepared in a 96-well microtiter plate using a standardized test medium, such as RPMI-1640.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Cross-Resistance Analysis: By testing a panel of antifungal agents against strains with known resistance to a specific drug, cross-resistance can be identified if the MICs of other drugs are also significantly elevated for the resistant strain compared to its susceptible counterpart.
Visualizing the Lack of Mechanistic Overlap
The following diagrams illustrate the distinct pathways and targets of this compound and other major antifungal classes, visually reinforcing the basis for the expected lack of cross-resistance.
AN2718: A Novel Oxaborole Antifungal in Development for Tinea Pedis
A Comparative Analysis of AN2718 Efficacy Against Standard of Care Antifungals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational antifungal agent this compound with current standard of care topical antifungals for the treatment of tinea pedis (athlete's foot). This analysis is based on available preclinical data for this compound and clinical trial data for established treatments.
Executive Summary
This compound is a novel benzoxaborole antifungal agent under development for the topical treatment of tinea pedis.[1] Its unique mechanism of action, targeting a fungal enzyme essential for protein synthesis, offers a promising alternative to existing antifungal classes. While clinical efficacy data from Phase 2 or 3 trials for this compound in tinea pedis are not yet publicly available, preclinical studies demonstrate potent in vitro activity against the primary causative pathogens. This guide will compare the in vitro efficacy of this compound with the established clinical efficacy of standard of care topical antifungals, such as allylamines (terbinafine) and azoles (clotrimazole, econazole).
Mechanism of Action: A Differentiated Approach
This compound exerts its antifungal effect through the inhibition of fungal leucyl-tRNA synthetase (LeuRS).[2] This enzyme plays a critical role in the attachment of the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA), a fundamental step in protein synthesis. By inhibiting LeuRS, this compound effectively halts fungal protein production, leading to the cessation of growth and eventual cell death.[2]
This mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, is distinct from the mechanisms of major classes of standard of care antifungals:
-
Azoles (e.g., clotrimazole, miconazole, econazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.
-
Allylamines (e.g., terbinafine): Inhibit squalene (B77637) epoxidase, another key enzyme in the ergosterol biosynthesis pathway.
The novel mechanism of this compound may offer advantages in overcoming resistance that has developed to existing antifungal agents.
In Vitro Efficacy: this compound Potency
Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's in vitro potency. The lower the MIC value, the less of the drug is required to inhibit the growth of the fungus. This compound has demonstrated potent activity against the most common causative agents of tinea pedis, Trichophyton rubrum and Trichophyton mentagrophytes.
| Fungal Species | This compound MIC90 (µg/mL) |
| Trichophyton rubrum | 0.5 |
| Trichophyton mentagrophytes | 1.0 |
| Candida albicans | 1.0 |
| Candida glabrata | 0.25 |
Source: Antifungal Activity and Mechanism of Action of a Benzoxaborole, this compound, which is in Development for the Treatment of Tinea Pedis.[1]
Clinical Efficacy: Standard of Care Antifungals for Tinea Pedis
Extensive clinical trial data is available for a variety of topical antifungal agents that are considered the standard of care for tinea pedis. The primary endpoints in these trials are typically mycological cure (negative fungal culture and microscopy) and clinical cure (resolution of signs and symptoms).
| Antifungal Agent(s) | Treatment Duration | Mycological Cure Rate | Clinical Cure Rate |
| Allylamines (e.g., Terbinafine, Naftifine) | 1-4 weeks | ~78% | ~72-83% |
| Azoles (e.g., Clotrimazole, Miconazole) | 4-6 weeks | ~76% | Not consistently reported |
| Econazole Nitrate 1% Foam | 4 weeks | 67.6% | 24.3% (Complete Cure) |
Sources: Topical management of tinea pedis - PMC - NIH, Tinea pedis: clinical experience and efficacy of short treatment - PubMed, Econazole Nitrate Foam 1% for the Treatment of Tinea Pedis: Results from Two Double-Blind, Vehicle-Controlled, Phase 3 Clinical Trials - PubMed.[3][4]
It is important to note that a Phase 1 clinical trial of this compound has been completed, demonstrating that the topical gel has a low potential for irritation.[2] This favorable safety profile is a positive indicator for its potential use in broader patient populations.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal activity of this compound was determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Fungal Isolates: Cultures of Trichophyton rubrum, Trichophyton mentagrophytes, Candida albicans, and Candida glabrata were used.
-
Inoculum Preparation: Fungal suspensions were prepared and their concentrations were adjusted to a standardized level.
-
Drug Dilution: Serial dilutions of this compound were prepared in a microtiter plate format.
-
Inoculation: The standardized fungal suspensions were added to the wells containing the drug dilutions.
-
Incubation: The microtiter plates were incubated under appropriate conditions to allow for fungal growth.
-
MIC Reading: The MIC was determined as the lowest concentration of the drug that visibly inhibited fungal growth.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibitory activity of this compound on fungal LeuRS was assessed to confirm its mechanism of action.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant fungal LeuRS, tRNALeu, and radiolabeled leucine were prepared.
-
Reaction Mixture: The reaction mixture contained the enzyme, tRNALeu, radiolabeled leucine, ATP, and varying concentrations of this compound.
-
Incubation: The reaction was incubated to allow for the aminoacylation of tRNALeu with leucine.
-
Precipitation and Washing: The reaction was stopped, and the acylated tRNA was precipitated and washed to remove unincorporated radiolabeled leucine.
-
Quantification: The amount of radiolabeled leucine incorporated into tRNA was quantified using a scintillation counter.
-
IC50 Determination: The concentration of this compound that inhibited 50% of the LeuRS activity (IC50) was calculated.
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound represents a promising new topical antifungal agent for the treatment of tinea pedis, distinguished by its novel mechanism of action targeting fungal leucyl-tRNA synthetase. Its potent in vitro activity against the primary causative pathogens of athlete's foot is encouraging. However, a definitive comparison of its efficacy against standard of care antifungals awaits the public release of data from late-stage clinical trials. The favorable safety profile observed in early clinical testing, combined with its unique mode of action, positions this compound as a potentially valuable addition to the therapeutic armamentarium for superficial fungal infections. Further clinical development and data disclosure are eagerly anticipated by the scientific and medical communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Anacor announces positive results from phase 1 trial of AN2719 to treat skin & nail infections [test.pharmabiz.com]
- 3. Tinea pedis: clinical experience and efficacy of short treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Econazole Nitrate Foam 1% for the Treatment of Tinea Pedis: Results from Two Double-Blind, Vehicle-Controlled, Phase 3 Clinical Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Benchmarking AN2718: A Comparative Analysis Against Novel Antifungal Candidates
For Immediate Release
In the evolving landscape of antifungal drug discovery, the demand for novel agents with improved efficacy, broader spectrums of activity, and enhanced safety profiles is ever-present. This guide provides a comprehensive benchmark analysis of AN2718, a benzoxaborole antifungal, against a new wave of antifungal candidates: Olorofim, Rezafungin, Ibrexafungerp, Fosmanogepix, and Oteseconazole. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at in vitro activity, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound is a topical antifungal agent that inhibits fungal protein synthesis through a unique mechanism of action. While it has demonstrated efficacy against dermatophytes, the emergence of novel systemic and topical antifungal agents necessitates a comparative evaluation. This guide synthesizes available in vitro data for this compound and compares it with recently developed antifungals that employ diverse mechanisms, from cell wall and cell membrane disruption to inhibition of essential metabolic pathways. The data presented herein is compiled from various publicly available studies, and direct head-to-head comparative studies are limited. The provided data allows for an indirect comparison of the potency of these antifungal agents.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of this compound and the novel antifungal candidates against key fungal pathogens. The data has been aggregated from multiple sources, and experimental conditions may vary between studies.
Table 1: In Vitro Activity (MIC in µg/mL) Against Candida Species
| Antifungal Agent | Mechanism of Action | Candida albicans (MIC90) | Candida glabrata (MIC90) |
| This compound | Leucyl-tRNA synthetase inhibitor | 1 | 0.25 |
| Olorofim | Dihydroorotate dehydrogenase inhibitor | Not active | Not active |
| Rezafungin | β-1,3-glucan synthase inhibitor | 0.125 | 0.125 |
| Ibrexafungerp | β-1,3-glucan synthase inhibitor | 0.5 | 0.25 |
| Fosmanogepix (Manogepix) | Gwt1 enzyme inhibitor | 0.008 | 0.016 |
| Oteseconazole | Cytochrome P450 14α-demethylase (CYP51) inhibitor | 0.25 | 4 |
Table 2: In Vitro Activity (MIC in µg/mL) Against Dermatophytes
| Antifungal Agent | Mechanism of Action | Trichophyton rubrum (MIC90) | Trichophyton mentagrophytes (MIC90) |
| This compound | Leucyl-tRNA synthetase inhibitor | 0.5 | 1 |
| Olorofim | Dihydroorotate dehydrogenase inhibitor | 0.06 | 0.06 |
| Rezafungin | β-1,3-glucan synthase inhibitor | Data not available | Data not available |
| Ibrexafungerp | β-1,3-glucan synthase inhibitor | Data not available | Data not available |
| Fosmanogepix (Manogepix) | Gwt1 enzyme inhibitor | Data not available | Data not available |
| Oteseconazole | Cytochrome P450 14α-demethylase (CYP51) inhibitor | Potent activity reported, specific MIC90 data limited | Potent activity reported, specific MIC90 data limited |
Mechanisms of Action: Visualized
The novel antifungal candidates presented in this guide employ a range of mechanisms to inhibit fungal growth, some of which are novel targets. The following diagrams illustrate these pathways.
Mechanism of action of this compound.
Mechanisms of action of novel antifungal candidates.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI). The following are generalized protocols for the broth microdilution method for yeasts and filamentous fungi.
CLSI M27 Broth Microdilution Method for Yeasts
This method is a standardized procedure for determining the MICs of antifungal agents against yeasts.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the yeast suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
CLSI M38 Broth Microdilution Method for Filamentous Fungi (Molds)
This protocol is adapted for the susceptibility testing of molds.
-
Inoculum Preparation: Conidia are harvested from mature mold cultures and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific optical density to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Antifungal Agent Preparation: Similar to the yeast protocol, the antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the mold spore suspension. The plates are incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that prevents any discernible growth (for fungicidal drugs) or a significant reduction in growth (for fungistatic drugs).
Generalized workflow for antifungal susceptibility testing.
Concluding Remarks
This compound remains a relevant antifungal, particularly for topical applications against dermatophytes, due to its unique mechanism of action targeting leucyl-tRNA synthetase. The emerging class of novel antifungal agents, including Olorofim, Rezafungin, Ibrexafungerp, Fosmanogepix, and Oteseconazole, offers significant advancements in the fight against fungal infections. These agents not only introduce novel mechanisms of action but also provide options for treating infections caused by resistant fungal strains. The in vitro data, while not from direct comparative studies, suggests that many of these newer agents possess potent activity against a broad range of fungal pathogens. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these promising antifungal candidates.
A Comparative Analysis of Leucyl-tRNA Synthetase Inhibitors: AN2718, Tavaborole, and GSK2251052
For Researchers, Scientists, and Drug Development Professionals
Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis, has emerged as a critical target for the development of novel antimicrobial agents. By inhibiting the attachment of leucine (B10760876) to its cognate tRNA, these inhibitors effectively halt protein production, leading to microbial cell death. This guide provides an objective comparison of three key benzoxaborole leucyl-tRNA synthetase inhibitors: AN2718, a topical antifungal in development for tinea pedis; tavaborole (B1682936), an FDA-approved topical antifungal for onychomycosis; and GSK2251052, a discontinued (B1498344) antibacterial agent. This analysis is supported by available experimental data to inform research and drug development efforts in this area.
Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism
All three inhibitors—this compound, tavaborole, and GSK2251052—share a unique mechanism of action known as the Oxaborole tRNA Trapping (OBORT) mechanism.[1][2][3] The boron atom within the benzoxaborole scaffold is key to this mechanism. It forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of leucyl-tRNA (tRNALeu) within the editing site of the LeuRS enzyme.[1][2][3][4] This effectively traps the tRNA in a non-productive state, inhibiting the catalytic turnover of the enzyme and thereby blocking protein synthesis.[4]
Figure 1: Oxaborole tRNA Trapping (OBORT) Mechanism.
Comparative In Vitro Activity
The in vitro potency of these inhibitors varies depending on the target organism. This compound and tavaborole have been primarily evaluated against fungal pathogens, while GSK2251052 was developed for bacterial infections.
| Inhibitor | Organism | MIC90 (µg/mL) | IC50 (µM) | Reference(s) |
| This compound | Trichophyton rubrum | 0.5 | - | [5] |
| Trichophyton mentagrophytes | 1 | - | [5] | |
| Candida albicans | 1 | 4.2 | [5] | |
| Candida glabrata | 0.25 | - | [5] | |
| Aspergillus fumigatus | - | 2 | [5] | |
| Tavaborole | Trichophyton rubrum | 8.0 | - | [6] |
| Trichophyton mentagrophytes | 8.0 | - | [6] | |
| GSK2251052 | Escherichia coli | 1 | - | [7] |
| Klebsiella pneumoniae | 1 | - | [7] | |
| Pseudomonas aeruginosa | 1 | - | [7] | |
| Acinetobacter baumannii | 1 | - | [7] |
Clinical Trial Outcomes and Development Status
The clinical development pathways of these three inhibitors have yielded distinct outcomes, highlighting the challenges in translating in vitro activity to clinical efficacy and safety.
| Inhibitor | Indication | Phase of Development | Key Clinical Findings | Reference(s) |
| This compound | Tinea Pedis | Phase 2 | Statistically significant improvement in complete cure, mycologic cure, and treatment effectiveness compared to vehicle. Well-tolerated with low irritation potential. | [8][9] |
| Tavaborole | Onychomycosis | Approved | Modest complete cure rates (6.5% - 9.1%) but significantly better than vehicle. Favorable safety profile with mainly localized side effects. | [10][11][12] |
| GSK2251052 | Complicated Urinary Tract Infections | Phase 2 (Discontinued) | Rapid development of bacterial resistance (≥32-fold increase in MIC) observed in clinical trials, leading to the termination of its development. | [13][14][15][16] |
Experimental Protocols
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the aminoacylation (charging) of tRNALeu with leucine.
Materials:
-
Purified recombinant LeuRS enzyme
-
Brewer's yeast total tRNA
-
[14C]-L-leucine (radiolabeled)
-
ATP, MgCl2, KCl, DTT, HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer (pH 7.8), MgCl2, KCl, DTT, BSA, and brewer's yeast tRNA.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [14C]-L-leucine and ATP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes).[17]
-
Stop the reaction by spotting aliquots of the reaction mixture onto glass fiber filters and immediately immersing them in cold 5% TCA.
-
Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled leucine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Figure 2: LeuRS Inhibition Assay Workflow.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Fungal or bacterial isolates
-
Appropriate liquid culture medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test inhibitor stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism from a fresh culture.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test inhibitor in the appropriate broth medium.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no inhibitor) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 24-48 hours for fungi).[18]
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration at which no visible growth is observed.
Figure 3: MIC Determination Workflow.
Conclusion
The comparative analysis of this compound, tavaborole, and GSK2251052 underscores the potential of leucyl-tRNA synthetase as a target for antimicrobial drug development. While all three benzoxaboroles share the innovative OBORT mechanism, their clinical trajectories have diverged significantly. Tavaborole's approval for onychomycosis validates the therapeutic utility of this class, albeit with moderate efficacy. This compound shows promise for tinea pedis, suggesting that the topical application of these inhibitors can be effective for superficial fungal infections. However, the rapid emergence of resistance to GSK2251052 in a clinical setting serves as a critical cautionary tale for the development of systemic LeuRS inhibitors against bacterial pathogens. Future research should focus on strategies to mitigate resistance, such as combination therapies or the development of inhibitors with novel binding modes to the LeuRS enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Comparative Safety and Toxicity Analysis: AN2718 in Context with Topical Dermatological Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profiles of AN2718, a novel benzoxaborole antifungal agent, with established topical treatments for inflammatory skin conditions: crisaborole, ruxolitinib, pimecrolimus (B1677883), and tacrolimus (B1663567). This objective comparison is supported by available preclinical and clinical experimental data to inform research and development decisions.
Executive Summary
This compound is an antifungal agent in development for tinea pedis that functions by inhibiting fungal protein synthesis. While detailed public safety and toxicity data for this compound is limited, this guide contextualizes its profile against well-characterized topical agents. Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor, and ruxolitinib, a Janus kinase (JAK) inhibitor, represent newer classes of non-steroidal anti-inflammatory drugs. Pimecrolimus and tacrolimus are established topical calcineurin inhibitors (TCIs). This analysis highlights the differing mechanisms of action and associated safety considerations for each compound class.
Mechanism of Action
The therapeutic effect and potential off-target toxicities of these agents are intrinsically linked to their distinct mechanisms of action.
Caption: this compound Mechanism of Action.
Comparative Safety and Toxicity Profiles
The following tables summarize key safety and toxicity findings from preclinical and clinical studies for this compound and comparator topical agents.
Table 1: Preclinical Toxicity Data
| Parameter | This compound | Crisaborole | Ruxolitinib | Pimecrolimus | Tacrolimus |
| Genotoxicity | Data not publicly available. | No evidence of mutagenic or clastogenic potential in in vitro and in vivo assays[1]. | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| Carcinogenicity | Data not publicly available. | Oral administration in rats showed an increased incidence of benign granular cell tumors in the uterus with cervix or vagina at high doses[1]. A 2-year dermal carcinogenicity study in mice was also conducted[2]. | Preclinical studies in minipigs did not indicate systemic toxicity[3]. | Animal studies contributed to a theoretical risk of malignancies, forming the basis for a black-box warning[4]. | A dermal carcinogenicity study in mice showed an increase in lymphomas at high doses. A photocarcinogenicity study in hairless mice showed a decreased time to skin tumor formation with concurrent UV exposure[5][6]. |
| Reproductive & Developmental Toxicity | Data not publicly available. | No adverse developmental effects were observed with oral administration in pregnant rats and rabbits[1][7][8]. Maternal toxicity at high doses in rats was associated with decreased fetal body weight and delayed skeletal ossification[7]. | Data not publicly available. | Data not publicly available. | Reproductive toxicology studies were not performed with topical tacrolimus[5]. |
| Dermal Irritation | Data not publicly available. | Tested as a mild to moderate irritant in rabbits[2]. | Dermal and ocular irritation was minimal to negligible[3]. | Generally well-tolerated. | Can cause local irritation. |
| Systemic Toxicity | Data not publicly available. | Minimal systemic absorption. A 9-month dermal toxicity study in minipigs showed an absolute lack of systemic toxicity[2]. | Minimal systemic absorption with low plasma concentrations observed in preclinical models[9][10]. | Blood concentrations remain low, even with extensive body area treatment[11][12]. | Minimal systemic absorption, which is approximately 30-fold less than with oral immunosuppressive doses[5]. |
Table 2: Clinical Safety and Adverse Events
| Adverse Event Profile | This compound | Crisaborole | Ruxolitinib | Pimecrolimus | Tacrolimus |
| Common Adverse Events | Data from clinical trials not extensively published. | Application site pain (burning or stinging) is the most common side effect[4]. | Swelling of nasal passages, diarrhea, bronchitis, ear infection, increased eosinophil counts, urticaria, folliculitis, tonsillitis, and runny nose have been reported, with an incidence similar to placebo[13]. | Application site burning, stinging, or pruritus, which generally improve with continued use[4]. | Skin burning, stinging, redness, soreness, and pruritus, most common during the first few days of application[5]. |
| Serious Adverse Events | Data not publicly available. | Hypersensitivity reactions at the application site or distant sites have been reported[14]. | A "black box" warning exists for serious infections, major adverse cardiovascular events, clotting, cancer, and all-cause mortality, based on risks associated with oral JAK inhibitors[13][15]. | A "black box" warning is in place due to a theoretical risk of skin malignancies and lymphoma based on animal studies and high-dose systemic calcineurin inhibitor use in transplant patients[4]. | A "black box" warning highlights the long-term safety not being established and rare reports of skin cancer and lymphoma[6]. |
| Systemic Side Effects | Data not publicly available. | Systemic concentrations are low and an accumulation factor of 1.9 was observed[7]. | Plasma concentrations are minimal and not expected to reach levels associated with adverse events seen with oral therapy[10]. | Minimal systemic exposure has been demonstrated in pharmacokinetic studies, even in patients with extensive disease[16]. | Systemic absorption is very low, with blood concentrations below the level of quantification in most patients. |
| Long-term Safety | Data not publicly available. | Safety has been demonstrated for up to 52 weeks of intermittent use. | Approved for short-term and non-continuous chronic treatment[13]. | Long-term use does not carry the risks of skin atrophy associated with topical corticosteroids[16]. | Continuous long-term use should be avoided[6]. |
Experimental Protocols and Workflows
Detailed experimental protocols for proprietary drug development programs are often not publicly available. However, standardized methodologies are typically followed for regulatory submissions. Below is a generalized workflow for a key preclinical safety assessment.
Caption: Generalized Dermal Toxicity Study Workflow.
Conclusion
This compound presents a novel antifungal mechanism targeting fungal leucyl-tRNA synthetase. While its clinical safety and toxicity profile is still emerging, a comprehensive understanding of the safety profiles of existing topical agents is crucial for comparative assessment. Crisaborole generally demonstrates a favorable local tolerability profile. Ruxolitinib, while effective, carries a black-box warning related to its drug class (JAK inhibitors). The topical calcineurin inhibitors, pimecrolimus and tacrolimus, are also effective but have a long-standing black-box warning regarding a potential risk of malignancy. As more data on this compound becomes available, a more direct and detailed comparison will be possible. This guide serves as a foundational reference for researchers and drug development professionals, summarizing the current landscape of safety and toxicity for these topical dermatological agents.
References
- 1. tga.gov.au [tga.gov.au]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Tacrolimus (Topical) Monograph for Professionals - Drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. jddonline.com [jddonline.com]
- 10. Ruxolitinib Cream 1.5%: A Review in Mild to Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pimecrolimus: a review of pre-clinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. INDIVIDUAL ARTICLE: Ruxolitinib 1.5% Cream and the "Boxed Warning Paradox": Reappraisal of Safety Through the Lens of Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pimecrolimus in atopic dermatitis: Consensus on safety and the need to allow use in infants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Efficacy for Topical Phosphodiesterase-4 (PDE4) Inhibitors
This guide provides a comparative meta-analysis of preclinical efficacy data for phosphodiesterase-4 (PDE4) inhibitors in development for inflammatory skin diseases, with a focus on atopic dermatitis and psoriasis. As specific preclinical data for a compound designated "AN2718" is not publicly available, this analysis centers on Crisaborole (formerly AN2728), a structurally related oxaborole, and compares its profile with other key topical and systemic PDE4 inhibitors. The intended audience for this guide includes researchers, scientists, and professionals in drug development.
Mechanism of Action: PDE4 Inhibition
Phosphodiesterase-4 is a crucial enzyme in inflammatory cells that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1] The inhibition of PDE4 leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of several pro-inflammatory and anti-inflammatory cytokines.[1] The ultimate effect is a reduction in the inflammatory response, making PDE4 a key therapeutic target for inflammatory conditions like atopic dermatitis and psoriasis.[2][3]
Below is a diagram illustrating the signaling pathway affected by PDE4 inhibitors.
Preclinical Efficacy Data Comparison
The following tables summarize the available preclinical and pivotal clinical trial data for key PDE4 inhibitors. Direct head-to-head preclinical studies are limited; therefore, data is compiled from various sources to provide a comparative overview.
Table 1: Preclinical Efficacy of PDE4 Inhibitors in Psoriasis Models
| Compound | Animal Model | Key Efficacy Endpoints | Results |
| Roflumilast (B1684550) | IL-23-Induced Psoriasis (Mouse) | Reduced disease severity | Statistically significant reduction in ear thickness and inflammatory infiltrate compared to vehicle.[4] |
| Aldara® (Imiquimod)-Induced Psoriasiform Dermatitis (AIPD) (Mouse) | No amelioration of disease | No significant change in Psoriasis Area and Severity Index (PASI) scores.[4] | |
| Apremilast | Imiquimod-Induced Psoriasis (Mouse) | Reduction in pro-inflammatory cytokines | Topical gel formulation showed a reduction in IL-8, IL-17A, IL-17F, and IL-23.[5] |
Table 2: Preclinical Efficacy of PDE4 Inhibitors in Atopic Dermatitis Models
| Compound | Animal Model | Key Efficacy Endpoints | Results |
| Difamilast | Oxazolone-Induced Atopic Dermatitis (Mouse) | Amelioration of skin inflammation | Topical application reduced IL-4 expression and suppressed basophil IL-4 production.[6] |
Table 3: Clinical Efficacy of Topical PDE4 Inhibitors
| Compound | Indication | Phase | Key Efficacy Endpoint | Result |
| Crisaborole 2% | Atopic Dermatitis (Mild to Moderate) | Phase III | Investigator's Static Global Assessment (ISGA) score of clear (0) or almost clear (1) with a ≥2-grade improvement at Day 29. | Study 1: 32.8% vs 25.4% vehicle. Study 2: 31.4% vs 18.0% vehicle.[7] |
| Roflumilast 0.3% | Plaque Psoriasis | Phase III (DERMIS-1 & 2) | IGA score of clear or almost clear at week 8. | ~48% of patients achieved the endpoint.[8] |
| PF-07038124 0.01% | Atopic Dermatitis (Mild to Moderate) | Phase IIa | Percent change from baseline in Eczema Area and Severity Index (EASI) at week 6. | -74.9% vs -35.5% vehicle.[9] |
| Plaque Psoriasis | Phase IIa | Change from baseline in Psoriasis Area and Severity Index (PASI) at week 6. | -4.8 vs +0.1 vehicle.[10][11] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of commonly used animal models for psoriasis and atopic dermatitis.
Imiquimod (B1671794) (Aldara®)-Induced Psoriasiform Dermatitis (AIPD) Mouse Model
This is a widely used model that recapitulates many features of human psoriasis.
-
Animals: Typically BALB/c or C57BL/6 mice.
-
Induction: A daily topical application of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back and/or ear for 5-7 consecutive days.[12]
-
Assessments:
-
Psoriasis Area and Severity Index (PASI): Scoring of erythema, scaling, and infiltration (0-4 scale).
-
Ear Thickness: Measured daily with a micrometer.
-
Histology: Skin biopsies are analyzed for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltrates.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., IL-17, IL-23) in skin or serum via qPCR or ELISA.
-
The following diagram outlines the experimental workflow for the AIPD model.
IL-23-Induced Psoriasis Mouse Model
This model focuses on the IL-23/IL-17 axis, a key pathway in psoriasis pathogenesis.
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Intradermal injections of recombinant murine IL-23 into the ear pinna, typically every other day for a specified period (e.g., up to 20 days).[2]
-
Assessments:
-
Ear Thickness: The primary endpoint, measured regularly.
-
Histology: Evaluation of epidermal thickness and cellular infiltration in ear tissue.
-
Cytokine Analysis: Measurement of IL-17 and IL-22 in ear homogenates.
-
Oxazolone-Induced Atopic Dermatitis Mouse Model
This model mimics the T-helper 2 (Th2) dominant inflammation seen in atopic dermatitis.
-
Animals: BALB/c or C57BL/6 mice.
-
Induction:
-
Sensitization: A single application of oxazolone (B7731731) solution to a shaved area of the abdomen.[13]
-
Challenge: After approximately one week, repeated topical applications of a lower concentration of oxazolone to the ear to elicit a local inflammatory reaction.[13]
-
-
Assessments:
-
Ear Swelling: Measured with a micrometer.
-
Histology: Analysis of epidermal and dermal thickening and eosinophil/mast cell infiltration.
-
Immunoglobulin E (IgE) Levels: Measurement of total and allergen-specific IgE in the serum.
-
Cytokine Analysis: Assessment of Th2 cytokines like IL-4 and IL-13.[6]
-
The workflow for this model follows a similar pattern to the AIPD model but with distinct sensitization and challenge phases.
Conclusion
The available preclinical and clinical data demonstrate that PDE4 inhibitors are a promising class of topical treatments for atopic dermatitis and psoriasis. Crisaborole has shown efficacy in atopic dermatitis, while roflumilast and the emerging PF-07038124 show significant promise for both conditions. The choice of preclinical model is critical, as evidenced by the differential efficacy of roflumilast in the AIPD versus the IL-23-induced psoriasis model.[4] This highlights the importance of selecting animal models that are most relevant to the specific inflammatory pathways being targeted. Future preclinical studies should aim for direct comparative efficacy assessments to better delineate the therapeutic potential of novel PDE4 inhibitors.
References
- 1. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 4. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Application of a PDE4 Inhibitor Ameliorates Atopic Dermatitis through Inhibition of Basophil IL-4 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pfizer Announces the Publication of Final Results from Two Pivotal Phase 3 Studies of Crisaborole Topical Ointment in Patients with Mild to Moderate Atopic Dermatitis | Pfizer [pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. PF-07038124 Shows Safety, Efficacy for AD and Plaque Psoriasis: Study - - PracticalDermatology [practicaldermatology.com]
- 10. ajmc.com [ajmc.com]
- 11. Phase 2a Study Shows PF-07038124's Efficacy in Atopic Dermatitis and Plaque Psoriasis - POCN [pocn.com]
- 12. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Safety Operating Guide
Proper Disposal of AN2718: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of AN2718, a benzoxaborole antifungal compound, is a critical component of laboratory safety and chemical management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and associated waste materials in compliance with general laboratory safety standards.
Waste Management Summary
Proper segregation and containment of waste streams contaminated with this compound are paramount to prevent environmental release and ensure personnel safety. The following table summarizes the recommended disposal pathways for different types of waste generated during research activities involving this compound.
| Waste Stream | Container Type | Disposal Pathway | Key Precautions |
| Unused/Expired this compound | Original or compatible, sealed, and clearly labeled hazardous waste container. | Designated chemical waste pickup by a licensed hazardous waste disposal service. | Do not mix with other chemical waste unless compatibility is confirmed. Ensure the container is tightly sealed. |
| Contaminated Solid Waste (e.g., gloves, pipette tips, bench paper) | Labeled hazardous waste bag or container. | Designated chemical waste pickup. | Segregate from non-hazardous laboratory trash. Ensure the bag or container is securely closed. |
| Contaminated Liquid Waste (e.g., cell culture media, buffer solutions) | Labeled, leak-proof hazardous waste container. | Designated chemical waste pickup. | Do not dispose of down the drain. If feasible and safe, neutralize the pH before disposal. |
| Contaminated Sharps (e.g., needles, glass slides) | Puncture-resistant sharps container. | Designated sharps waste pickup. | Do not overfill the container. Seal securely once the container is full. |
| Empty this compound Containers | Original container. | Hazardous waste if not properly decontaminated. | Triple-rinse with a suitable solvent; collect the rinsate as hazardous liquid waste. |
Step-by-Step Disposal Protocol
Adherence to the following procedural guidelines is mandatory for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound or any related waste, ensure you are wearing appropriate PPE, including:
-
Lab coat
-
Safety goggles
-
Chemical-resistant gloves
2. Waste Segregation and Collection:
-
Solid Waste: Immediately place all solid materials that have come into contact with this compound, such as gloves, absorbent pads, and contaminated labware, into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a leak-proof, chemically compatible container labeled as "Hazardous Waste" with the full chemical name.
-
Sharps Waste: Dispose of any contaminated sharps, such as needles or glass pipettes, directly into a puncture-resistant sharps container.
3. Container Labeling:
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "Crisaborole"
-
The concentration of the waste, if known
-
The date the waste was first added to the container
4. Storage of Waste:
Store all hazardous waste containers in a designated, well-ventilated, and secure area within the laboratory, away from general work areas. Utilize secondary containment to mitigate the risk of spills.
5. Scheduling Waste Pickup:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the accumulated waste. Do not attempt to dispose of this compound waste through standard laboratory trash or down the sanitary sewer.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Essential Safety and Handling Protocols for AN2718
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of AN2718, a benzoxaborole-based compound under investigation. Given that the full toxicological profile of many research chemicals is not yet fully understood, a cautious and proactive approach to safety is paramount. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Core Principles for Handling this compound
When working with this compound, it is essential to operate under the assumption that the compound is potentially hazardous. Standard laboratory best practices should always be followed, with an emphasis on minimizing all potential routes of exposure, including inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE) Recommendations
A thorough risk assessment should be conducted before beginning any new procedure involving this compound. The following table summarizes the recommended personal protective equipment for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Transferring) | Safety glasses with side shields | Disposable nitrile gloves | Lab coat | Recommended to handle in a fume hood or ventilated enclosure to avoid dust inhalation. |
| Preparing Solutions (Dissolving, Diluting) | Chemical splash goggles or safety glasses with a face shield | Disposable nitrile gloves (consider double-gloving) | Lab coat (consider a chemically resistant apron) | Work within a certified chemical fume hood. |
| In Vitro / In Vivo Administration | Safety glasses with side shields or goggles, depending on splash risk | Disposable nitrile gloves | Lab coat | Dependent on the specific procedure and potential for aerosol generation. |
| Cleaning and Decontamination | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Lab coat or chemically resistant apron | Not generally required if the area is well-ventilated. |
| Waste Disposal | Safety glasses with side shields | Disposable nitrile gloves | Lab coat | Not generally required. |
Experimental Protocols
Risk Assessment Protocol for PPE Selection
A specific hazard assessment is required for each experimental protocol involving this compound to ensure the adequacy of control measures.
-
Identify Hazards:
-
Chemical Hazards: Review all available Safety Data Sheet (SDS) information for this compound and any solvents or reagents used. Note the lack of comprehensive toxicological data for this compound and treat it as a substance of unknown toxicity.
-
Procedural Hazards: Evaluate the potential for dust generation when handling the solid, aerosol formation when preparing solutions, and the risk of splashes during liquid transfers.
-
-
Evaluate Exposure Potential:
-
Determine the quantity of this compound being used.
-
Assess the duration and frequency of the handling tasks.
-
Consider the work environment, particularly the adequacy of ventilation.
-
-
Select Controls:
-
Engineering Controls: The primary control measure should be a certified chemical fume hood, especially when handling the solid powder or preparing solutions.
-
Administrative Controls: Restrict access to the work area. Ensure all personnel are trained on the specific hazards and procedures.
-
Personal Protective Equipment (PPE): Based on the residual risk after implementing engineering and administrative controls, select the appropriate PPE as outlined in the table above. For instance, if a significant splash hazard remains, upgrade from safety glasses to chemical splash goggles and a face shield.
-
Operational and Disposal Plans
Handling and Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Spill Procedures
-
Evacuate the immediate area and alert colleagues.
-
If the spill is minor and you are trained to handle it:
-
Don the appropriate PPE (respiratory protection may be necessary for large spills of the solid).
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a sealed container for hazardous waste.
-
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety office.
Waste Disposal
-
All waste materials contaminated with this compound, including gloves, absorbent pads, and empty containers, should be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
